Fluorescein hydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,6-dihydroxy-9H-xanthen-9-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-22-20(25)14-4-2-1-3-13(14)19-15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)19/h1-10,19,23-24H,21H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJDHPRYHYLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149007 | |
| Record name | Fluorescein hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109653-47-6 | |
| Record name | Fluorescein hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109653476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanisms of Action of Fluorescein Hydrazide
Audience: Researchers, Scientists, and Drug Development Professionals
Fluorescein hydrazide is a versatile, reactive fluorescent probe widely utilized in biological and chemical research.[1][] Its utility stems from several distinct mechanisms of action that allow for the sensitive detection of various analytes, including carbonyl compounds, metal ions, and reactive oxygen species.[][3][4] In its basal state, the fluorescein moiety's fluorescence is often quenched or minimal. The core principle behind its function is a chemical reaction or binding event with a specific target analyte that induces a significant conformational or electronic change, leading to a "turn-on" fluorescent signal.[5] This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental protocols, and detailed visualizations.
Core Mechanisms of Action
This compound's primary mechanisms can be categorized into three main types: reaction with carbonyls, metal ion-induced structural changes, and redox-based reactions.
Detection of Carbonyl Compounds via Hydrazone Formation
The most common application of this compound is the detection and quantification of aldehydes and ketones.[6][7] The hydrazide moiety (-NHNH₂) readily reacts with a carbonyl group (C=O) in a condensation reaction to form a stable, highly fluorescent hydrazone bond (C=N-NH-).[1][7] This reaction is particularly useful for labeling and visualizing oxidatively modified proteins, which often contain newly formed carbonyl groups as a marker of oxidative stress.[3]
The reaction is specific to aldehydes and ketones, making it a valuable tool for distinguishing these from other functional groups like carboxylic acids.[7] The formation of the conjugated hydrazone system restores the extensive π-conjugation of the fluorescein fluorophore, resulting in a dramatic increase in fluorescence intensity.
Detection of Metal Ions via Spirolactam Ring Opening
In its native state, this compound can exist in a non-fluorescent spirolactam form.[5] This structure effectively isolates the xanthene fluorophore, quenching its fluorescence. The mechanism for detecting certain metal ions, such as mercury (Hg²⁺) and copper (Cu²⁺), relies on the ion's ability to induce the opening of this spirolactam ring.[5][8]
The metal ion coordinates to the hydrazide moiety, which catalyzes the hydrolytic cleavage of the amide bond within the spirolactam ring.[5] This irreversible conformational change restores the open, highly conjugated, and highly fluorescent form of the fluorescein molecule.[5] This "turn-on" response is often accompanied by a visible color change, for instance, from colorless to pink in the presence of Hg²⁺.[5][8] This chelation-enhanced fluorescence (CHEF) effect provides a highly sensitive and selective method for metal ion detection.[8]
References
- 1. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 3. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 8. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fluorescein Hydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of fluorescein hydrazide from fluorescein, a critical process for developing fluorescent probes used in various scientific and biomedical applications. This compound serves as a versatile building block for creating sensors that can detect a range of analytes, including metal ions and reactive oxygen species, making it a valuable tool in drug development and biological research.
Synthesis Overview
The synthesis of this compound from fluorescein is a straightforward and well-established chemical transformation. The reaction involves the nucleophilic attack of hydrazine on the spirolactam ring of fluorescein, leading to the formation of the corresponding hydrazide. This conversion is typically carried out by refluxing fluorescein with an excess of hydrazine hydrate in a suitable solvent, most commonly methanol or ethanol. The reaction progress can be monitored by the disappearance of the characteristic fluorescence of the starting material.
Experimental Protocols
Several protocols for the synthesis of this compound have been reported in the literature. Below is a compilation of detailed methodologies from reputable sources, providing a comprehensive guide for laboratory synthesis.
Protocol 1: General Synthesis in Methanol
This protocol is a widely cited method for the synthesis of this compound.
Materials:
-
Fluorescein
-
Hydrazine hydrate
-
Methanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Dissolve fluorescein (e.g., 500 mg, 1.44 mmol) in methanol (20 mL) in a round-bottom flask.[1]
-
Add an excess of hydrazine hydrate (e.g., 0.25 mL, 5.05 mmol) to the solution.[1]
-
Reflux the reaction mixture for 4 hours. The disappearance of fluorescence can be an indicator of reaction completion.[2]
-
After reflux, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into distilled water and extract the product with ethyl acetate (e.g., 6 x 25 mL).[1]
-
Combine the organic extracts and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]
Protocol 2: Synthesis in Ethanol
An alternative solvent for this reaction is ethanol, which may be preferred in certain laboratory settings.
Materials:
-
Fluorescein
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Distilled water
Procedure:
-
Add fluorescein (e.g., 6.00 g, 18.05 mmol) to a 250 mL three-necked round-bottom flask and dissolve it in 110 mL of anhydrous ethanol.[3]
-
Slowly add hydrazine hydrate (e.g., 8.0 mL) to the solution over approximately 30 minutes.[3]
-
Gradually increase the reaction temperature to 80 °C and reflux for 12 hours.[3]
-
After the reaction is complete, cool the solution. A solid precipitate should form.
-
Filter the solid under reduced pressure and wash it three times with distilled water.[3]
-
Dry the resulting light-yellow solid to obtain this compound.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis protocols for easy comparison.
| Parameter | Protocol 1[1] | Protocol 2[2] | Protocol 3[3] |
| Starting Material | Fluorescein | Fluorescein | Fluorescein |
| Reagent | Hydrazine hydrate | Hydrazine hydrate | Hydrazine hydrate |
| Solvent | Methanol | Methanol | Anhydrous Ethanol |
| Fluorescein Amount | 500 mg (1.44 mmol) | 3.32 g (0.01 mol) | 6.00 g (18.05 mmol) |
| Hydrazine Hydrate Amount | 0.25 mL (5.05 mmol) | 2 mL (excess) | 8.0 mL |
| Reaction Temperature | Reflux | Reflux | 80 °C (Reflux) |
| Reaction Time | 4 hours | 4 hours | 12 hours |
| Yield | 71% | 99% (crude) | Not specified |
| Product Appearance | Not specified | White powder | Light-yellow solid |
| Melting Point | Not specified | 272-273 °C | Not specified |
Visualization of Synthesis and Sensing Mechanism
The following diagrams illustrate the chemical synthesis workflow and the mechanism by which this compound acts as a fluorescent sensor.
Caption: Workflow for the synthesis of this compound.
Caption: "Turn-on" fluorescence sensing mechanism of this compound.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure of the compound. For example, the 1H NMR spectrum in DMSO-d6 shows characteristic peaks for the aromatic protons.[1]
-
Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the product (C20H14N2O4, M.Wt: 346.34).[2][4]
-
Melting Point: The melting point of the purified product can be determined and compared with literature values (e.g., 272-273 °C).[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a wide array of fluorescent probes. Its hydrazide functional group can readily react with aldehydes and ketones to form stable hydrazones, allowing for the facile introduction of various recognition moieties.[5] This has led to the development of sensors for:
-
Metal Ions: Probes based on this compound have been developed for the selective detection of heavy metal ions such as Hg2+ and Cu2+.[3][6] The binding of the metal ion to the probe triggers a conformational change, leading to a "turn-on" fluorescent response.[7]
-
Reactive Oxygen Species (ROS): Modification of the this compound scaffold can yield probes for the detection of various ROS, which are important in many pathological conditions.
-
Biological Labeling: The hydrazide group can be used to label biomolecules containing aldehyde or ketone groups, such as oxidized proteins.[8]
The ability to design and synthesize novel probes from this compound makes it an invaluable tool for researchers in drug development, enabling the creation of assays for high-throughput screening and the visualization of biological processes in living cells.
References
- 1. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescein Hydrazide: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein hydrazide is a derivative of the widely-used fluorescent dye, fluorescein. It serves as a valuable tool in various scientific disciplines, particularly as a chemosensor. In its native state, this compound typically exists in a non-fluorescent spirolactam form. However, upon interaction with specific analytes, such as metal ions, it can undergo a structural transformation that results in a highly fluorescent compound. This "turn-on" fluorescence mechanism makes it a sensitive probe for detecting and quantifying target molecules. This guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for their characterization, and a visualization of its signaling pathway and experimental workflow.
Core Spectral Properties of this compound
The excitation and emission maxima of this compound can vary depending on factors such as solvent, pH, and the presence of binding partners. The following table summarizes the key spectral properties reported in the literature.
| Property | Wavelength (nm) | Conditions/Notes |
| Excitation Maximum (λex) | ~490 - 508 | The exact maximum can be influenced by the solvent and pH.[1] |
| Emission Maximum (λem) | ~515 - 531 | Emits a green fluorescence.[2][3] |
| Excitation (Bound to Hg²⁺) | 460 | Upon binding to mercury ions, the excitation maximum can shift. |
| Emission (Bound to Hg²⁺) | 523 | A significant enhancement of fluorescence is observed upon binding to Hg²⁺.[4] |
| Parent Compound (Fluorescein) Excitation | ~495 | For comparison, the parent compound fluorescein has a peak excitation around this wavelength.[5] |
| Parent Compound (Fluorescein) Emission | ~520 | The parent compound fluorescein has a peak emission around this wavelength.[5] |
Signaling Pathway: "Turn-On" Fluorescence upon Metal Ion Detection
This compound is often employed as a "turn-on" fluorescent probe for the detection of metal ions, most notably mercury (Hg²⁺). The underlying mechanism involves the opening of the non-fluorescent spirolactam ring upon binding of the metal ion. This structural change results in the formation of a highly fluorescent, open-ring form of the molecule. This process, known as chelation-enhanced fluorescence (CHEF), is visualized in the diagram below.[1][4]
Caption: this compound's "turn-on" fluorescence mechanism.
Experimental Protocols
Determining the Spectral Properties of this compound
This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound using a fluorescence spectrophotometer.
Materials:
-
This compound
-
High-purity solvent (e.g., ethanol, DMSO, or aqueous buffer)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired solvent or buffer. The final absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the excitation and emission slit widths. A starting point of 2-5 nm is common, but this may need to be optimized to balance signal intensity and spectral resolution.[7]
-
-
Emission Spectrum Measurement:
-
Place a cuvette with the working solution in the sample holder.
-
Set a fixed excitation wavelength. Based on the literature, a starting wavelength of around 490 nm is appropriate.[1]
-
Scan a range of emission wavelengths, for example, from 500 nm to 600 nm, to capture the full emission spectrum and identify the wavelength of maximum emission (λem).[7]
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined λem.
-
Scan a range of excitation wavelengths, for example, from 400 nm to 520 nm, to determine the wavelength of maximum excitation (λex).
-
-
Data Analysis:
-
The resulting spectra will show the intensity of fluorescence as a function of wavelength. The peaks of these spectra correspond to the excitation and emission maxima.
-
It is important to run a blank sample containing only the solvent to subtract any background fluorescence.
-
Considerations:
-
pH: The fluorescence of fluorescein derivatives is often pH-dependent. For reproducible results, it is recommended to use a buffered solution at a specific pH.[1]
-
Solvent Polarity: The spectral properties of fluorophores can be influenced by the polarity of the solvent. It is important to report the solvent used when presenting spectral data.
Experimental Workflow for Spectral Characterization
The following diagram illustrates the general workflow for characterizing the spectral properties of this compound.
References
- 1. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 4. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 6. glpbio.com [glpbio.com]
- 7. chemistry.montana.edu [chemistry.montana.edu]
A Technical Guide to the Application of Fluorescein Hydrazide for the Detection of Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The detection and quantification of carbonyl compounds—aldehydes and ketones—are critical in numerous scientific disciplines, from environmental monitoring to biomedical research. In biological systems, the accumulation of carbonyl groups, particularly on proteins, is a key indicator of oxidative stress and is implicated in aging and various pathologies. Fluorescein hydrazide has emerged as a valuable fluorescent probe for this purpose. It reacts specifically with carbonyl groups to form a stable and highly fluorescent hydrazone, enabling sensitive detection. This guide provides a comprehensive overview of the synthesis, mechanism, and application of this compound, with a focus on its use in detecting protein carbonylation. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its practical implementation in the laboratory.
Introduction
This compound is a fluorescent probe designed for the specific labeling of aldehydes and ketones.[1] It is synthesized from fluorescein, a widely used fluorophore known for its excellent photophysical properties, including a high quantum yield and absorption maxima compatible with standard light sources.[2] The hydrazide moiety (-NHNH₂) of the molecule serves as the reactive group, which readily condenses with carbonyls to form a stable hydrazone linkage.[3]
This reaction forms the basis of its utility in detecting protein carbonylation, a common and irreversible oxidative modification that serves as a biomarker for oxidative stress.[4][5] By reacting this compound with oxidatively modified proteins, researchers can visualize and quantify the extent of carbonylation, providing insights into cellular damage and disease progression.[6] These fluorescently labeled proteins can be detected in solution or after separation by polyacrylamide gel electrophoresis (PAGE).[6][7]
Synthesis and Mechanism
Synthesis of this compound
This compound can be prepared through several methods. A common and straightforward approach involves the reaction of fluorescein with hydrazine hydrate.[8] Another method utilizes the reaction of fluorescein isothiocyanate with hydrazine or adipic acid dihydrazide.[6]
Caption: Synthesis of this compound from Fluorescein.
Mechanism of Carbonyl Detection
The detection principle relies on the chemical reaction between the hydrazide group of this compound and a carbonyl group (aldehyde or ketone). This condensation reaction forms a stable C=N double bond, yielding a fluorescent hydrazone derivative.[3][9] The formation of this conjugate leads to a significant fluorescence signal that can be measured for quantification. The reaction is typically carried out under mild acidic conditions to catalyze the reaction.
Caption: Reaction of this compound with a Carbonyl Group.
Quantitative Data
The utility of a fluorescent probe is defined by its photophysical properties. This compound and its derivatives are characterized by excitation and emission wavelengths in the visible spectrum, making them compatible with standard fluorescence instrumentation.
| Probe | Excitation (nm) | Emission (nm) | Application | Notes |
| This compound | ~508 | ~531 | Hg²⁺ and Co²⁺ detection, potential for carbonyls | Spectral properties can shift upon hydrazone formation.[10] |
| Fluorescein Hydrazone Adducts | ~494 | ~512-525 | Detection of carbonyls in solution and gels | Wavelengths are typical for fluorescein derivatives.[6][11] |
| Fluorescein-5-thiosemicarbazide (FTC) | Not specified | Not specified | Protein carbonyl detection | A related probe often used for comparison.[7] |
| Rhodamine B Hydrazide (RBH) | 560 | 585 | Protein carbonyl detection | Offers shorter incubation times (1h) compared to FTC-based assays.[7][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Helal et al. (2021).[8]
-
Dissolution: Dissolve fluorescein (500 mg, 1.44 mmol) in 20 mL of methanol in a round-bottom flask.
-
Addition of Reagent: Add an excess of hydrazine hydrate (0.25 mL, 5.05 mmol) to the solution.
-
Reflux: Reflux the reaction mixture for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[13]
-
Extraction: After cooling to room temperature, pour the mixture into distilled water and extract with ethyl acetate (6 x 25 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter the solution and concentrate it under reduced pressure to yield the this compound product.
Protocol 2: Detection of Protein Carbonylation in Gels
This protocol is a generalized procedure based on methods described for detecting oxidized proteins.[4][6]
-
Sample Preparation: Prepare protein extracts from control and experimentally treated samples (e.g., exposed to oxidative stress).
-
Derivatization: Add this compound to the protein solution to a final concentration of approximately 1 mM. Incubate the mixture in the dark at room temperature for 1.5-2.5 hours with occasional mixing.[4] The reaction should be performed under anaerobic conditions to prevent further oxidation.[6]
-
Protein Precipitation: Precipitate the labeled proteins by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA). Incubate at 4°C for 10 minutes.
-
Pelleting: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the proteins. Carefully remove the supernatant containing unreacted probe.
-
Washing: Wash the protein pellet with ethanol or acetone to remove any remaining non-covalently bound probe.
-
Resuspension: Resuspend the protein pellet in an appropriate sample buffer for electrophoresis.
-
Electrophoresis: Separate the derivatized proteins using lithium dodecyl sulfate-polyacrylamide gel electrophoresis (LDS-PAGE) at a low temperature (0-4°C) to maintain the stability of the hydrazone conjugates.[6]
-
Visualization: Immediately after electrophoresis, visualize the fluorescent protein bands using a gel imager equipped with an appropriate excitation light source (e.g., UV or blue light) and emission filter.
Caption: Workflow for Detecting Protein Carbonylation.
Applications and Considerations
This compound is a versatile tool for detecting carbonyl compounds in a variety of contexts:
-
Oxidative Stress Research: It is extensively used to quantify protein carbonylation, a key biomarker of oxidative damage in cells and tissues.[6][14]
-
Drug Development: The probe can be used to assess the pro-oxidant or antioxidant effects of drug candidates.
-
Food Science: It can be applied to measure lipid peroxidation products (aldehydes and ketones) in food samples.
-
Environmental Science: this compound has been investigated for the detection of pollutants like mercury, where the metal ion mediates a structural change in the probe.[8][10]
Considerations:
-
Stability: The hydrazone conjugates formed can dissociate at room temperature but are relatively stable at 0°C and between pH 6-9.[6] Experiments should be conducted at low temperatures where possible.
-
Specificity: While highly reactive towards aldehydes and ketones, it's important to run appropriate controls, including unoxidized proteins, to ensure specificity.[6]
-
Alternative Probes: Other fluorescent hydrazides, such as those based on BODIPY or Rhodamine, are available and may offer advantages in photostability or sensitivity for specific applications.[7][9]
Conclusion
This compound is a sensitive and specific reagent for the detection and quantification of carbonyl compounds. Its application in labeling carbonylated proteins has made it an indispensable tool for researchers studying oxidative stress and related diseases. By understanding the underlying chemistry and following optimized protocols, scientists can effectively leverage this probe to gain valuable insights into complex biological and chemical systems. The methodologies and data presented in this guide offer a solid foundation for the successful implementation of this compound in a research setting.
References
- 1. glpbio.com [glpbio.com]
- 2. Fluorescein hydrazone-based supramolecular architectures, molecular recognition, sequential logic operation and cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26255D [pubs.rsc.org]
- 3. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 4. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iscientific.org [iscientific.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Fluorescein Hydrazide as a Dual-Action Sensor for Mercury (Hg²⁺) and Cobalt (Co²⁺) Ions: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of fluorescein hydrazide as a versatile fluorescent sensor for the detection of mercury (Hg²⁺) and cobalt (Co²⁺) ions. This document is intended for researchers, scientists, and drug development professionals interested in the application of fluorescent probes for metal ion sensing. It covers the core principles of detection, detailed experimental protocols, and quantitative performance data.
Introduction
This compound, a derivative of the widely used fluorescein dye, has emerged as a highly effective chemosensor for various metal ions. Its utility stems from a unique structural feature—a spirolactam ring—that renders it non-fluorescent in its native state. The interaction with specific metal ions can trigger a conformational change, leading to a "turn-on" fluorescent signal. This guide focuses on the distinct mechanisms and applications of this compound in the selective detection of mercuric (Hg²⁺) and cobaltous (Co²⁺) ions, two environmentally and biologically significant metal species.
Sensing Mechanism
The detection of Hg²⁺ and Co²⁺ by this compound proceeds through distinct signaling pathways, leading to opposite fluorescence responses.
Mercury (Hg²⁺) Detection: A "Turn-On" Fluorescence Response
The sensing of Hg²⁺ by this compound is a well-documented example of chelation-enhanced fluorescence (CHEF). The process is initiated by the coordination of Hg²⁺ ions to the nitrogen and oxygen atoms of the hydrazide moiety. This interaction catalyzes the irreversible hydrolysis of the hydrazide group and the opening of the non-fluorescent spirolactam ring. The resulting ring-opened amide form is a highly fluorescent species, exhibiting the characteristic green fluorescence of fluorescein. This "off-on" switching provides a clear and sensitive signal for the presence of Hg²⁺.[1][2]
Cobalt (Co²⁺) Detection: A "Turn-Off" Fluorescence Response
In contrast to Hg²⁺, the detection of Co²⁺ by this compound typically results in fluorescence quenching, a "turn-off" response. While the precise complexation details are less extensively documented, the paramagnetic nature of the Co²⁺ ion is a key factor.[1] Upon formation of a complex with this compound, the Co²⁺ ion can induce non-radiative decay pathways for the excited fluorophore, effectively quenching its fluorescence. This process can occur through mechanisms such as collisional quenching or the formation of a non-fluorescent ground-state complex. The decrease in fluorescence intensity is proportional to the concentration of Co²⁺.
Quantitative Data Summary
The performance of this compound-based sensors for Hg²⁺ and Co²⁺ is summarized in the tables below.
Quantitative Data for Hg²⁺ Detection
| Parameter | Value | Reference |
| Detection Limit | 0.02 µM (5 ppb) | [1] |
| Binding Constant (Ka) | 9.4 x 10⁵ M⁻¹ | [1] |
| Excitation Wavelength (λex) | ~460 nm | [1] |
| Emission Wavelength (λem) | ~523 nm | [1] |
| Response Time | Rapid | [1] |
| Stoichiometry (FH:Hg²⁺) | 1:1 |
Quantitative Data for Co²⁺ Detection
| Parameter | Value | Reference |
| Detection Range | 0 - 6.0 ng/10 mL | [3] |
| Excitation Wavelength (λex) | 508 nm | [3] |
| Emission Wavelength (λem) | 530 nm | [3] |
| Response Mechanism | Fluorescence Quenching | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in the detection of Hg²⁺ and Co²⁺.
Synthesis of this compound
The synthesis of this compound is a straightforward procedure involving the reaction of fluorescein with hydrazine hydrate.
Materials:
-
Fluorescein
-
Hydrazine hydrate (85%)
-
Methanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve fluorescein (e.g., 0.35 g) in ethanol (e.g., 20 mL) in a round-bottom flask.[3]
-
Add an excess of hydrazine hydrate (e.g., 1.2 mL, 85%) to the solution.[3]
-
Reflux the reaction mixture in an oil bath for approximately 8 hours.[3]
-
After reflux, evaporate the ethanol under reduced pressure to obtain a brown oily product.[3]
-
Precipitate the solid product by adding water.
-
Recrystallize the solid from an ethanol/water mixture to yield this compound as a yellow powder.[3]
-
The product can be further purified by column chromatography if necessary.
General Protocol for Metal Ion Detection
The following is a general workflow for the detection of Hg²⁺ and Co²⁺ using this compound. Specific concentrations and buffer systems may need to be optimized for different applications.
Materials:
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Aqueous buffer solution (e.g., HEPES, pH 7.0-8.0)
-
Standard solutions of HgCl₂ and CoCl₂
-
Spectrofluorometer
Procedure for Hg²⁺ Detection:
-
Prepare a solution of this compound in a suitable buffer (e.g., ethanol-HEPES, 1:1 v/v, pH 8.0).[3]
-
Add varying concentrations of Hg²⁺ solution to the this compound solution.
-
Allow the reaction to proceed for a sufficient time (typically rapid).
-
Measure the fluorescence emission spectrum (e.g., λex = 460 nm, λem = 475-700 nm).[3]
-
A significant increase in fluorescence intensity at approximately 522 nm indicates the presence of Hg²⁺.[3]
Procedure for Co²⁺ Detection:
-
Prepare a solution of this compound in a suitable buffer system.
-
Add varying concentrations of Co²⁺ solution to the this compound solution.
-
Measure the fluorescence emission spectrum (e.g., λex = 508 nm, λem = 530 nm).[3]
-
A decrease in fluorescence intensity indicates the presence of Co²⁺.
Selectivity
This compound-based sensors have demonstrated high selectivity for Hg²⁺ over a range of other metal ions. Competitive binding experiments have shown that the fluorescence enhancement due to Hg²⁺ is not significantly interfered by other common cations.[1] While the selectivity profile for Co²⁺ is less extensively reported, the fluorometric determination method has been described as selective.[3] However, it is important to note that other paramagnetic metal ions, such as Cu²⁺ and Fe³⁺, can also cause fluorescence quenching and may interfere with Co²⁺ detection.[1] Therefore, for Co²⁺ sensing, careful consideration of the sample matrix is crucial.
Conclusion
This compound serves as a powerful and versatile platform for the development of fluorescent sensors for Hg²⁺ and Co²⁺. The distinct "turn-on" and "turn-off" signaling mechanisms for these two ions offer a valuable tool for their differential detection. The straightforward synthesis, high sensitivity, and rapid response make this compound an attractive candidate for applications in environmental monitoring, biological imaging, and pharmaceutical analysis. Further research into modifying the this compound structure could lead to enhanced selectivity and the development of sensors for a broader range of metal ions.
References
- 1. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of the Hydrazide Group in Fluorescein Probes
Fluorescein, a fluorophore discovered in 1871, remains a cornerstone in biological and chemical sensing due to its excellent photophysical properties, including high quantum yield and biocompatibility.[1][2] However, in its native form, its fluorescence is always "on," limiting its application as a responsive probe. The introduction of specific functional groups allows for the modulation of its fluorescence in response to specific analytes. Among these, the hydrazide group plays a pivotal role in creating highly sensitive and selective "off-on" fluorescent probes.
This technical guide delves into the chemistry of the hydrazide moiety in fluorescein-based probes, detailing its reaction mechanisms, applications, and the experimental protocols for its use.
The Core Chemistry: The Hydrazide Group
The hydrazide group (-CONHNH₂) is a versatile functional group that imparts unique reactive and chelating properties to the fluorescein scaffold. Its primary roles in these probes are twofold: maintaining a non-fluorescent state in the absence of an analyte and enabling a selective reaction or chelation that triggers a fluorescent response.
The Spirolactam "Off" State
The synthesis of fluorescein hydrazide is typically a one-step reaction between fluorescein and hydrazine hydrate.[3][4][5] This reaction converts the open, highly fluorescent xanthene structure of fluorescein into a closed, non-fluorescent spirolactam ring structure. This spirolactam form is thermodynamically stable and effectively quenches the fluorescence, creating the "off" state of the probe.
Analyte-Triggered "On" State
The central mechanism for fluorescence activation is the analyte-induced opening of this spirolactam ring. This process restores the π-conjugated xanthene system, leading to a dramatic increase in fluorescence intensity. This "off-on" switching is highly effective and provides a high signal-to-noise ratio. Two primary mechanisms trigger this transformation:
-
Chelation-Enhanced Fluorescence (CHEF): The hydrazide moiety acts as an excellent chelating agent for specific metal ions. The binding of a metal ion, such as Hg²⁺ or Cu²⁺, to the hydrazide and adjacent atoms disrupts the spirolactam ring, forcing it open and activating fluorescence.[3][5]
-
Reaction with Carbonyls: Hydrazides readily react with aldehydes and ketones to form stable hydrazone linkages.[6][7] This condensation reaction also results in the opening of the spirolactam ring, making this compound a useful probe for detecting carbonyl compounds, which are often biomarkers of oxidative stress.[8]
Signaling Pathways and Mechanisms
The versatility of the hydrazide group allows for the design of probes for a variety of analytes. The underlying signaling pathways are illustrated below.
Synthesis of this compound
The foundational probe is synthesized through a condensation reaction between fluorescein and hydrazine.
Caption: Synthesis of this compound from Fluorescein.
"Off-On" Mechanism for Metal Ion Detection
The primary signaling pathway for metal ion detection involves the opening of the non-fluorescent spirolactam ring upon metal chelation.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Mechanism for Aldehyde and Ketone Detection
The detection of carbonyl compounds proceeds through a condensation reaction to form a fluorescent hydrazone.
Caption: Detection of Carbonyls via Hydrazone Formation.
Quantitative Data of Fluorescein-Hydrazide Probes
The performance of these probes is characterized by their selectivity, sensitivity (limit of detection), and response time. The table below summarizes key quantitative data for various fluorescein-hydrazide-based probes.
| Probe/Derivative | Analyte | Limit of Detection (LOD) | Excitation (λex) | Emission (λem) | Solvent/Medium | Reference(s) |
| This compound | Hg²⁺ | 0.02 µM (5 ppb) | 460 nm | 523 nm | Water | [3] |
| This compound | Hg²⁺ | - | 460 nm | 522 nm | Ethanol-HEPES | [4] |
| FH-Thiazole Hydrazone | Hg²⁺ | 0.23 µM | - | 520 nm | H₂O-DMSO | [9] |
| This compound | Co²⁺ | - | 508 nm | 531 nm | - | [3][10] |
| N2 Probe | Cu²⁺ | 0.10 µM | - | 525 nm | PBS/Ethanol | [5] |
| N4 Probe | Cu²⁺ | 1.20 µM | 440 nm | 525 nm | Aqueous Media | [11] |
| Dialdehyde Peptide Probe | pH | pH-sensitive | - | - | - | [12] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of fluorescein-hydrazide probes.
Synthesis of this compound
This protocol describes a general method for synthesizing the base probe, this compound (FH).[3][5]
-
Dissolution: Dissolve fluorescein (e.g., 1.44 mmol) in a suitable solvent like methanol or anhydrous ethanol (e.g., 20-110 mL) in a round-bottom flask.
-
Addition of Hydrazine: Slowly add an excess of hydrazine hydrate (e.g., 5.05 mmol) to the solution over approximately 30 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 to 12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Pour the resulting product into distilled water and extract with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the this compound product.[3]
General Protocol for Metal Ion Detection in Solution
This protocol outlines the steps for using a fluorescein-hydrazide probe for fluorometric analysis of a target ion.
Caption: General workflow for fluorescence-based analyte detection.
-
Stock Solutions: Prepare a stock solution of the fluorescein-hydrazide probe (e.g., 1 mM) in an appropriate solvent like ethanol or DMSO. Prepare stock solutions of the metal ions to be tested in deionized water.
-
Working Solution: In a cuvette, add the appropriate buffer solution (e.g., PBS or HEPES, pH 7.4). Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Titration: Add incremental amounts of the metal ion stock solution to the cuvette containing the probe.
-
Measurement: After each addition and a brief incubation period, record the fluorescence emission spectrum at the specified excitation wavelength.
-
Data Analysis: Plot the fluorescence intensity at the peak emission wavelength against the concentration of the metal ion to determine the detection limit and binding constant.
Protocol for Bioimaging in Living Cells
This protocol provides a representative method for visualizing intracellular analytes like Cu²⁺.[5][11]
-
Cell Culture: Plate cells (e.g., MCF-7) in a suitable dish (e.g., confocal dish) and culture until they reach 70-80% confluency.
-
Cytotoxicity Test (Optional but Recommended): Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the optimal non-toxic concentration of the probe.[11]
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with the fluorescein-hydrazide probe (e.g., 10-20 µM) in cell culture medium for 30-60 minutes at 37°C.
-
Analyte Treatment: Wash the cells again with PBS to remove any excess probe. Then, incubate the probe-loaded cells with the analyte (e.g., Cu²⁺ solution) for a specified time (e.g., 30 minutes).
-
Imaging: Wash the cells with PBS one final time. Acquire fluorescence images using a confocal microscope with the appropriate laser excitation and emission filters. A control group of cells (probe-loaded but not treated with the analyte) should be imaged for comparison.
Conclusion and Future Outlook
The hydrazide group is a powerful and versatile functional moiety for the design of fluorescein-based fluorescent probes. Its ability to form a non-fluorescent spirolactam structure that can be selectively opened by analytes like metal ions and carbonyls provides a robust "off-on" switching mechanism. This leads to probes with high sensitivity and selectivity, suitable for applications ranging from environmental monitoring to cellular imaging.
Future research in this area will likely focus on synthesizing novel hydrazide derivatives to expand the range of detectable analytes, improve water solubility and cell permeability, and develop ratiometric probes for more quantitative intracellular measurements. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals looking to leverage the power of fluorescein-hydrazide chemistry in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 8. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Fluorescence probe with a pH-sensitive trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Fluorescein Hydrazide in Cell Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein hydrazide is a fluorescent probe that has become a valuable tool in cell biology, primarily for the detection and quantification of carbonyl groups on proteins, which are a key indicator of oxidative stress. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and data presentation to facilitate its use in research and drug development. While sometimes generally mentioned in the context of reactive oxygen species (ROS) detection, its well-documented and primary utility lies in the detection of protein carbonylation, a downstream consequence of ROS-induced damage.
Core Applications in Cell Biology
The principal application of this compound in cell biology is the labeling of aldehydes and ketones, collectively known as carbonyl groups. These functional groups are introduced into biomolecules, particularly proteins, as a result of oxidative stress. The hydrazide moiety of this compound reacts specifically with these carbonyls to form a stable hydrazone bond, rendering the modified protein fluorescent.
This reaction is highly specific and allows for the sensitive detection of oxidatively modified proteins in various experimental setups, including fluorescence microscopy and flow cytometry. The detection of increased protein carbonylation can serve as a biomarker for cellular damage and is relevant in studies of aging, neurodegenerative diseases, and drug-induced toxicity.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~495 nm | [1] |
| Emission Wavelength (λem) | ~515 nm | [1] |
| Molecular Weight | 346.34 g/mol | [2] |
| Storage Conditions | -20°C, protect from light | [1][2] |
Mechanism of Action and Signaling Pathway
Under conditions of oxidative stress, cells experience an overproduction of reactive oxygen species (ROS). These ROS can directly oxidize amino acid side chains (e.g., proline, arginine, lysine, and threonine) or induce lipid peroxidation. Lipid peroxidation generates reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA), which can then react with other proteins to introduce carbonyl groups. This compound's hydrazide group (-NHNH2) nucleophilically attacks the electrophilic carbon of the carbonyl group on the modified protein, forming a stable, fluorescent hydrazone.[3]
Caption: Oxidative stress-induced protein carbonylation and its detection by this compound.
Experimental Protocols
The following are detailed protocols for the application of this compound in cell biology.
Experimental Workflow for Cellular Protein Carbonylation Detection
Caption: General experimental workflow for detecting protein carbonylation in cells.
Protocol 1: Fluorescence Microscopy for Detection of Protein Carbonylation
This protocol is adapted from general immunofluorescence procedures and is suitable for visualizing protein carbonylation in adherent cells.
Materials:
-
This compound (e.g., 10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstain)
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a culture dish and grow to the desired confluency. Treat cells with an agent to induce oxidative stress, if required, alongside an untreated control.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound (e.g., 10-100 µM in PBS). Incubate the cells with the this compound working solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear staining.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for fluorescein (excitation ~495 nm, emission ~515 nm).
Protocol 2: Flow Cytometry for Quantification of Protein Carbonylation
This protocol is adapted from a method using the similar compound fluorescein-5-thiosemicarbazide (FTC) and is suitable for quantifying total protein carbonylation in a cell population.
Materials:
-
This compound (e.g., 10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Harvest cells (both adherent and suspension) and wash twice with cold PBS. Adjust the cell concentration to 1 x 10^6 cells/mL in PBS.
-
Fixation: While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to 1 mL of cell suspension. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of a working solution of this compound (e.g., 50-200 µM in PBS). Incubate for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Analysis: Resuspend the cells in 500 µL of flow cytometry staining buffer and analyze on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm bandpass).
Conclusion
This compound is a robust and specific probe for the detection of protein carbonylation in cell biology research. Its application in fluorescence microscopy and flow cytometry provides researchers with powerful tools to investigate the role of oxidative stress in various physiological and pathological processes. The protocols provided in this guide offer a starting point for the successful implementation of this compound in the laboratory. As with any technique, optimization of staining conditions for specific cell types and experimental setups is recommended for achieving the best results.
References
- 1. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Fluorescein Hydrazide for the Detection of Reactive Oxygen Species (ROS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are critical signaling molecules and mediators of oxidative stress implicated in a multitude of physiological and pathological processes. Accurate and sensitive detection of ROS is paramount for advancing our understanding of cellular biology and for the development of novel therapeutics. Fluorescein hydrazide has emerged as a versatile fluorescent probe, primarily recognized for its application in metal ion detection. However, its utility extends to the detection of ROS, offering a potential tool for researchers in various fields. This technical guide provides a comprehensive overview of this compound, focusing on its core principles, chemical mechanisms, and practical applications in ROS detection. We present a detailed examination of its reaction with various ROS, summarize key quantitative data, and provide explicit experimental protocols for its use in cellular assays. Furthermore, this guide includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical implementation of this probe in a research setting.
Introduction to this compound
This compound is a derivative of the widely used fluorescent dye, fluorescein. Structurally, it is characterized by the presence of a hydrazide group (-CONHNH2), which plays a crucial role in its detection mechanisms. While extensively studied as a "turn-on" fluorescent probe for heavy metal ions like mercury (Hg²⁺) and copper (Cu²⁺), its reactivity with oxidizing species forms the basis of its application in ROS detection.[1] The core principle lies in the oxidation of the non-fluorescent or weakly fluorescent this compound to a highly fluorescent product, enabling the quantification of ROS levels.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [1] |
| CAS Number | 78044-20-9 | [1] |
| Excitation Wavelength (oxidized form) | ~488 - 508 nm | [1] |
| Emission Wavelength (oxidized form) | ~523 - 531 nm | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
Mechanism of ROS Detection
The utility of this compound as a ROS probe is predicated on its oxidation by various reactive oxygen species. This oxidation leads to a significant increase in fluorescence, which can be measured to quantify ROS levels. While the precise mechanisms with all ROS are not exhaustively detailed in the literature, the general principle involves the conversion of the hydrazide moiety.
It is important to note that, similar to other ROS probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), this compound may not be specific to a single ROS and can be oxidized by a variety of species, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[2][3]
Reaction with Hydrogen Peroxide (H₂O₂)
Reaction with Other Reactive Oxygen Species
This compound is also expected to react with other highly reactive oxygen species such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻). The hydrazide group is susceptible to oxidation by these potent oxidants, resulting in a fluorescent signal. The selectivity of this compound for different ROS is an area that requires further investigation to enable more precise interpretation of experimental results.[4]
digraph "ROS Detection Mechanism" {
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FH -> Oxidized_FH [label="Oxidation"];
ROS -> Oxidized_FH;
}
Caption: Experimental workflow for intracellular ROS detection using fluorescence microscopy.
Intracellular ROS Detection using Flow Cytometry
This protocol is adapted from general methods for other ROS-sensitive dyes.[2][5]
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.
-
Cell Loading:
-
Resuspend the cells in serum-free medium or HBSS containing 1-10 µM this compound.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with warm HBSS or PBS.
-
Induction of Oxidative Stress (Optional):
-
Resuspend the cells in fresh medium and treat with the ROS-inducing agent of choice. Include appropriate controls.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1% FBS).
-
Analyze the cells on a flow cytometer equipped with a blue laser (488 nm).
-
Detect the fluorescence signal in the green channel (e.g., FITC or GFP channel, typically around 530/30 nm).
-
Collect data for a sufficient number of events for statistical analysis.
-
Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) or the percentage of fluorescently positive cells in each sample.
Application in Signaling Pathway Analysis
ROS are integral components of various cellular signaling pathways, including those involved in inflammation, apoptosis, and cell proliferation.[6] this compound can be employed as a tool to investigate the role of ROS in these pathways. For instance, researchers can use this probe to assess changes in intracellular ROS levels in response to the activation or inhibition of specific signaling cascades. By correlating the fluorescence signal with the activation status of key signaling proteins (e.g., through western blotting or other molecular biology techniques), it is possible to elucidate the role of ROS as second messengers.
```dot
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ROS_Source [label="ROS Generating Enzyme\n(e.g., NADPH Oxidase)", fillcolor="#FBBC05", fontcolor="#202124"];
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Signaling_Target [label="Downstream Signaling Target\n(e.g., Kinase, Transcription Factor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cellular_Response [label="Cellular Response\n(e.g., Proliferation, Apoptosis, Inflammation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
FH_Detection [label="this compound\n(ROS Detection)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Stimulus -> ROS_Source;
ROS_Source -> ROS_Signal;
ROS_Signal -> Signaling_Target;
Signaling_Target -> Cellular_Response;
ROS_Signal -> FH_Detection [style=dashed, arrowhead=none];
}
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do you determine the selectivity of your ROS dyes? | AAT Bioquest [aatbio.com]
- 5. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative stress in the eye and its role in the pathophysiology of ocular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent Labeling with Fluorescein Hydrazide: A Technical Guide for Researchers
An in-depth exploration of the principles, protocols, and applications of fluorescein hydrazide in biological and drug discovery research.
Introduction
This compound is a versatile and widely utilized fluorescent probe in cellular biology, biochemistry, and drug development. As a derivative of the highly fluorescent molecule fluorescein, it possesses favorable photophysical properties, including intense green fluorescence. Its key feature is the hydrazide functional group (-NHNH2), which enables the specific labeling of molecules containing aldehyde or ketone moieties. This technical guide provides a comprehensive overview of the core principles of fluorescent labeling using this compound, detailed experimental protocols, and its applications in modern research, particularly in the realm of drug discovery.
Core Principles of this compound Labeling
The primary mechanism of action for this compound as a labeling reagent is its reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This reaction is particularly useful for labeling glycans, as the vicinal diols in sugar residues can be readily oxidized to generate aldehydes using a mild oxidizing agent like sodium periodate. This site-specific labeling strategy is advantageous for studying glycoproteins, including antibodies, as the modification occurs on the carbohydrate portion, often distal to the antigen-binding site, thus preserving biological activity.
This compound exists in a non-fluorescent spirolactam form in its native state. The reaction with aldehydes or ketones, or chelation with certain metal ions, can trigger a structural change to an open, highly fluorescent form, a mechanism often referred to as "turn-on" fluorescence.[2] This property is beneficial for reducing background noise and enhancing signal detection in various assays.
Quantitative Data
A thorough understanding of the photophysical properties of a fluorophore is critical for quantitative applications. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂O₄ | [3] |
| Molecular Weight | 348.4 g/mol | [3] |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~515 nm | [1] |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ (for fluorescein) | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.93 (for fluorescein) | [4] |
Note: The molar extinction coefficient and quantum yield are for the parent molecule, fluorescein, and can be used as a close approximation for this compound.
Experimental Protocols
Protocol 1: Labeling of Glycoproteins (e.g., Antibodies)
This protocol describes the labeling of glycoproteins by first oxidizing the carbohydrate moieties to generate aldehydes, followed by reaction with this compound.
Materials:
-
Glycoprotein (e.g., antibody) solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)
-
Ethylene glycol
-
This compound solution (50 mM in DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Oxidation of Glycoprotein:
-
To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared sodium periodate solution.
-
Incubate the mixture for 30-60 minutes at room temperature in the dark with gentle shaking.
-
Stop the reaction by adding 30 µL of ethylene glycol and incubate for 10 minutes.
-
-
Purification of Oxidized Glycoprotein:
-
Remove excess periodate and byproducts by desalting the solution using a size-exclusion chromatography column equilibrated with 0.1 M sodium acetate buffer, pH 5.5.
-
-
Labeling with this compound:
-
To the purified, oxidized glycoprotein solution, add 200 µL of the this compound solution.
-
Incubate for 2 hours at room temperature in the dark with gentle rotation.
-
-
Purification of the Labeled Glycoprotein:
-
Purify the fluorescein-labeled glycoprotein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the labeled protein, which can be identified by their yellow-green color and by measuring absorbance at 280 nm (protein) and 495 nm (fluorescein).
-
Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibitors (Conceptual)
This protocol outlines a conceptual high-throughput screening assay to identify inhibitors of a glycosidase enzyme using a this compound-labeled substrate.
Principle: A substrate is synthesized with a terminal sugar that can be oxidized to an aldehyde and labeled with this compound. Cleavage of this sugar by the glycosidase results in a decrease in the fluorescence signal of the labeled product.
Materials:
-
Glycosidase enzyme
-
This compound-labeled substrate
-
Assay buffer (optimized for enzyme activity)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well microplates (black, low-binding)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Assay Setup:
-
In a 384-well plate, add a small volume (e.g., 1 µL) of each test compound solution to individual wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Add the glycosidase enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Add the this compound-labeled substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Measure the fluorescence intensity (excitation ~495 nm, emission ~515 nm) at multiple time points or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each well.
-
Wells containing effective inhibitors will show a significantly lower rate of fluorescence decrease compared to the negative controls.
-
Determine the percent inhibition for each compound and identify hits for further validation.
-
Visualizations
Experimental Workflow: Glycoprotein Labeling
Caption: Workflow for labeling glycoproteins with this compound.
Signaling Pathway: Monitoring Drug Uptake via Glycoprotein Targeting
This compound can be used to label glycoproteins that are ligands for cell surface receptors. The uptake of these labeled glycoproteins can then be monitored to study receptor-mediated endocytosis pathways, a crucial mechanism for targeted drug delivery.
Caption: Monitoring drug uptake via a fluorescein-labeled glycoprotein carrier.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.
-
High-Throughput Screening (HTS): As outlined in the conceptual protocol, this compound-labeled substrates can be employed in HTS campaigns to identify enzyme inhibitors.[5][6] The "turn-on" or "turn-off" fluorescence upon substrate modification provides a robust signal for automated screening of large compound libraries.[5]
-
Fluorescence Polarization (FP) Immunoassays: FP is a powerful technique for studying molecular interactions in solution.[7][8] In a competitive immunoassay, a this compound-labeled antigen competes with an unlabeled antigen for binding to a specific antibody.[4][7] The change in fluorescence polarization upon binding can be used to quantify the concentration of the unlabeled antigen, making it a valuable tool for diagnostics and pharmacokinetic studies.[7]
-
Monitoring Drug Uptake and Delivery: By labeling drug delivery vehicles, such as glycoproteins or nanoparticles, with this compound, researchers can visualize and quantify their uptake into cells.[9][10] This is crucial for evaluating the efficiency of targeted drug delivery systems and understanding the mechanisms of cellular entry.[9]
Conclusion
This compound is a powerful and versatile fluorescent probe with broad applications in biological research and drug development. Its ability to specifically label aldehydes and ketones, combined with its excellent photophysical properties, makes it an indispensable tool for studying glycoproteins, developing high-throughput screening assays, and monitoring drug delivery. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their research endeavors.
References
- 1. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 2. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 3. This compound | C20H16N2O4 | CID 194828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Imaging as a Tool in Preclinical Evaluation of Polymer-Based Nano-DDS Systems Intended for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescein Hydrazide Powder: A Technical Guide to Safe Handling and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein hydrazide is a fluorescent probe widely utilized in biomedical research for the detection and quantification of various analytes, most notably protein carbonyls (a marker of oxidative stress) and certain metal ions. Its utility stems from the reactive hydrazide group, which can covalently bind to aldehydes and ketones, and its inherent fluorescence, which allows for sensitive detection. This technical guide provides an in-depth overview of the safety, handling, and experimental applications of this compound powder, with a focus on providing practical information for laboratory personnel.
Safety and Handling
Hazard Identification
Based on the data for fluorescein, the primary hazards associated with this compound powder are:
-
Eye Irritation: May cause serious eye irritation.[1]
-
Skin Irritation: May cause mild skin irritation.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
To ensure safe handling of this compound powder, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex).
-
Respiratory Protection: A NIOSH-approved respirator is recommended when handling large quantities or when adequate ventilation is not available to minimize dust inhalation.
-
Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.
-
Avoid generating dust.
-
Ground all equipment when handling large quantities of powder to prevent static electricity buildup.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[2]
-
Protect from light and moisture.
-
Store away from strong oxidizing agents.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₄N₂O₄ | [2] |
| Molecular Weight | 346.34 g/mol | [2] |
| Appearance | Orange to red-orange crystalline powder | |
| Excitation Maximum (λex) | ~495 nm | [3] |
| Emission Maximum (λem) | ~515 nm | [3] |
| Solubility | Soluble in DMSO and DMF | [2] |
Toxicological Information
| Metric | Value | Species | Route | Reference |
| LD50 (Oral) | 6721 mg/kg | Rat | Oral | |
| Eye Irritation | Causes serious eye irritation | [1] | ||
| Skin Irritation | May cause mild skin irritation | |||
| Sensitization | Allergic reactions are rare but have been reported with intravenous use of fluorescein.[4][5] |
Experimental Protocols
This compound is a versatile reagent for fluorescently labeling molecules containing aldehyde or ketone groups.
Detection of Protein Carbonyls
This protocol outlines the general steps for detecting carbonylated proteins, a marker of oxidative stress, using this compound.
Materials:
-
Protein sample
-
This compound solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Sample Preparation: Prepare protein extracts from cells or tissues of interest. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Derivatization:
-
To your protein sample, add this compound to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
-
Protein Precipitation:
-
Precipitate the protein by adding an equal volume of cold 20% (w/v) TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
-
Washing:
-
Discard the supernatant.
-
Wash the protein pellet with 1 mL of cold acetone to remove excess, unreacted this compound.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Repeat the wash step 2-3 times.
-
-
Resuspension:
-
After the final wash, air-dry the pellet to remove any residual acetone.
-
Resuspend the protein pellet in a suitable buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled protein bands using a fluorescence imager with appropriate excitation and emission filters (e.g., Ex/Em ~495/515 nm).
-
Detection of Mercury (II) Ions
This compound can act as a "turn-on" fluorescent sensor for certain metal ions, such as Hg²⁺.[6][7][8] The binding of the metal ion opens the non-fluorescent spirolactam ring of the molecule, leading to a significant increase in fluorescence.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO).
-
Aqueous buffer solution (e.g., HEPES or Tris buffer, pH 7-8).[6][7][8]
-
Water samples or other solutions to be tested for Hg²⁺.
-
Fluorometer.
Procedure:
-
Preparation of the Sensor Solution: Dilute the this compound stock solution in the aqueous buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Measurement:
-
To a cuvette containing the diluted this compound solution, add a known volume of the sample to be tested.
-
Mix gently and allow the reaction to proceed for a few minutes.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a fluorometer with excitation set to ~495 nm and emission scanned from ~510 nm to 600 nm.
-
A significant increase in fluorescence intensity at ~515 nm indicates the presence of Hg²⁺.
-
-
Quantification (Optional): To quantify the concentration of Hg²⁺, a calibration curve can be generated by measuring the fluorescence intensity of the sensor solution in the presence of known concentrations of a standard Hg²⁺ solution.
Visualizations
Experimental Workflow for Protein Carbonyl Detection
Caption: Workflow for detecting carbonylated proteins using this compound.
Mechanism of "Turn-On" Fluorescence for Metal Ion Detection
Caption: "Turn-on" fluorescence mechanism of this compound with metal ions.
Reaction of this compound with Aldehydes and Ketones
Caption: Reaction of this compound with a carbonyl group to form a fluorescent hydrazone.
Conclusion
This compound is a valuable tool for researchers in various fields. By adhering to the safety precautions outlined in this guide, which are based on the well-documented properties of fluorescein, laboratory personnel can handle this compound safely. The provided experimental protocols offer a starting point for the application of this compound in detecting protein carbonylation and metal ions. As with any chemical reagent, it is crucial for researchers to consult relevant literature and optimize protocols for their specific experimental needs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 4. Fluorescein (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. drugs.com [drugs.com]
- 6. Sensitive Colorimetric and Fluorescent Detection of Mercury Using Fluorescein Derivations [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
Solubility Profile of Fluorescein Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of fluorescein hydrazide in various solvents. Understanding the solubility of this versatile fluorescent probe is critical for its effective application in diverse research, diagnostic, and drug development contexts, including its use as a label for carbonyl compounds and in the detection of reactive oxygen species. This document presents available quantitative and qualitative solubility data, alongside a detailed experimental protocol for determining solubility.
Core Solubility Data
The solubility of this compound is crucial for the preparation of stock solutions and for its use in various biological and chemical assays. The following table summarizes the available solubility data for this compound and a related modified compound. It is important to note that quantitative data for unmodified this compound is not widely published in the available literature.
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Qualitative data from multiple sources.[1][2][] |
| This compound | Dimethylformamide (DMF) | Soluble | Not Specified | Qualitative data.[1] |
| Fluorescein PEG Hydrazide | Water | 10 mg/mL | Not Specified | PEG modification enhances water solubility.[4] |
| Fluorescein PEG Hydrazide | Chloroform | 10 mg/mL | Not Specified | Data for PEGylated derivative.[4] |
| Fluorescein PEG Hydrazide | Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | Data for PEGylated derivative.[4] |
| Fluorescein (Parent Compound) | Dimethyl Sulfoxide (DMSO) | 67 mg/mL | 25 | For reference; not the hydrazide derivative.[5][6] |
| Fluorescein (Parent Compound) | Ethanol | <1 mg/mL | 25 | For reference; not the hydrazide derivative.[6] |
| Fluorescein (Parent Compound) | Water | Slightly Soluble/Insoluble | Not Specified | [7][8][9] |
| Fluorescein (Parent Compound) | Methanol | Soluble | Not Specified | [8] |
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a robust method for the quantitative determination of this compound solubility in a solvent of interest, employing UV-Visible or fluorescence spectroscopy. This method is adapted from standard solubility testing procedures.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, DMF, water, ethanol, methanol)
-
Spectrophotometer (UV-Vis or fluorescence)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
Volumetric flasks and appropriate glassware
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Preparation of a Calibration Curve: a. Prepare a concentrated stock solution of this compound in the chosen solvent. b. Perform a series of dilutions to create a set of standards with known concentrations. c. Measure the absorbance or fluorescence intensity of each standard at the wavelength of maximum absorbance or excitation/emission, respectively.[10][11] d. Plot a graph of absorbance/fluorescence intensity versus concentration to generate a calibration curve.
-
Sample Preparation (Shake-Flask Method): a. Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved. b. Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: a. After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant. c. To remove any remaining undissolved solid, centrifuge the aliquot at high speed (e.g., 10,000 x g) for 10-15 minutes. d. For further clarification, the supernatant can be filtered through a 0.22 µm syringe filter that has been pre-wetted with the solvent.
-
Analysis: a. Dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the previously established calibration curve. b. Measure the absorbance or fluorescence of the diluted sample using the same instrument settings as for the calibration curve.
-
Calculation: a. Using the equation of the line from the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
References
- 1. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 4. nanocs.net [nanocs.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluorescein | 2321-07-5 [chemicalbook.com]
- 9. Fluorescein - Wikipedia [en.wikipedia.org]
- 10. Fluorescence Spectroscopy | Measuring Fluorescence Sample [edinst.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Photophysical Properties of Fluorescein Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Fluorescein hydrazide is a versatile, reactive fluorogenic probe widely utilized for the detection of specific analytes such as heavy metal ions and carbonyl compounds. Unlike its parent compound, fluorescein, this compound's core utility lies in its "pro-fluorescent" nature. In its native state, it exists predominantly in a colorless, non-fluorescent spirolactam form. Upon specific chemical reactions, this ring structure opens, yielding the highly fluorescent, open-ring form of fluorescein, which results in a pronounced "turn-on" optical signal.
This guide provides an in-depth overview of the key photophysical properties of this compound, its activation mechanisms, and detailed protocols for quantifying its molar absorptivity and fluorescence quantum yield upon reaction.
Core Photophysical Properties
The defining characteristic of this compound is that its quantitative optical properties, such as molar absorptivity and quantum yield, are entirely dependent on the product formed after reacting with a target analyte. The unreacted spirolactam form is essentially non-absorbent in the visible spectrum and non-fluorescent. The values below are characteristic of the fluorescent, open-ring product formed after activation.
| Property | Value | Conditions & Notes |
| Excitation Wavelength (λex) | ~460 - 508 nm | Dependent on solvent and specific reaction product. For Hg²⁺ complexes, values around 460 nm and 502 nm have been reported[1][2]. |
| Emission Wavelength (λem) | ~515 - 531 nm | Dependent on solvent and specific reaction product. For Hg²⁺ complexes, values around 520-523 nm are common[1][2][3]. |
| Molar Absorptivity (ε) | To be determined | This value must be experimentally determined for the specific hydrazone or metal complex formed. As a reference, the parent fluorescein molecule has a molar absorptivity of approximately 70,000 - 92,300 M⁻¹cm⁻¹[4]. |
| Quantum Yield (ΦF) | To be determined | This value is highly dependent on the reaction product and solvent environment. The unreacted form is non-fluorescent. For reference, the quantum yield of fluorescein in 0.1 M NaOH is approximately 0.89[5]. |
Signaling and Detection Mechanisms
This compound's function as a "turn-on" probe is primarily driven by two distinct chemical reactions that induce the opening of its non-fluorescent spirolactam ring.
-
Chelation-Enhanced Fluorescence (CHEF) with Metal Ions: Certain metal ions, most notably mercury (Hg²⁺), coordinate with the hydrazide and other atoms in the molecule. This binding event triggers the irreversible opening of the spirolactam ring, converting the molecule into its highly fluorescent, open-ring xanthene structure[1][6]. This mechanism allows for the highly sensitive and selective detection of target metal ions[7][8].
References
- 1. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg2+ in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions [mdpi.com]
- 7. Sensitive Colorimetric and Fluorescent Detection of Mercury Using Fluorescein Derivations [scirp.org]
- 8. scirp.org [scirp.org]
Methodological & Application
Application Notes & Protocols: In Vitro Glycoprotein Labeling with Fluorescein Hydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Fluorescent labeling of glycoproteins is a cornerstone technique for investigating their structure, trafficking, and function.[1] This protocol details the in vitro labeling of glycoproteins using fluorescein hydrazide, a method prized for its specificity and reliability. The process hinges on a two-step chemical reaction:
-
Oxidation: Mild oxidation with sodium periodate (NaIO₄) selectively targets cis-diol groups found in the sugar moieties of glycoproteins, particularly sialic acids, cleaving them to generate reactive aldehyde groups.[2][3][4][5]
-
Coupling: this compound then reacts with these newly formed aldehydes to create a stable hydrazone bond, covalently attaching the fluorescent probe to the glycoprotein.[6][7][8]
This site-selective labeling strategy is particularly advantageous for antibodies, as the glycosylation sites are often located far from the antigen-binding regions, thus preserving biological activity.[6] The resulting fluorescently labeled glycoproteins can be used in a variety of downstream applications, including flow cytometry, fluorescence microscopy, and SDS-PAGE analysis.[2]
Experimental Workflow Diagram
The overall workflow for labeling glycoproteins with this compound involves oxidation, coupling, and purification.
Caption: Workflow for this compound labeling of glycoproteins.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific glycoproteins.
3.1. Materials and Reagents
-
Purified Glycoprotein (e.g., IgG antibody)
-
Sodium Periodate (NaIO₄)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[6]
-
Quenching Solution: Ethylene Glycol[9]
-
Anhydrous DMSO (optional, for dissolving dye)[10]
-
Purification Column (e.g., Sephadex G-25)[10]
-
Phosphate-Buffered Saline (PBS), pH 7.4
3.2. Step 1: Oxidation of Glycoprotein
This step generates aldehyde groups on the carbohydrate chains.
-
Prepare Glycoprotein: Dissolve the glycoprotein in Reaction Buffer (0.1 M Sodium Acetate, pH 5.5) to a final concentration of 5-10 mg/mL.[6][10]
-
Prepare Periodate Solution: Immediately before use, prepare a 20-100 mM solution of sodium periodate in the Reaction Buffer.[6][9] Protect this solution from light.
-
Initiate Oxidation: Add the sodium periodate solution to the glycoprotein solution. For example, add 1 part 100 mM periodate solution to 10 parts protein solution.[9]
-
Incubate: Incubate the reaction for 10-30 minutes. The incubation can be done at room temperature or on ice to modulate the reaction rate.[9]
-
Quench Reaction: Stop the oxidation by adding ethylene glycol to a final concentration of 10-20 mM to quench any remaining periodate.[9]
-
Purify (Optional but Recommended): Remove excess periodate and byproducts by desalting or dialysis against the Reaction Buffer (0.1 M Sodium Acetate, pH 5.5).[6]
3.3. Step 2: Coupling with this compound
This step covalently attaches the fluorescent dye to the oxidized glycoprotein.
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10-50 mM stock solution.[6][10]
-
Initiate Coupling: Add the this compound stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of dye to protein is a common starting point.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6] The reaction forms a stable hydrazone bond.[7]
3.4. Step 3: Purification of Labeled Glycoprotein
This step is crucial to remove unconjugated this compound.
-
Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.[10]
-
Separate: Apply the reaction mixture to the column. The larger, labeled glycoprotein will elute first, while the smaller, free dye molecules will be retained and elute later.
-
Collect Fractions: Collect the fractions containing the yellow-colored, labeled protein. Monitor the elution profile using a spectrophotometer at 280 nm (for protein) and ~494 nm (for fluorescein).
-
Store: Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.
Data Presentation: Key Reaction Parameters
The efficiency of the labeling reaction depends on several factors. The table below summarizes typical starting conditions.
| Parameter | Recommended Range | Purpose | Reference |
| Oxidation | |||
| Glycoprotein Conc. | 5 - 15 mg/mL | Ensure efficient reaction kinetics | [6][10] |
| Sodium Periodate Conc. | 10 - 20 mM | Oxidize cis-diols to aldehydes | [6][9] |
| Reaction pH | 5.5 | Optimal for periodate stability and activity | [6][9] |
| Incubation Time | 10 - 60 minutes | Control the extent of oxidation | [9][10] |
| Temperature | 4°C - Room Temp | Modulate reaction speed; 4°C is gentler | [2][9] |
| Coupling | |||
| Dye:Protein Molar Ratio | 10:1 to 50:1 | Ensure sufficient dye for labeling | N/A |
| Reaction pH | 5.5 - 7.4 | Hydrazone bond formation is efficient | [6] |
| Incubation Time | 1 - 2 hours | Allow for completion of the coupling reaction | [6] |
| Temperature | Room Temperature | Promotes efficient coupling | [10] |
Conceptual Application: Tracking Glycoprotein Internalization
Fluorescently labeled glycoproteins are powerful tools for studying cellular processes like endocytosis.[2] A labeled glycoprotein (e.g., a ligand or antibody) can be introduced to living cells, and its uptake can be monitored via fluorescence microscopy.
Caption: Tracking receptor-mediated endocytosis with a labeled glycoprotein.
References
- 1. Fluorescence Labeling Service - Creative Biolabs [creative-biolabs.com]
- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 9. Protocol: Aminooxy Labeling of Glycoproteins - Biotium [biotium.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols: Staining Cells with Fluorescein Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein hydrazide is a versatile fluorescent probe that is valuable in cellular analysis. As a derivative of the widely used fluorophore, fluorescein, it exhibits bright green fluorescence with an excitation maximum around 493-508 nm and an emission maximum around 513-531 nm.[1][2] Its key feature is the hydrazide group, which can react with aldehyde and ketone groups present in biomolecules.[3] This reactivity makes this compound particularly useful for the detection of protein carbonylation, a common marker of oxidative stress, and for labeling glycated proteins.[4][5] These application notes provide a comprehensive guide to staining cells with this compound, with a focus on detecting oxidative stress-induced protein carbonylation.
Principle of Detection
Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of amino acid side chains in proteins, resulting in the formation of carbonyl groups (aldehydes and ketones). This compound serves as a fluorescent marker for these modifications. The hydrazide group on the probe reacts with the carbonyl groups on the proteins to form a stable hydrazone bond, effectively tagging the oxidized proteins with a fluorescent label. The intensity of the fluorescence signal can then be used to quantify the extent of protein carbonylation within the cells.
Data Presentation
Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | ~508 |
| Emission Maximum | ~531 |
Recommended Filter Sets for Fluorescence Microscopy
| Filter Set Component | Wavelength Range (nm) |
| Excitation Filter | 467 - 498 |
| Dichroic Beamsplitter | 506 |
| Emission Filter | 513 - 556 |
Note: These are general recommendations. Optimal filter sets may vary depending on the specific microscope and filter manufacturer.[6]
Key Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 10 mM in DMSO | 10-50 µM in PBS | Primary staining reagent |
| Paraformaldehyde (PFA) | 16% (w/v) aqueous solution | 4% (w/v) in PBS | Cell fixative |
| Triton X-100 | 10% (v/v) in PBS | 0.1-0.5% (v/v) in PBS | Permeabilization agent |
| DAPI or Hoechst Stain | 1 mg/mL in water | 1 µg/mL in PBS | Nuclear counterstain |
Experimental Protocols
Protocol 1: Detection of Protein Carbonylation in Adherent Cells
This protocol details the steps for staining fixed and permeabilized adherent cells to detect protein carbonylation using this compound.
Materials:
-
Adherent cells cultured on glass coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.2% in PBS
-
This compound staining solution (10-50 µM in PBS)
-
DAPI or Hoechst solution (1 µg/mL in PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or in an appropriate imaging plate and culture until the desired confluency is reached.
-
Induce oxidative stress by treating the cells with an appropriate agent (e.g., H₂O₂, menadione) for a specific duration. Include an untreated control group.
-
-
Cell Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare the this compound staining solution at the desired concentration (e.g., 25 µM) in PBS.
-
Incubate the cells with the staining solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with DAPI or Hoechst solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for fluorescein and the chosen nuclear stain.
-
Protocol 2: Flow Cytometry Analysis of Protein Carbonylation
This protocol is adapted for the quantitative analysis of protein carbonylation in a cell suspension using flow cytometry.
Materials:
-
Cell suspension
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.2% in PBS
-
This compound staining solution (10-50 µM in PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Harvest cells and prepare a single-cell suspension.
-
Induce oxidative stress as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a fixation/permeabilization kit according to the manufacturer's instructions, or follow the steps outlined in Protocol 1, ensuring cells are kept in suspension.
-
-
This compound Staining:
-
Resuspend the cell pellet in the this compound staining solution.
-
Incubate for 1-2 hours at room temperature, protected from light, with occasional gentle mixing.
-
-
Washing:
-
Wash the cells twice with flow cytometry staining buffer by centrifugation (e.g., 400 x g for 5 minutes) and resuspension.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer, detecting the fluorescein signal in the appropriate channel (e.g., FITC channel).
-
Mandatory Visualization
Caption: Experimental workflow for staining cells with this compound.
Caption: Pathway for detecting protein carbonylation with this compound.
References
- 1. Carl Zeiss Microscopy, LLC - Filter Assistant - Overview of filter sets - Filter Set 76 HE [micro-shop.zeiss.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edmundoptics.com [edmundoptics.com]
Application Notes and Protocols for Flow Cytometry Analysis Using Fluorescein Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein hydrazide is a versatile fluorescent probe utilized in various biological applications, including the detection of reactive oxygen species (ROS) within cells. This application note provides a detailed protocol for the use of this compound for the analysis of intracellular ROS by flow cytometry. This compound is a cell-permeant molecule that is non-fluorescent in its reduced state. Upon reaction with intracellular ROS, it is oxidized to a highly fluorescent form, allowing for the quantification of oxidative stress at the single-cell level.
Principle of Detection
The core of this application lies in the chemical reactivity of the hydrazide group of the this compound molecule. In the presence of various reactive oxygen species, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide anions (O₂⁻), the hydrazide moiety undergoes oxidation. This irreversible chemical transformation results in the formation of a fluorescent product that can be excited by a standard 488 nm blue laser and detected in the green emission channel of a flow cytometer. The intensity of the fluorescent signal is directly proportional to the amount of ROS present within the cell.
Figure 1: Mechanism of ROS detection using this compound.
Quantitative Data Summary
For optimal detection of this compound-stained cells, the following instrument settings are recommended. It is important to note that specific instrument configurations may require optimization.
| Parameter | Recommended Setting | Notes |
| Excitation Laser | 488 nm (Blue Laser) | Standard on most flow cytometers. |
| Excitation Maximum | ~494 nm[1] | The 488 nm laser provides sufficient excitation. |
| Emission Filter | 530/30 nm or similar (e.g., FITC channel) | Captures the peak of fluorescein's emission. |
| Emission Maximum | ~512 nm[1] | Falls within the detection range of a standard FITC filter. |
| Cell Concentration | 1 x 10⁶ cells/mL | A standard concentration for flow cytometry analysis. |
| This compound Concentration | 1-10 µM (optimization required) | Start with a titration to find the optimal concentration for your cell type. |
| Incubation Time | 15-60 minutes | The optimal time may vary depending on the cell type and experimental conditions. |
| Incubation Temperature | 37°C | Optimal for most mammalian cell lines. |
Experimental Protocols
This section provides a detailed protocol for staining cells with this compound for the detection of intracellular ROS.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)[]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for your cells
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometry tubes (5 mL)
-
Micropipettes and sterile tips
-
Cell suspension of interest
-
Positive control (e.g., H₂O₂)
-
Negative control (unstained cells)
Protocol
1. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO to make a 10 mM stock solution. For example, for a molecular weight of 376.35 g/mol , dissolve 3.76 mg in 1 mL of DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Staining Buffer: PBS supplemented with 1% BSA and 2 mM EDTA.
-
Cell Suspension: Prepare a single-cell suspension of your cells of interest in cell culture medium at a concentration of 1 x 10⁶ cells/mL. Ensure cell viability is >95% as determined by trypan blue exclusion or another viability assay.
2. Staining Procedure
-
Cell Seeding: Aliquot 1 mL of the cell suspension (1 x 10⁶ cells) into each flow cytometry tube. Prepare tubes for your experimental conditions, a positive control, and a negative (unstained) control.
-
Positive Control (Optional but Recommended): To a designated tube, add a known ROS inducer such as H₂O₂ at a final concentration of 100-500 µM. Incubate for 30-60 minutes at 37°C.
-
Staining: Dilute the 10 mM this compound stock solution in cell culture medium to the desired final working concentration (e.g., 1-10 µM). Add the diluted this compound to each tube (except the unstained control).
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell type.
-
Washing: After incubation, add 3 mL of ice-cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspension: Carefully decant the supernatant and resuspend the cell pellet in 500 µL of ice-cold Staining Buffer.
-
Viability Staining: If desired, add a viability dye such as Propidium Iodide (PI) to a final concentration of 1-2 µg/mL to distinguish live from dead cells.
-
Analysis: Keep the cells on ice and protected from light until analysis on the flow cytometer. Analyze the samples as soon as possible for best results.
Figure 2: Experimental workflow for staining cells with this compound.
Data Analysis and Interpretation
1. Gating Strategy
A proper gating strategy is crucial for accurate analysis of ROS production. The following is a recommended gating workflow.
Figure 3: Logical gating strategy for flow cytometry data analysis.
-
Gate 1: Cell Population: Use a forward scatter (FSC-A) versus side scatter (SSC-A) plot to gate on the main cell population and exclude debris.
-
Gate 2: Single Cells (Singlets): Use a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude cell doublets and aggregates.
-
Gate 3: Live Cells: If a viability dye was used, create a gate to exclude dead cells (e.g., PI-positive cells).
-
Gate 4: ROS Positive Cells: On a histogram of the fluorescein fluorescence channel (e.g., FITC), create a gate to identify the ROS-positive population based on the fluorescence of the unstained and positive controls.
2. Interpretation of Results
-
Unstained Control: This sample is used to set the baseline fluorescence of the cell population and to define the negative gate for the fluorescein channel.
-
Experimental Samples: The percentage of cells within the ROS-positive gate and the mean fluorescence intensity (MFI) of this population can be used to quantify the level of intracellular ROS.
-
Positive Control: This sample confirms that the dye is working correctly and provides a reference for a strong positive signal.
An increase in the percentage of fluorescein-positive cells and/or an increase in the MFI compared to the negative control indicates an increase in intracellular ROS levels.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in the negative control | Autofluorescence of cells. | Use a channel with less autofluorescence if possible. Ensure proper compensation if performing multicolor analysis. |
| No or weak signal in the positive control | This compound degradation. | Prepare fresh stock solution. Protect from light and moisture. |
| Insufficient incubation time or concentration. | Optimize incubation time and this compound concentration. | |
| Ineffective ROS inducer. | Use a fresh or different ROS inducer. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and pipetting. |
| Inconsistent incubation times. | Standardize all incubation steps precisely. |
Conclusion
This compound is a valuable tool for the sensitive detection and quantification of intracellular reactive oxygen species by flow cytometry. The protocols and guidelines presented in this application note provide a solid foundation for researchers to incorporate this assay into their studies of oxidative stress and cellular health. As with any assay, optimization of the staining conditions for the specific cell type and experimental setup is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Fluorescein Hydrazide Labeling of Carbohydrates and Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorescent labeling of carbohydrates and polysaccharides using fluorescein hydrazide. This technique is a cornerstone in glycobiology, enabling the sensitive detection and visualization of sugar molecules in various biological contexts. Applications range from studying cellular uptake and trafficking to elucidating the roles of carbohydrates in disease and developing targeted drug delivery systems.[1][][3]
Introduction
Fluorescent labeling imparts visibility to otherwise hard-to-detect carbohydrate molecules, allowing for their qualitative and quantitative analysis.[3] this compound is a valuable tool for this purpose as it reacts specifically with the aldehyde or ketone groups present in the reducing ends of carbohydrates or those generated by periodate oxidation of vicinal diols within the sugar structure.[4] This covalent labeling strategy provides a stable fluorescent tag for downstream applications.
Applications
The fluorescent labeling of carbohydrates and polysaccharides with this compound opens up a wide array of applications in biological and biomedical research:
-
Cellular Imaging and Uptake Studies: Fluorescently labeled polysaccharides are instrumental in visualizing cellular uptake, intracellular trafficking, and localization.[][5] This is crucial for understanding how cells process carbohydrates and for the development of polysaccharide-based drug delivery systems.[1]
-
Glycobiology and Carbohydrate-Protein Interactions: Labeled carbohydrates can be used as probes to study their interactions with proteins such as lectins and enzymes, providing insights into cell adhesion, signaling, and immune responses.[]
-
Microcirculation and Permeability Studies: Fluorescently labeled dextrans are widely used to study microvascular permeability and transport across biological barriers.[6] The high sensitivity of fluorescence detection allows for quantitative measurements in real-time.[6]
-
Drug Delivery Systems (DDS): By labeling polysaccharide-based drug carriers, researchers can track their biodistribution, target accumulation, and release kinetics, which is essential for optimizing drug delivery strategies.[1]
-
Bioimaging and Diagnostics: Fluorescent polysaccharides can be used as imaging agents to visualize specific tissues or cell populations. For instance, labeled starch granules can be quantified in plant cells.[7]
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of carbohydrates and polysaccharides with this compound. Optimization may be required depending on the specific carbohydrate and the desired degree of labeling.
Protocol 1: Labeling of Polysaccharides via Periodate Oxidation
This protocol is suitable for polysaccharides that do not have a readily available aldehyde or ketone group. It involves the chemical generation of aldehyde groups through the oxidation of vicinal diols.
Materials:
-
Polysaccharide (e.g., Dextran, Starch, Heparin)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Procedure:
-
Oxidation of Polysaccharide:
-
Dissolve the polysaccharide in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer.
-
Add the periodate solution to the polysaccharide solution in a 1:1 volume ratio.
-
Incubate the reaction mixture in the dark for 1 hour at room temperature with gentle stirring.
-
Stop the reaction by desalting the mixture through a desalting column or by dialysis against deionized water at 4°C to remove excess periodate.
-
-
Labeling with this compound:
-
Prepare a 50 mM solution of this compound in anhydrous DMSO.
-
Add the this compound solution to the oxidized polysaccharide solution. A typical starting ratio is a 10-fold molar excess of this compound to the estimated number of aldehyde groups.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.
-
-
Purification of the Labeled Polysaccharide:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of deionized water for 48-72 hours at 4°C, with frequent water changes, to remove unreacted this compound and other small molecules.
-
Alternatively, purify the labeled polysaccharide using size-exclusion chromatography.
-
-
Lyophilization and Storage:
-
Freeze the purified solution and lyophilize to obtain the fluorescently labeled polysaccharide as a powder.
-
Store the lyophilized product at -20°C, protected from light.
-
Protocol 2: Labeling of Reducing Sugars
This protocol is suitable for carbohydrates and oligosaccharides that possess a reducing end with a free aldehyde or ketone group in its open-chain form.
Materials:
-
Reducing sugar (e.g., Glucose, Maltose, Lactose)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sodium cyanoborohydride (NaCNBH₃) (optional, for reductive amination)
-
Purification columns (e.g., size-exclusion or reversed-phase chromatography)
Procedure:
-
Dissolving Reagents:
-
Dissolve the reducing sugar in 0.1 M sodium acetate buffer (pH 5.5).
-
Prepare a solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound solution to the sugar solution. A molar excess of the hydrazide is recommended.
-
Incubate the mixture at room temperature for 2-4 hours. The reaction forms a hydrazone bond.
-
-
Optional Reduction to a More Stable Linkage:
-
For a more stable linkage, the hydrazone can be reduced to a hydrazine.
-
Add a solution of sodium cyanoborohydride to the reaction mixture.
-
Incubate for an additional 1-2 hours at room temperature. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
-
Purification:
-
Purify the labeled sugar using an appropriate chromatography method, such as size-exclusion or reversed-phase HPLC, to separate the labeled product from unreacted reagents.
-
Quantitative Data
The efficiency of fluorescent labeling can be influenced by factors such as the type of polysaccharide, reaction conditions, and the concentration of reagents. The degree of substitution (DS), which represents the number of fluorescent molecules per sugar unit or polymer chain, is a key parameter for characterizing the labeled product.
| Polysaccharide | Labeling Agent | Degree of Substitution (DS) / Efficiency | Reference |
| Dextran | FITC | 0.003 to 0.02 moles of FITC per mole of glucose | [8] |
| Dextran (10,000 MW) | Various Dyes | 0.5–2 dyes per dextran molecule | |
| Dextran (40,000 MW) | Various Dyes | 2–4 dyes per dextran molecule | [9] |
| Dextran (70,000 MW) | Various Dyes | 3–6 dyes per dextran molecule | [9] |
| Hyaluronic Acid (HA) | FITC | 1 fluorescein residue per ~30 kDa of HA | [10] |
| Waxy Rice Starch | Sodium Fluorescein | ~70% infusion at 60 °C | [11] |
| Corn Starch | Sodium Fluorescein | ~70% infusion at 60 °C | [11] |
| Alginate | Hydrazide derivative | High fluorescence intensity after crosslinking | [1] |
Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in experimental conditions.
Visualizations
Experimental Workflow for Polysaccharide Labeling
The following diagram illustrates the general workflow for labeling polysaccharides with this compound.
References
- 1. Smart Fluorescent Polysaccharides: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Application of Fluorescent Labeling Polysaccharide [scupgkg.cn]
- 4. CF® Dye Hydrazide - Biotium [biotium.com]
- 5. Visualization of Carbohydrate Uptake Using Fluorescent Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent dextran derivatives – Applications | TdB Labs [tdblabs.se]
- 7. Fluorescent Staining and Quantification of Starch Granules in Chloroplasts of Live Plant Cells Using Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescein Isothiocyanate-Dextran [sigmaaldrich.com]
- 9. Fluorescent and Biotinylated Dextrans—Section 14.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Infusion efficiency of sodium fluorescein into various starches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Imaging Using Fluorescein Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein hydrazide is a versatile fluorescent probe primarily utilized for the detection of specific analytes within living cells. Its core structure, derived from fluorescein, provides excellent photophysical properties, including a high quantum yield and strong absorption of blue light. The hydrazide functional group enables this compound to react with and label specific cellular components, making it a valuable tool in cellular biology and drug development.
The primary applications of this compound in live cell imaging are the detection of carbonyl groups (aldehydes and ketones) and certain metal ions, such as mercury (Hg²⁺) and copper (Cu²⁺).[1][2] The detection mechanism for these analytes often relies on a "turn-on" fluorescence response. In its unbound state, this compound typically exists in a non-fluorescent spirolactam form.[3] Upon reaction with its target, the spirolactam ring opens, restoring the highly fluorescent structure of fluorescein.[3][4] This results in a significant increase in fluorescence intensity, allowing for the sensitive and selective visualization of the target analyte within the complex cellular environment.
These application notes provide detailed protocols for the use of this compound in live cell imaging for the detection of cellular carbonyls and metal ions.
Data Presentation
Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₄N₂O₄ | [1] |
| Molecular Weight | 346.34 g/mol | [1] |
| Excitation Maximum (Ex) | ~488-508 nm | [5] |
| Emission Maximum (Em) | ~523-531 nm | [5] |
| Appearance | White to off-white solid | [5] |
| Storage Conditions | -20°C, protected from light | [1][5] |
Recommended Staining Parameters for Live Cell Imaging
| Parameter | Recommended Range | Notes | Reference(s) |
| Probe Concentration | 1 - 40 µM | Optimal concentration should be determined empirically for each cell type and application. Higher concentrations can lead to cytotoxicity. | [6] |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are generally preferred to minimize cellular stress. | [6][7] |
| Incubation Temperature | 37°C | Standard physiological temperature for mammalian cell culture. | [6] |
| pH of Imaging Medium | 7.0 - 7.4 | Fluorescein fluorescence is pH-sensitive; maintaining a physiological pH is critical for reproducible results. | [8] |
Experimental Protocols
Protocol 1: Detection of Cellular Carbonyl Groups in Live Cells
This protocol outlines the steps for labeling and visualizing cellular aldehydes and ketones, which are markers of oxidative stress.[9][10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on imaging-compatible plates or slides
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Preparation of this compound Stock Solution:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides).
-
On the day of the experiment, remove the culture medium.
-
-
Induction of Oxidative Stress (Optional):
-
To induce the formation of carbonyl groups, treat cells with an oxidizing agent (e.g., hydrogen peroxide, menadione) at a predetermined concentration and duration.
-
Include an untreated control group for comparison.
-
After treatment, wash the cells twice with warm PBS.
-
-
Labeling with this compound:
-
Dilute the this compound stock solution in pre-warmed serum-free cell culture medium or PBS to a final working concentration of 1-20 µM. The optimal concentration should be determined experimentally.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[7]
-
-
Washing:
-
Remove the labeling solution and wash the cells two to three times with warm PBS or complete cell culture medium to remove unbound probe and reduce background fluorescence.[4]
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~525 nm).
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[4]
-
Protocol 2: Detection of Intracellular Metal Ions (e.g., Hg²⁺) in Live Cells
This protocol is designed for the detection and visualization of specific metal ions that induce a "turn-on" fluorescence response from this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on imaging-compatible plates or slides
-
Solution of the metal ion of interest (e.g., HgCl₂)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.[11]
-
Prepare a stock solution of the metal salt (e.g., 1 mM HgCl₂) in deionized water or an appropriate solvent.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on an imaging vessel.
-
On the day of the experiment, remove the culture medium.
-
-
Cell Loading with this compound:
-
Dilute the this compound stock solution in pre-warmed serum-free medium to a final working concentration of 5-40 µM.[6]
-
Add the loading solution to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[6]
-
Wash the cells twice with warm PBS to remove the excess probe.
-
-
Metal Ion Treatment:
-
Dilute the metal ion stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Add the metal ion-containing medium to the cells and incubate for 20-30 minutes at 37°C.[6]
-
Include a control group of cells loaded with this compound but not treated with the metal ion.
-
-
Washing:
-
Remove the metal ion solution and wash the cells two to three times with warm PBS or complete cell culture medium.[6]
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter set (Excitation: ~490 nm, Emission: ~525 nm).
-
Compare the fluorescence intensity between the metal ion-treated and control cells.
-
Visualizations
Caption: General experimental workflow for live cell imaging with this compound.
Caption: "Turn-on" fluorescence mechanism of this compound.
References
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Labeling proteins inside living cells using external fluorophores for microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Application Notes: Detection of Aldehydes and Ketones Using Fluorescein Hydrazide
References
- 1. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 2. Dark Hydrazone Fluorescence Labeling Agents Enable Imaging of Cellular Aldehydic Load - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescein PEG aldehyde [nanocs.net]
- 9. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Microscopy of Fluorescein Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein hydrazide is a versatile, cell-impermeant fluorescent probe that belongs to the widely recognized fluorescein family of dyes. Its chemical structure incorporates a hydrazide group, which allows for covalent labeling of aldehyde or ketone moieties. This reactivity makes it a valuable tool for various applications in fluorescence microscopy, including its use as an aldehyde-fixable polar tracer for neuronal mapping and cell lineage studies, as well as for the specific labeling of glycoproteins and other carbohydrate-containing structures after periodate oxidation. In certain contexts, it also serves as a sensitive fluorescent indicator for the detection of specific metal ions.[1][2]
These application notes provide detailed protocols and recommended microscopy settings to effectively utilize this compound in cell imaging and other fluorescence-based assays.
Fluorescent Properties of this compound
This compound exhibits the characteristic bright green fluorescence of the fluorescein fluorophore. Its spectral properties are summarized in the table below. It is important to note that the fluorescence of fluorescein and its derivatives is pH-dependent, with optimal fluorescence in slightly basic conditions (pH 7-9).[3][4]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [5] |
| Emission Maximum (λem) | ~515 - 531 nm | [1][5] |
| Recommended Filter Set | Standard FITC/GFP | [6][7] |
| Appearance | Orange solid | [5] |
| Fluorescence Lifetime (τ) | ~4 ns (similar to fluorescein) | [4][8] |
| Quantum Yield (Φ) | High (similar to fluorescein, ~0.9) |
Experimental Protocols
Protocol 1: this compound as an Aldehyde-Fixable Polar Tracer
This protocol describes the introduction of this compound into cells via microinjection for use as a cellular tracer. The hydrazide moiety allows the dye to be covalently cross-linked to surrounding biomolecules during fixation with aldehyde-based fixatives, thus preserving the spatial distribution of the tracer.[2][9]
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or deionized water for stock solution
-
Microinjection setup
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or deionized water. Vortex to ensure it is fully dissolved. Store the stock solution at -20°C, protected from light.
-
Microinjection: Load the this compound solution into a microinjection needle.
-
Carefully microinject the dye into the cytoplasm of the target cells.
-
Incubation: Incubate the injected cells under normal culture conditions for a desired period to allow for diffusion of the tracer.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any extracellular dye.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. This step will covalently link the this compound to intracellular components.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
-
Imaging: Proceed with fluorescence microscopy imaging using a standard FITC/GFP filter set.
Protocol 2: Fluorescent Labeling of Cell Surface Glycoproteins
This protocol details the labeling of glycoproteins on the surface of live cells. It involves the mild oxidation of sialic acid residues on the glycoproteins to generate aldehyde groups, which then react with the hydrazide moiety of this compound.[10][11]
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS), pH 6.5
-
Sodium meta-periodate (NaIO₄)
-
Glycerol
-
Mounting medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips.
-
Washing: Gently wash the cells three times with ice-cold PBS (pH 6.5).
-
Periodate Oxidation: Treat the cells with 1 mM sodium meta-periodate in ice-cold PBS (pH 6.5) for 15 minutes in the dark on ice. This step generates aldehyde groups on the sialic acid residues of glycoproteins.
-
Quenching: Quench the periodate solution by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS (pH 6.5).
-
Labeling: Prepare a 1-5 µM working solution of this compound in PBS (pH 6.5) from a 1-10 mM DMSO stock. Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Fixation (Optional): If desired, cells can be fixed with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set.
Microscopy Settings
Filter Sets:
A standard fluorescein isothiocyanate (FITC) or green fluorescent protein (GFP) filter set is optimal for imaging this compound. The typical specifications for such a filter set are provided in the table below.[6][7]
| Component | Wavelength Range |
| Excitation Filter | 467 - 498 nm |
| Dichroic Mirror | 506 nm (cut-on) |
| Emission Filter | 513 - 556 nm |
Light Source:
A standard mercury arc lamp or a solid-state light engine with an excitation peak around 488 nm is suitable for exciting this compound.
Objective:
Choose an objective with a numerical aperture (NA) appropriate for the desired resolution and magnification of the experiment.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Excitation Maximum (nm) | ~495 |
| Emission Maximum (nm) | ~515 - 531 |
| Fluorescence Lifetime (ns) | ~4 |
| Quantum Yield | ~0.9 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CF® Dye Hydrazide - Biotium [biotium.com]
- 3. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 4. Fluorescein - Wikipedia [en.wikipedia.org]
- 5. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 6. edmundoptics.com [edmundoptics.com]
- 7. optolongfilter.com [optolongfilter.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. Polar Tracers—Section 14.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Antibody Conjugation using Fluorescein Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific conjugation of fluorescein hydrazide to the carbohydrate moieties of antibodies. This method offers a significant advantage over traditional amine-reactive labeling (e.g., using FITC), as it targets the Fc region of the antibody, leaving the antigen-binding sites (Fab) unmodified and fully functional. This results in highly active and uniformly labeled antibody conjugates ideal for a variety of immunodetection applications.
Introduction
Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics, enabling the visualization and quantification of specific target molecules.[1] While various conjugation chemistries exist, site-specific labeling has emerged as a superior strategy to ensure the preservation of antibody function. The protocol outlined below utilizes the gentle oxidation of the carbohydrate chains present in the Fc region of the antibody to generate reactive aldehyde groups. These aldehydes then specifically react with the hydrazide group of this compound to form a stable hydrazone linkage. This approach ensures that the antigen-binding domains remain unaltered, leading to conjugates with optimal immunoreactivity.
Quantitative Data Summary
The efficiency of the conjugation process can be influenced by several factors, including the concentrations of the reactants, pH, and reaction time. The following table summarizes key quantitative parameters associated with the periodate oxidation and subsequent hydrazide conjugation of antibodies.
| Parameter | Typical Value/Range | Notes |
| Degree of Labeling (DOL) | 1 - 8 fluorophores/antibody | Can be controlled by adjusting oxidation conditions (periodate concentration, time, pH).[2] |
| Optimal Antibody Concentration | >2 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1] |
| Periodate Concentration | 10-100 mM | Higher concentrations increase the number of aldehyde groups. |
| Oxidation Time | 30 - 60 minutes | Most reactive sites are generated within this timeframe.[2] |
| Conjugation Reaction Time | 30 - 60 minutes | The reaction between the aldehyde and hydrazide is typically rapid.[3] |
| Labeling Efficiency (99mTc-DHZ) | 46 - 87% | While not fluorescein, this provides an estimate for hydrazide-based conjugation.[4] |
Experimental Protocols
This section provides a step-by-step guide for the conjugation of this compound to an antibody.
Materials and Reagents
-
Purified Antibody (e.g., IgG)
-
This compound
-
Sodium meta-periodate (NaIO4)
-
Ethylene Glycol
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate Buffered Saline (PBS, pH 7.2-7.4)
-
Dimethyl Sulfoxide (DMSO)
-
Sephadex G-25 Desalting Column
-
Spectrophotometer
Protocol 1: Antibody Preparation and Oxidation
-
Buffer Exchange: Dialyze the purified antibody against 0.1 M Sodium Acetate Buffer (pH 5.5). This step is crucial to remove any interfering substances and to ensure the optimal pH for the oxidation reaction.
-
Concentration Adjustment: Adjust the antibody concentration to at least 2 mg/mL.
-
Periodate Oxidation:
-
Dissolve sodium meta-periodate in the sodium acetate buffer to a final concentration of 10-100 mM.
-
Add the periodate solution to the antibody solution. The molar ratio of periodate to antibody will influence the number of aldehyde groups generated. A typical starting point is a 20-fold molar excess of periodate.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.
-
-
Quenching the Reaction: Stop the oxidation by adding ethylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature. This will quench any unreacted periodate.
-
Purification of Oxidized Antibody: Immediately purify the oxidized antibody from the excess periodate and byproducts using a Sephadex G-25 desalting column equilibrated with PBS (pH 7.2-7.4).
Protocol 2: this compound Conjugation
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
To the purified oxidized antibody solution, add the this compound stock solution. The optimal molar ratio of this compound to antibody should be determined empirically, but a 10 to 20-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark with gentle shaking.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound by passing the reaction mixture through a Sephadex G-25 desalting column equilibrated with PBS (pH 7.2-7.4).
-
Collect the fractions containing the fluorescently labeled antibody. The conjugate will be visible as a colored band that elutes first from the column.
-
Protocol 3: Characterization of the Conjugate
-
Determine Protein Concentration: Measure the absorbance of the conjugate solution at 280 nm (A280). The protein concentration can be calculated using the Beer-Lambert law and the extinction coefficient of the antibody.
-
Determine Fluorophore Concentration: Measure the absorbance of the conjugate solution at the maximum absorbance wavelength for fluorescein (approximately 494 nm). The concentration of the fluorophore can be calculated using its molar extinction coefficient.
-
Calculate the Degree of Labeling (DOL): The DOL is the average number of fluorescein molecules conjugated to each antibody molecule. It can be calculated using the following formula:
DOL = (Molar concentration of fluorescein) / (Molar concentration of antibody)
An optimal DOL for most antibodies is typically between 2 and 10.[1]
Visualizations
Caption: Chemical pathway for site-specific antibody conjugation.
Caption: Experimental workflow for this compound conjugation.
Applications
Antibodies conjugated with fluorescein via hydrazide chemistry are well-suited for a variety of applications where high specificity and preserved antibody function are critical.
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): The site-specific nature of the conjugation minimizes background staining and ensures that the antibody's binding affinity is not compromised, leading to clearer and more reliable imaging of target antigens in cells and tissues.
-
Flow Cytometry: Uniformly labeled antibodies are essential for accurate and reproducible cell sorting and analysis. This method produces a more homogeneous population of fluorescent antibodies, reducing variability in staining intensity.
-
Immunoassays (e.g., ELISA): The high activity of the conjugated antibodies can enhance the sensitivity and specificity of various immunoassay formats.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | Insufficient oxidation. | Increase periodate concentration or reaction time. |
| Low antibody concentration. | Concentrate the antibody to >2 mg/mL. | |
| Inefficient conjugation. | Optimize the molar ratio of this compound to antibody. | |
| High Background Staining | Unreacted this compound present. | Ensure thorough purification of the conjugate using a desalting column. |
| Non-specific binding of the antibody. | Use appropriate blocking buffers in your application protocol. | |
| Loss of Antibody Activity | Over-oxidation of the antibody. | Reduce the periodate concentration or reaction time. |
| Harsh reaction conditions. | Ensure all steps are performed at the recommended temperature and pH. |
By following these detailed protocols and considering the provided quantitative data, researchers can reliably produce high-quality, site-specifically labeled fluorescent antibodies for their specific research needs.
References
- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 2. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Site-specific 99mTc-labeling of antibody using dihydrazinophthalazine (DHZ) conjugation to Fc region of heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorescein Hydrazide: A Versatile Fluorescent Tracer for Neuroanatomical Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein hydrazide is a polar, membrane-impermeant fluorescent tracer that belongs to the hydrazide family of dyes. Its utility in neuroscience research stems from its high water solubility, intense green fluorescence, and its ability to be introduced into individual neurons or populations of neurons. Once inside a cell, it can diffuse throughout the cytoplasm, filling dendrites and axons, and can be transported along axonal pathways. Furthermore, its relatively small size allows it to pass through gap junctions, making it a useful tool for studying intercellular communication. This document provides an overview of the applications of this compound in neuroscience and detailed protocols for its use in anterograde and retrograde tracing, as well as for the analysis of gap junctional coupling.
While this compound is a cost-effective and readily available tracer, it is important to note that more recent derivatives, such as the Alexa Fluor™ series of hydrazides, often exhibit superior photostability and quantum yields, which may be advantageous for long-term imaging studies. Nevertheless, this compound remains a valuable tool for a variety of neuroanatomical applications.
Data Presentation
Table 1: Spectral and Physicochemical Properties of this compound and Common Alternative Tracers
| Property | This compound | Lucifer Yellow CH | Alexa Fluor™ 488 Hydrazide | Biocytin Hydrazide |
| Excitation Max (nm) | ~508[1] | ~428 | ~495 | N/A (visualized with avidin conjugates) |
| Emission Max (nm) | ~531[1] | ~535 | ~519 | N/A (visualized with avidin conjugates) |
| Molecular Weight ( g/mol ) | ~374.3 | ~457.4 | ~570.5 | ~372.5 |
| Fixable | Yes[2] | Yes | Yes | Yes |
| Transport | Anterograde & Retrograde[2] | Primarily used for gap junctions | Anterograde & Retrograde | Anterograde & Retrograde |
| Gap Junction Permeable | Yes[2] | Yes | Yes (connexin dependent) | Yes |
Table 2: Qualitative Comparison of Performance Characteristics for Selected Neuronal Tracers
| Characteristic | This compound | Lucifer Yellow | Alexa Fluor™ Hydrazides | Biocytin/Neurobiotin |
| Fluorescence Intensity | Good | Good | Excellent | N/A (requires secondary detection) |
| Photostability | Moderate | Moderate | High | Excellent (signal from enzymatic reporters) |
| Signal-to-Noise Ratio | Good | Good | Excellent | Excellent |
| Toxicity | Low | Low | Low | Low |
| Ease of Use | Simple injection | Simple injection | Simple injection | Requires secondary processing |
| Cost-Effectiveness | High | Moderate | Lower | Moderate |
Experimental Protocols
Protocol 1: Anterograde Tracing of Neuronal Projections
This protocol describes the microinjection of this compound into a specific brain region to label the axonal projections originating from that region.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Microinjection pump and stereotaxic apparatus
-
Glass micropipettes (tip diameter 10-20 µm)
-
Anesthetic
-
Perfusion solutions (saline, 4% paraformaldehyde in phosphate buffer)
-
Vibratome or cryostat
-
Fluorescence microscope
Procedure:
-
Preparation of Tracer Solution: Dissolve this compound in sterile saline or aCSF to a final concentration of 5-10% (w/v). Vortex thoroughly and centrifuge to pellet any undissolved particles.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and secure it in a stereotaxic frame. Expose the skull and drill a small craniotomy over the target injection site.
-
Microinjection: Load a glass micropipette with the this compound solution. Lower the micropipette to the desired coordinates and inject a small volume (e.g., 50-200 nL) of the tracer solution over several minutes. To minimize backflow, leave the pipette in place for 5-10 minutes before slowly retracting it.
-
Survival Period: Allow the animal to recover for a period of 3-14 days to permit anterograde transport of the tracer to the axon terminals.
-
Perfusion and Tissue Processing: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain overnight at 4°C. Section the brain on a vibratome or cryostat at 40-50 µm.
-
Imaging: Mount the sections on glass slides and coverslip with an aqueous mounting medium. Visualize the labeled neurons and their projections using a fluorescence microscope with appropriate filters for fluorescein (e.g., excitation 470/40 nm, emission 525/50 nm).
Protocol 2: Retrograde Tracing of Neuronal Inputs
This protocol outlines the use of this compound to identify neurons that project to a specific target region.
Materials:
-
Same as for anterograde tracing.
Procedure:
-
Preparation of Tracer Solution and Surgery: Prepare the this compound solution and perform the stereotaxic injection into the target area as described in Protocol 1. The injection site should be a region of axon terminals.
-
Survival Period: The survival time for retrograde transport is typically longer than for anterograde transport, ranging from 7 to 21 days, depending on the length of the neuronal pathway.
-
Perfusion, Tissue Processing, and Imaging: Follow steps 5 and 6 from Protocol 1. Labeled cell bodies will be visible in the brain regions that project to the injection site.
Protocol 3: Analysis of Gap Junctional Coupling in Cell Culture or Brain Slices
This protocol describes the intracellular injection of this compound to assess cell-to-cell communication through gap junctions.
Materials:
-
This compound powder
-
Intracellular solution (e.g., 2 M KCl or a patch-clamp internal solution)
-
Micromanipulator and microinjection system (e.g., for iontophoresis or pressure injection)
-
Sharp glass microelectrodes or patch pipettes (tip diameter <1 µm)
-
Microscope with fluorescence imaging capabilities
-
Cell culture or acute brain slice preparation
Procedure:
-
Preparation of Electrode Solution: Dissolve this compound in the intracellular solution to a final concentration of 1-5%.
-
Cell Impalement/Patching: Under visual guidance, impale a single cell with the microelectrode or establish a whole-cell patch-clamp configuration.
-
Tracer Injection:
-
Iontophoresis: Apply negative current pulses (e.g., -1 to -5 nA, 500 ms duration, 1 Hz) for several minutes to eject the negatively charged dye into the cell.
-
Pressure Injection: Apply brief pulses of positive pressure to inject the dye.
-
-
Observation of Dye Spread: After injecting the primary cell, monitor the spread of fluorescence to adjacent, coupled cells over time (typically 5-30 minutes).
-
Imaging and Analysis: Acquire fluorescence images at different time points to document the extent of dye coupling. The number of fluorescent cells surrounding the injected cell provides a qualitative measure of gap junctional communication.
Visualizations
Caption: Workflow for anterograde neuronal tracing.
Caption: Workflow for retrograde neuronal tracing.
Caption: Workflow for gap junction analysis.
References
Troubleshooting & Optimization
Technical Support Center: Fluorescein Hydrazide Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of fluorescein hydrazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe that contains a hydrazide reactive group. This group specifically reacts with aldehyde and ketone moieties to form a stable hydrazone bond.[1][2] Its primary application is the fluorescent labeling of molecules containing these carbonyl groups, such as glycoproteins that have been oxidized to generate aldehydes, or for the detection of oxidative stress markers like protein carbonyls.
Q2: What causes high background or non-specific binding with this compound?
High background staining with this compound can arise from several factors:
-
Endogenous Aldehydes and Ketones: Cells and tissues can have naturally occurring aldehydes and ketones that will react with this compound, leading to non-specific signal.
-
Hydrophobic Interactions: The fluorescein molecule itself can have hydrophobic interactions with cellular components, leading to non-specific adsorption.[3]
-
Ionic Interactions: Electrostatic interactions between the charged fluorescein molecule and cellular structures can also contribute to background staining.
-
Excess Reagent: Insufficient washing after staining can leave unbound this compound that contributes to overall background fluorescence.[4]
-
Autofluorescence: The biological sample itself may have endogenous fluorophores that emit in the same spectral range as fluorescein.[5]
Q3: How can I reduce non-specific binding of this compound?
Several strategies can be employed to minimize non-specific binding:
-
Blocking: Pre-incubating the sample with a blocking buffer can saturate non-specific binding sites.
-
Optimization of Reagent Concentration: Titrating the concentration of this compound to the lowest effective concentration can reduce background without compromising specific signal.
-
Washing: Implementing stringent and optimized washing steps after staining is crucial to remove unbound probe.
-
pH Adjustment: The pH of the buffers used can influence both the reactivity of the hydrazide and non-specific interactions.[6][7]
-
Use of Additives: Including surfactants like Tween-20 in wash buffers can help reduce hydrophobic interactions.[8][9]
Troubleshooting Guide: High Background Staining
This guide provides a systematic approach to troubleshooting and resolving high background fluorescence when using this compound.
Problem: High and Diffuse Background Fluorescence
This is often characterized by a general, non-specific glow across the entire sample, making it difficult to distinguish the specific signal.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Implement or optimize a blocking step. Incubate the sample with a blocking buffer for 30-60 minutes before adding this compound. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available fluorescent blocking buffers.[10][11][12] |
| Excessive this compound Concentration | Perform a concentration titration of this compound to find the optimal balance between signal and background. Start with the recommended concentration and test several dilutions below it. |
| Insufficient Washing | Increase the number and/or duration of wash steps after the staining incubation. Include a non-ionic surfactant like 0.05% Tween-20 in the wash buffer to help remove non-specifically bound probe.[8][9] |
| Hydrophobic and Ionic Interactions | In addition to using surfactants in your wash buffer, consider adjusting the salt concentration of your buffers (e.g., increasing NaCl concentration) to reduce ionic interactions. |
| Sample Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fluorescent probe with a longer emission wavelength or employ autofluorescence quenching reagents.[5] |
| Suboptimal Buffer pH | The fluorescence of fluorescein is pH-dependent.[6][7] Ensure your buffers are within a pH range of 7.2-7.6 for optimal fluorescence and to potentially reduce non-specific binding. The hydrazone formation reaction can be more efficient at a slightly acidic pH (around 6), but this may need to be balanced with the potential for increased non-specific binding at lower pH.[13] |
Summary of Common Blocking Agents and Additives
The following table summarizes common reagents used to reduce non-specific binding. The optimal concentration for your specific application should be determined empirically.
| Reagent | Typical Working Concentration | Mechanism of Action | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Blocks non-specific protein binding sites.[9] | A common and effective blocking agent for many applications. |
| Non-Fat Dry Milk | 1-5% (w/v) | A mixture of proteins that blocks non-specific sites. | Can sometimes interfere with certain antibody-based detection methods if used in conjunction. |
| Normal Serum (from the species of the secondary antibody, if applicable) | 1-10% (v/v) | Blocks non-specific binding of antibodies. | More relevant for immunofluorescence applications. |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions.[8][9] | Typically added to wash buffers. |
| Commercial Fluorescent Blocking Buffers | Varies by manufacturer | Proprietary formulations designed to reduce background in fluorescent applications.[10][11][12][14] | Often provide superior performance for fluorescent assays. |
Experimental Protocols
Protocol: General Staining with this compound and Blocking
This protocol provides a general workflow for labeling cells or tissue sections with this compound, incorporating steps to minimize non-specific binding.
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization).
-
(Optional) Aldehyde Generation: If labeling glycoproteins, perform periodate oxidation to generate aldehyde groups.
-
Blocking:
-
Prepare a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate the sample with the blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Staining:
-
Prepare the this compound working solution at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).
-
Remove the blocking buffer from the sample (do not wash).
-
Incubate the sample with the this compound solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Prepare a wash buffer (e.g., PBS containing 0.05% Tween-20).
-
Wash the sample three times with the wash buffer for 5-10 minutes each time with gentle agitation.
-
-
Mounting and Imaging:
-
Mount the sample with an appropriate mounting medium.
-
Image using a fluorescence microscope with standard FITC filter sets.
-
Visualizations
Caption: Troubleshooting workflow for high background staining.
Caption: Specific vs. non-specific binding of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocker™ FL Fluorescent Blocking Buffer (10X) 100 mL | Buy Online | Thermo Scientific™ [thermofisher.com]
- 11. Blocking Buffer for Fluorescent Western Blotting (MB-070) | Rockland [rockland.com]
- 12. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 13. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Preventing Photobleaching of Fluorescein Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of photobleaching when using fluorescein hydrazide in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light.[1] This process renders the molecule unable to fluoresce, leading to a gradual fading of the fluorescent signal during an imaging experiment.[2] The primary causes of photobleaching are prolonged exposure to high-intensity excitation light and the generation of reactive oxygen species (ROS) which chemically damage the fluorophore.[2]
Q2: How can I tell if my this compound signal loss is due to photobleaching?
A2: If you observe a progressive decrease in your fluorescent signal specifically in the area being illuminated by the excitation light, it is likely due to photobleaching. The signal in areas of the sample that have not been exposed to the light will remain bright. To confirm, you can create a photobleaching curve by imaging a single area over time and plotting the decrease in fluorescence intensity.[3]
Q3: What are the key strategies to prevent photobleaching of this compound?
A3: There are four main strategies to minimize photobleaching:
-
Reduce Excitation Light Intensity and Duration: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[4]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium.[4]
-
Optimize Imaging Parameters: Adjust your imaging protocol to minimize light exposure.
-
Choose the Right Imaging System: Certain microscopy setups are inherently better at reducing photobleaching.
Troubleshooting Guide
Problem: My this compound signal is fading rapidly during imaging.
| Possible Cause | Solution |
| Excessive Light Exposure | - Reduce the laser power or illumination intensity to the minimum required for a clear image.- Decrease the camera exposure time.[4]- Use neutral density filters to attenuate the excitation light. |
| Lack of Antifade Protection | - Mount your sample in a medium containing an antifade reagent.[4]- For live-cell imaging, use a cell-compatible antifade reagent like Trolox.[5] |
| Suboptimal Imaging Protocol | - Use transmitted light to locate the region of interest before switching to fluorescence imaging.[3]- Acquire images only when necessary and avoid prolonged, continuous exposure.[5]- For time-lapse experiments, increase the interval between image acquisitions. |
| High Oxygen Concentration | - For fixed samples, some antifade reagents work by scavenging oxygen.[6]- For live-cell imaging, specialized oxygen-scavenging systems can be used.[5] |
Quantitative Data on Antifade Reagents for Fluorescein Derivatives
While specific quantitative data for this compound is limited, studies on the closely related fluorescein isothiocyanate (FITC) provide valuable insights into the efficacy of various antifade agents.
| Antifade Reagent | Mounting Medium Base | Relative Effectiveness in Retarding Fading | Notes | Reference |
| p-Phenylenediamine (PPD) | Glycerol | High | Can cause initial quenching of fluorescence. | [7] |
| n-Propyl gallate (NPG) | Glycerol | High | Effective in retarding fading. | [7] |
| 1,4-diazobicyclo[8][8][8]octane (DABCO) | Mowiol | Moderate | Less effective than PPD but also less toxic. | [6] |
| VECTASHIELD® | Commercial | High | Contains PPD; may not be ideal for cyanine dyes. | [6] |
| ProLong™ Gold/Diamond | Commercial | High | Generally effective for a wide range of dyes. | [9] |
| Slowfade® | Commercial | Moderate | Effective in retarding fading. | [7] |
Experimental Protocols
Protocol 1: General Workflow for Minimizing Photobleaching in Fixed-Cell Imaging
This protocol outlines the key steps to minimize photobleaching when imaging fixed cells stained with this compound.
Caption: Workflow for fixed-cell imaging with this compound.
Protocol 2: Live-Cell Imaging with Minimized Phototoxicity and Photobleaching
This protocol provides a workflow for imaging live cells stained with this compound, focusing on maintaining cell health and signal integrity.
Caption: Workflow for live-cell imaging with this compound.
Signaling Pathways and Logical Relationships
Mechanism of Photobleaching
The process of photobleaching involves the transition of the fluorophore to an excited triplet state, which can then react with molecular oxygen to produce reactive oxygen species (ROS). These ROS can, in turn, irreversibly damage the fluorophore.
Caption: Simplified Jablonski diagram of photobleaching.
Logical Relationship of Prevention Strategies
The strategies to prevent photobleaching are interconnected and aim to either reduce the excitation of the fluorophore or mitigate the downstream damaging reactions.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A fluorescence recovery after photobleaching protocol to measure surface diffusion of DAGLα in primary cultured cortical mouse neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. picoquant.com [picoquant.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. biocompare.com [biocompare.com]
- 6. unige.ch [unige.ch]
- 7. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Improving the Stability of Fluorescein Hydrazide Conjugates
This technical support center offers researchers, scientists, and drug development professionals practical guidance for enhancing the stability and performance of fluorescein hydrazide conjugates. Through troubleshooting guides and frequently asked questions, this resource addresses common experimental challenges.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving this compound conjugates.
Issue 1: Rapid Loss of Fluorescence Signal
A diminishing fluorescent signal can compromise experimental results. This rapid decay is often attributable to several factors.
Possible Causes:
-
Photobleaching: Fluorescein is susceptible to photon-induced chemical damage, which permanently destroys its ability to fluoresce.[1][2][3] This is a common issue in time-lapse microscopy.[1] The process occurs when the fluorophore, after transitioning to an excited triplet state, interacts with other molecules, leading to irreversible covalent modifications.[3]
-
pH Sensitivity: The fluorescence intensity of fluorescein is highly dependent on pH.[4][5][6] In acidic solutions (below pH 7), the fluorescence is significantly diminished as the molecule transitions to its monoanionic or neutral forms, which are less fluorescent than the dianionic form prevalent at alkaline pH.[4][6][7] The pKa of the fluorescein phenol group is approximately 6.4.[6]
-
Oxidative Damage: Reactive oxygen species (ROS) can chemically alter and degrade the fluorescein molecule, leading to a loss of fluorescence.[8] This process can be exacerbated by high-intensity light exposure, which can generate singlet oxygen.[3]
-
Hydrolysis: The hydrazone bond, formed between the this compound and an aldehyde or ketone group on the target molecule, is susceptible to hydrolysis, particularly in acidic conditions.[9][10][11] This cleavage breaks the conjugate, causing the fluorescent label to detach from its target.
Solutions:
-
Minimize Light Exposure:
-
Maintain Optimal pH:
-
Use Antifade Reagents:
-
For microscopy applications, incorporate commercial antifade reagents into the mounting medium to reduce photobleaching. These reagents work by scavenging free radicals and reducing the effects of oxidative damage.
-
-
Ensure Proper Storage:
Experimental Protocol: Assessing pH Stability of this compound Conjugates
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., phosphate buffer for pH 5.0-8.0, borate buffer for pH 8.0-9.0).
-
Sample Preparation: Dilute the this compound conjugate to a consistent final concentration (e.g., 1 µM) in each of the prepared buffers.
-
Incubation: Incubate the solutions for a set period (e.g., 2 hours) at a controlled temperature (e.g., 37°C), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. Use an excitation wavelength of approximately 490 nm and measure the emission at around 520 nm.[14]
-
Data Analysis: Plot the relative fluorescence intensity against the pH to determine the optimal pH range where the conjugate maintains the highest signal.
Issue 2: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from the target, leading to poor signal-to-noise ratios and inaccurate results.
Possible Causes:
-
Non-specific Binding: The conjugate may bind to unintended cellular components or surfaces due to hydrophobic or electrostatic interactions.[16][17] Negatively charged fluorescein derivatives can bind to positively charged proteins, contributing to this issue.[16]
-
Excess Unconjugated Dye: The presence of free, unreacted this compound in the conjugate solution can lead to diffuse background staining.
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence, particularly in the blue and green channels, which can interfere with the fluorescein signal.[18][19]
Solutions:
-
Blocking Steps: Before applying the conjugate, incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) or normal serum to saturate non-specific binding sites.[16][17]
-
Optimize Washing: Increase the number and duration of washing steps after conjugate incubation to more effectively remove unbound molecules. Including a non-ionic surfactant like Tween 20 in the wash buffer can also help reduce non-specific interactions.[17][20]
-
Purify the Conjugate: Ensure the conjugate is adequately purified from free this compound using methods like dialysis or size-exclusion chromatography.
-
Control for Autofluorescence: Image an unstained control sample to assess the level of natural autofluorescence.[18] If significant, consider using spectral imaging and unmixing techniques or commercial autofluorescence quenching reagents.[19]
Experimental Workflow: Minimizing Non-Specific Binding
Caption: A standard workflow to reduce non-specific binding in immunofluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound conjugates? A1: For optimal stability, store this compound and its conjugates at -20°C, protected from light and moisture.[12][13][14] It is recommended to desiccate the product for long-term storage.[13] If the conjugate is in solution, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles.
Q2: How does temperature impact the stability of the conjugate? A2: Elevated temperatures can accelerate both the degradation of the fluorescein fluorophore and the hydrolysis of the hydrazone linkage.[10][21] While conjugates are stable for short periods at room temperature (e.g., during shipping), prolonged exposure should be avoided.[13]
Q3: Can the hydrazone bond be cleaved intentionally? A3: Yes, the pH-sensitive nature of the hydrazone bond is often exploited for drug delivery applications. The bond is relatively stable at neutral physiological pH (like in the blood) but is designed to be cleaved in the acidic environment of endosomes or lysosomes (pH 4.5-6.0), releasing the conjugated molecule inside the cell.[9][11]
Data Summary: Factors Influencing Conjugate Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (pH < 6.5) | Decreased fluorescence intensity[4][6]; increased rate of hydrazone bond hydrolysis.[9][22] | Maintain pH between 7.4 and 8.0 for optimal fluorescence and bond stability. |
| Neutral (pH 7.4) | High fluorescence; hydrazone bond is relatively stable.[9][10] | Ideal for most biological imaging and analysis. | |
| Temperature | -20°C | Optimal for long-term storage.[12][13] | Store desiccated and protected from light.[13] |
| Room Temperature | Acceptable for short durations (e.g., shipping).[13] | Avoid prolonged exposure to prevent degradation. | |
| 37°C | Increased rate of hydrolysis and potential fluorophore degradation.[10] | Minimize incubation times at this temperature where possible. | |
| Light | High-Intensity Exposure | Causes irreversible photobleaching.[1][2] | Minimize light exposure during all steps of the experiment. |
| Oxidizing Agents | Presence of ROS | Can chemically damage the fluorescein molecule.[8] | Use antifade reagents containing ROS scavengers for imaging. |
Logical Relationship: Troubleshooting Signal Loss
Caption: A troubleshooting flowchart for diagnosing and solving signal loss issues.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching of fluorescein as a probe for oxidative stress in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. nanocs.net [nanocs.net]
- 15. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 16. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 20. hycultbiotech.com [hycultbiotech.com]
- 21. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ddmckinnon.com [ddmckinnon.com]
Technical Support Center: Fluorescein Hydrazide Solubility in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals when working with fluorescein hydrazide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is sparingly soluble in water but exhibits good solubility in organic solvents.[][2][3] For experimental purposes, it is common practice to first prepare a concentrated stock solution in an organic solvent and then dilute it to the desired concentration in the aqueous buffer of choice.
Q2: In which organic solvents should I prepare my this compound stock solution?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing concentrated stock solutions of this compound.[]
Q3: How does pH affect the solubility and fluorescence of this compound in aqueous buffers?
The solubility and fluorescence of this compound are pH-dependent. Generally, the fluorescence intensity of fluorescein derivatives increases with pH. While specific quantitative data on the effect of pH on the solubility of this compound is limited, it is known that the stability of hydrazone conjugates formed with proteins is fair between pH 6 and 9.[4]
Q4: Are there more water-soluble alternatives to this compound?
Yes, PEGylated this compound is a commercially available alternative with significantly improved water solubility. One supplier specifies a solubility of 10 mg/mL in water for their fluorescein PEG hydrazide product.[5] This modification can be particularly useful for applications requiring higher concentrations of the fluorophore in a purely aqueous environment.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I dilute my organic stock into an aqueous buffer.
This is a common issue due to the lower solubility of this compound in aqueous solutions compared to organic solvents. Here are several troubleshooting steps you can take:
1. Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer. It's possible that your desired concentration exceeds its solubility limit in the specific buffer and conditions you are using.
2. Optimize the Dilution Protocol:
-
Rapid Mixing: When diluting the stock solution, ensure rapid and thorough mixing of the solution to avoid localized high concentrations that can lead to precipitation. Vortex or stir the aqueous buffer while slowly adding the this compound stock solution.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes help improve solubility. However, be mindful of the temperature stability of your other reagents.[6]
3. Modify Your Buffer Composition:
-
pH Adjustment: As the solubility of fluorescein derivatives can be pH-dependent, adjusting the pH of your aqueous buffer might improve solubility. Experiment with a range of pH values within the acceptable limits for your experiment.
-
Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) into your final aqueous buffer can significantly increase the solubility of this compound. Common co-solvents include DMSO, DMF, or ethanol. It is crucial to test the tolerance of your biological system to the chosen co-solvent and its final concentration.
4. Consider Using a Solubility Enhancer:
5. Switch to a More Soluble Derivative:
-
If persistent solubility issues hamper your experiments, consider using a more water-soluble derivative, such as PEGylated this compound.[5]
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble | [] |
| This compound | DMF | Soluble | [] |
| Fluorescein PEG Hydrazide | Water | 10 mg/mL | [5] |
| Fluorescein | Water | Slightly Soluble | [2] |
| Fluorescein | Dilute Aqueous Bases | Soluble | [3] |
| Fluorescein | Hot Alcohol | Soluble | [3] |
| Fluorescein | Glacial Acetic Acid | Soluble | [3] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution
This protocol describes the preparation of a working solution of this compound in an aqueous buffer by first creating a concentrated stock solution in DMSO.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 346.34 g/mol .
-
Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
Prepare the Aqueous Working Solution:
-
Bring the desired aqueous buffer to the experimental temperature.
-
Vortex the buffer.
-
While the buffer is being mixed, slowly add the required volume of the 10 mM this compound stock solution to achieve the final desired concentration.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: Pathway for labeling glycoproteins with this compound.
References
- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 3. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanocs.net [nanocs.net]
- 6. glpbio.com [glpbio.com]
High background fluorescence in fluorescein hydrazide staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background fluorescence in fluorescein hydrazide staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in cellular staining?
This compound is a fluorescent probe that reacts specifically with aldehyde and ketone groups. In biological research, it is commonly used to detect the presence of aldehydes, which can be indicators of oxidative stress, lipid peroxidation, or can be introduced through fixation with aldehyde-based fixatives like formaldehyde or glutaraldehyde. The reaction between the hydrazide group and an aldehyde forms a stable hydrazone bond, resulting in fluorescent labeling of the target molecules.
Q2: What are the primary causes of high background fluorescence in this compound staining?
High background fluorescence in this technique can obscure the specific signal and make data interpretation difficult. The most common causes include:
-
Autofluorescence: Many cells and tissues naturally fluoresce due to the presence of endogenous molecules like NADH, flavins, and lipofuscin.[1]
-
Excess Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to cellular components or incomplete removal of unbound dye.[1]
-
Fixation-Induced Fluorescence: Aldehyde fixatives, particularly glutaraldehyde, can leave behind unreacted aldehyde groups that bind to this compound, contributing to a high background signal.[2]
-
Inadequate Washing: Insufficient washing after staining can leave residual, unbound this compound in the sample.[3][4]
-
Non-Specific Binding: The fluorescent dye may bind non-specifically to hydrophobic regions of proteins or lipids, especially at high concentrations.
-
pH of Staining and Wash Buffers: The fluorescence of fluorescein is pH-sensitive and the efficiency of the hydrazide-aldehyde reaction can also be influenced by pH.
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered during this compound staining experiments.
Issue 1: High Overall Background Fluorescence
This is characterized by a generally bright, diffuse fluorescence across the entire sample, making it difficult to distinguish specific signals.
Troubleshooting Steps:
-
Optimize this compound Concentration: The most common cause of high background is an excessive dye concentration. It is crucial to perform a titration study to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Enhance Washing Steps: Increase the number and duration of washing steps after this compound incubation to ensure complete removal of unbound dye. Using a mild detergent like Tween-20 in the wash buffer can also help.[4]
-
Quench Autofluorescence: If you suspect autofluorescence from your cells or tissue, you can try a quenching step. A common method is to treat the sample with a fresh solution of sodium borohydride (NaBH₄) to reduce autofluorescence and block unreacted aldehyde groups from the fixative.
-
Optimize Fixation: If using aldehyde fixatives, consider reducing the concentration or the fixation time. Alternatively, test other fixatives like methanol or acetone, although these may affect cellular morphology differently.
-
Adjust pH: The fluorescence of fluorescein is brighter at a slightly alkaline pH (around 7.4-8.0). Ensure your final wash and imaging buffers are in this range. However, the initial staining reaction may be more efficient at a slightly acidic to neutral pH.
Experimental Protocol: Optimizing Staining for Reduced Background
This protocol provides a starting point for optimizing your this compound staining to minimize background.
Materials:
-
Cells or tissue sections on coverslips or slides
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Quenching Solution (optional): 0.1% Sodium Borohydride in PBS (prepare fresh)
-
Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS
-
This compound Stock Solution (e.g., 10 mM in DMSO)
-
Staining Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Fix cells/tissue with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Quenching (Optional, but recommended for aldehyde fixatives):
-
Incubate with freshly prepared 0.1% sodium borohydride in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional, for intracellular targets):
-
Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare working solutions of this compound in staining buffer at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Incubate samples with the this compound working solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash three to five times with Wash Buffer for 5-10 minutes each, with gentle agitation.
-
-
Mounting and Imaging:
-
Mount the coverslip on a slide using an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm).
-
Issue 2: Punctate or Granular Background Staining
This can appear as small, bright, non-specific dots or aggregates in the sample.
Troubleshooting Steps:
-
Filter the Staining Solution: this compound can sometimes form aggregates in solution. Centrifuge the working solution at high speed for 5-10 minutes before use and carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter.
-
Check for Precipitates in Buffers: Ensure all buffers are properly dissolved and filtered if necessary.
-
Improve Washing: The punctate background may be due to dye aggregates that are not effectively removed by standard washing. Increase the wash time and agitation.
Data Presentation
Optimizing the signal-to-background ratio is critical for obtaining high-quality data. The following table summarizes the expected impact of various experimental parameters on the signal and background in this compound staining.
| Parameter | Condition | Expected Impact on Signal | Expected Impact on Background | Recommendation for High Signal-to-Background Ratio |
| This compound Concentration | Too Low | Weak or no signal | Low | Titrate to find the lowest concentration with a detectable signal. |
| Optimal | Strong specific signal | Low | Use the optimal concentration determined by titration. | |
| Too High | Saturated signal | High non-specific binding | Avoid.[1] | |
| Fixative Type | Paraformaldehyde | Good preservation | Moderate potential for autofluorescence | Standard choice, consider quenching. |
| Glutaraldehyde | Good preservation | High potential for autofluorescence | Avoid if possible, or use a strong quenching step.[2] | |
| Methanol/Acetone | May alter morphology | Lower autofluorescence | Test as an alternative if aldehyde-induced background is high. | |
| Washing Procedure | Insufficient | Strong signal | High residual dye | Increase number and duration of washes.[3][4] |
| Extensive | May reduce signal slightly | Low | Optimize for a balance between signal retention and background removal. | |
| pH of Staining Buffer | Acidic (e.g., pH 6.0) | Potentially higher reaction efficiency | May increase non-specific binding | Test a range of pH values to find the optimal balance. |
| Neutral to Alkaline (pH 7.4-8.0) | Good reaction efficiency | Lower non-specific binding | Generally recommended for final washes and imaging. |
Mandatory Visualizations
Cellular Aldehyde Generation via Lipid Peroxidation
This compound is often used to detect aldehydes produced during oxidative stress. A major source of these aldehydes is the peroxidation of lipids in cellular membranes.
Caption: Simplified pathway of lipid peroxidation initiated by ROS, leading to the formation of reactive aldehydes.
Experimental Workflow for this compound Staining
A logical workflow is essential for successful staining and troubleshooting.
Caption: Step-by-step workflow for this compound staining of biological samples.
Logical Relationship for Troubleshooting High Background
This diagram illustrates the decision-making process for troubleshooting high background fluorescence.
Caption: A decision tree to guide the troubleshooting process for high background in this compound staining.
References
- 1. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Technical Support Center: Single-Molecule Tracking with Fluorescein Hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fluorescein hydrazide in single-molecule tracking (SMT) experiments.
Troubleshooting Guides
This section addresses common issues encountered during SMT experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a high number of immobile fluorescent spots?
Answer: A high proportion of immobile spots is a frequent artifact in SMT and can significantly skew diffusion measurements. The primary causes include:
-
Non-Specific Binding: Fluorescein, being a relatively hydrophobic dye, has a tendency to adhere non-specifically to surfaces like the glass coverslip.[1][2] This is a major contributor to artifactual immobilization.[1][2]
-
Protein Aggregation: The labeling process or experimental conditions might induce aggregation of the target protein, leading to large, immobile fluorescent clusters.
-
Incorrect Labeling: The this compound may have reacted with non-target molecules or surfaces.
Troubleshooting Steps:
-
Surface Passivation: Ensure the coverslip surface is properly passivated to minimize non-specific binding. Common methods include coating with polyethylene glycol (PEG) or bovine serum albumin (BSA).
-
Optimize Blocking: Use a blocking agent (e.g., BSA, casein) in your imaging buffer to further reduce non-specific interactions.
-
Control Experiments: Image a sample with free this compound (not conjugated to your protein of interest) to assess the level of non-specific binding to the surface.
-
Check Protein Quality: Analyze your labeled protein sample for aggregation using techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC).
-
Optimize Labeling Concentration: Use the lowest possible concentration of this compound that still provides an adequate signal-to-noise ratio to minimize background from unbound dye.
Logical Workflow for Troubleshooting Immobile Spots
Caption: Troubleshooting workflow for excessive immobile fluorescent spots.
Question 2: My fluorescent signal is weak or disappears quickly. What is happening?
Answer: Weak or rapidly disappearing signals are typically due to photobleaching or low labeling efficiency.
-
Photobleaching: Fluorescein is known to be susceptible to photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[3][4]
-
Low Labeling Efficiency: The conjugation reaction between this compound and your target molecule may be inefficient.
-
Suboptimal Imaging Conditions: The laser power might be too high, or the imaging buffer may not be optimized to reduce photobleaching.
Troubleshooting Steps:
-
Reduce Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate an oxygen scavenging system (e.g., glucose oxidase/catalase) and a triplet-state quencher into your imaging buffer to reduce photobleaching.
-
Optimize Labeling Protocol: Ensure the pH and other conditions of your labeling reaction are optimal for the hydrazide-carbonyl reaction. The reaction of hydrazides with aldehydes and ketones is most efficient at a slightly acidic pH (around 5.5).
-
Verify Labeling: Confirm successful labeling and determine the degree of labeling using techniques like UV-Vis spectroscopy or mass spectrometry.
-
Consider Alternative Dyes: If photobleaching remains a significant issue, consider using more photostable dyes.
Experimental Protocol: Protein Labeling with this compound via Periodate Oxidation
This protocol is suitable for labeling glycoproteins that have accessible sugar moieties.
-
Protein Preparation: Prepare a solution of your glycoprotein at a concentration of 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Oxidation:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.
-
Add an equal volume of the periodate solution to your protein solution.
-
Incubate for 5 minutes at room temperature in the dark. This reaction cleaves the vicinal diols on the sugar residues to generate aldehyde groups.
-
-
Purification: Immediately remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.
-
Labeling:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
Add 200 µL of the this compound solution to 2 mL of the oxidized protein solution.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Final Purification: Purify the labeled protein from the excess unconjugated dye using gel filtration or dialysis.
Question 3: The fluorescence intensity of my spots is fluctuating or "blinking". What causes this?
Answer: Fluorescence blinking, or intermittent emission, is an inherent photophysical property of many fluorophores, including fluorescein derivatives. This phenomenon can complicate data analysis by breaking up trajectories.
-
Triplet State: Molecules can transition to a long-lived dark triplet state, temporarily ceasing to fluoresce.
-
Radical Ion States: Formation of radical ions can also lead to temporary quenching of fluorescence.
-
Environmental Effects: The local chemical environment, including pH and the presence of certain ions, can influence the blinking behavior of fluorescein.[3][5][6]
Troubleshooting Steps:
-
Use Triplet-State Quenchers: As mentioned for photobleaching, triplet-state quenchers (e.g., Trolox, cyclooctatetraene) in the imaging buffer can reduce blinking by depopulating the triplet state.
-
Control pH: The fluorescence of fluorescein is highly pH-dependent, with optimal brightness at slightly basic pH.[3][4] Ensure your imaging buffer is well-buffered to a pH where fluorescein is bright and stable (typically pH 7.4-8.0).
-
Data Analysis Software: Utilize tracking software that can account for short dark periods, allowing for the connection of trajectories that are interrupted by blinking events.
Signaling Pathway of Fluorescein pH-Dependence
References
- 1. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fluorescein Hydrazide-Protein Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fluorescein hydrazide conjugation process. Our goal is to help you optimize your dye-to-protein ratio and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound conjugation to proteins?
A1: this compound is a reactive dye that specifically targets carbonyl groups (aldehydes and ketones) on a protein to form a stable hydrazone bond. For glycoproteins, these carbonyl groups can be generated by the gentle oxidation of cis-diol groups in the sugar moieties using sodium periodate. This method is particularly useful for antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding sites.[1][2][3]
Q2: How do I prepare my protein for labeling with this compound?
A2: If your protein is a glycoprotein, you will first need to generate aldehyde groups. This is typically done by treating the protein with sodium periodate.[1][4] A general protocol involves dissolving the protein in a sodium acetate buffer (pH 5.5) and incubating it with a freshly prepared solution of sodium periodate.[1] The reaction is then quenched, and the excess periodate is removed through desalting or dialysis.[1][4] If your protein already contains native aldehyde or ketone groups, you can omit the oxidation step.[1]
Q3: What is the optimal dye-to-protein molar ratio for conjugation?
A3: The optimal dye-to-protein ratio, also known as the Degree of Labeling (DOL), can vary depending on the protein and the specific application.[5] While a higher DOL might seem desirable for a stronger signal, over-labeling can lead to fluorescence quenching and protein precipitation.[6][7][8] For antibodies, a DOL between 2 and 10 is generally considered optimal.[5] It is recommended to perform small-scale labeling experiments with varying molar ratios to determine the optimal condition for your specific protein.[5][6]
Q4: How do I calculate the Degree of Labeling (DOL)?
A4: The DOL can be determined using absorption spectroscopy by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for fluorescein (around 494 nm).[6][9][10] The following formula is used:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration)
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein isothiocyanate, a similar compound, this is approximately 0.30).[6][10]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max (for fluorescein, this is approximately 68,000 M⁻¹cm⁻¹).[6][10]
-
Dilution Factor is the factor by which the sample was diluted for the absorbance measurement.
Q5: How do I remove unreacted this compound after the conjugation reaction?
A5: It is crucial to remove all non-conjugated dye to obtain accurate DOL measurements and avoid high background fluorescence.[6][10][11] The most common method for purification is size-exclusion chromatography, using a resin like Sephadex G-25.[4] Dialysis is another effective method for removing free dye.[6][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient Labeling: The conjugation reaction may not have proceeded optimally. 2. Over-labeling (Quenching): Too many dye molecules are attached to the protein, leading to self-quenching.[6][7] 3. Protein Degradation: The protein may have been denatured or degraded during the labeling process. | 1. Optimize Reaction Conditions: Ensure the pH of the reaction buffer is appropriate (typically pH 5.5 for periodate oxidation and slightly acidic to neutral for hydrazone formation).[1] Verify the activity of the this compound. 2. Determine the Degree of Labeling (DOL): Calculate the DOL to check for over-labeling. If the DOL is too high, reduce the initial dye-to-protein molar ratio in the reaction.[7] 3. Assess Protein Integrity: Run an SDS-PAGE to check for protein degradation. |
| Protein Precipitation During or After Labeling | 1. Increased Hydrophobicity: Fluorescent dyes are often hydrophobic. Attaching too many dye molecules can decrease the solubility of the protein.[8] 2. Inappropriate Buffer Conditions: The buffer composition or pH may not be optimal for maintaining protein stability after conjugation. | 1. Reduce the Dye-to-Protein Ratio: Use a lower molar excess of this compound in the conjugation reaction.[8] 2. Optimize Buffer: Ensure the final storage buffer is suitable for your protein. Consider adding stabilizing agents if necessary. |
| Loss of Protein Activity (e.g., Antibody Binding) | 1. Modification of Critical Residues: The labeling reaction may have modified amino acids that are essential for the protein's function. For antibodies, while this compound targets glycans, harsh oxidation conditions could potentially damage the protein backbone. | 1. Gentle Oxidation: Use the minimum necessary concentration of sodium periodate and incubation time for generating aldehydes to avoid non-specific protein damage. 2. Site-Specific Labeling: this compound labeling of glycoproteins is generally site-specific to the carbohydrate moieties, which is an advantage.[1] Confirm that the glycosylation sites are not critical for your protein's activity. |
| High Background Fluorescence | 1. Incomplete Removal of Free Dye: Unconjugated this compound remains in the sample. | 1. Thorough Purification: Ensure the purification method (e.g., gel filtration, dialysis) is sufficient to remove all unbound dye.[6][10][11] Collect and screen multiple fractions during chromatography to isolate the pure conjugate. |
Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | >10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| Periodate Oxidation pH | 5.5 | Use a sodium acetate buffer.[1] |
| Conjugation Reaction pH | 5.5 - 7.4 | The hydrazone bond formation is efficient in this range. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is often sufficient for 30-60 minutes.[4][] |
| Purification Method | Sephadex G-25 Gel Filtration | A reliable method for separating the labeled protein from free dye.[4] |
Detailed Methodologies
1. Generation of Aldehyde Groups on Glycoproteins:
-
Prepare a 5 mg/mL solution of your glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.[1]
-
Prepare a 20 mM solution of sodium meta-periodate in the same buffer immediately before use.[1]
-
Mix equal volumes of the protein and periodate solutions.[1]
-
Incubate for 5 minutes at room temperature.[1]
-
Immediately desalt or dialyze the protein solution against 0.1 M sodium acetate, pH 5.5 to remove excess periodate.[1]
2. This compound Conjugation:
-
Prepare a stock solution of this compound (e.g., 50 mM) in an organic solvent like DMSO.[1]
-
Add the this compound solution to the aldehyde-containing protein solution. A common starting point is a 20-fold molar excess of dye.
-
Incubate the reaction mixture for 2 hours at room temperature, protected from light.[1]
3. Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with a suitable buffer, such as PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column.[4]
-
Elute the conjugate with the equilibration buffer. The first colored fractions will contain the labeled protein.
-
Collect the fractions and measure their absorbance to determine the protein concentration and DOL.
Visualizing the Workflow
Caption: Workflow for this compound Conjugation to Glycoproteins.
Caption: Troubleshooting Logic for Common Conjugation Issues.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. A Guide to Making Your Own Fluorescent Bioconjugate | Thermo Fisher Scientific - NP [thermofisher.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescein Hydrazide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of fluorescein hydrazide during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light.[1][2] Improper storage can lead to degradation of the compound, affecting its performance in downstream applications.
Q2: How long can I store this compound?
When stored correctly as a dry powder at -20°C and protected from light, this compound can be stable for an extended period. For solutions, it is recommended to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C for a limited time. One supplier suggests that stock solutions stored at -20°C should be used within one month, and those at -80°C within six months.[3]
Q3: What are the main causes of this compound degradation during storage?
The primary factors that contribute to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and moisture (hydrolysis). The hydrazide group is also susceptible to oxidation.[4]
Q4: What are the signs of this compound degradation?
Degradation of this compound may not always be visible. However, signs can include a change in the appearance of the powder, decreased fluorescence intensity upon reaction with an aldehyde or ketone, increased background fluorescence in assays, or a loss of reactivity, leading to poor labeling efficiency.
Q5: Can I use this compound that has been stored improperly?
Using degraded this compound is not recommended as it can lead to unreliable and difficult-to-interpret experimental results. If you suspect your reagent has degraded, it is best to use a fresh vial. If that is not possible, you can perform a quality control check to assess its purity and reactivity.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the instability of this compound.
Problem 1: Low or No Fluorescent Signal in Labeling Experiment
Possible Cause: The this compound has lost its reactivity due to degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound has been stored at -20°C and protected from light.
-
Use a Fresh Vial: If possible, repeat the experiment with a new, unopened vial of this compound.
-
Perform a Functional Assay: Test the reactivity of your current stock of this compound. A simple functional assay can be performed by reacting it with a known aldehyde or ketone-containing sample and measuring the fluorescence.
Problem 2: High Background Fluorescence
Possible Cause: Degradation of this compound can lead to the formation of fluorescent byproducts.
Troubleshooting Steps:
-
Assess Purity: The purity of the this compound can be checked using analytical techniques such as HPLC or fluorescence spectroscopy. Degraded samples may show additional peaks or a shift in the emission spectrum.
-
Purify the Reagent: If analytical capabilities are available, purification of the this compound may be possible, although using a fresh batch is generally more practical.
Quantitative Data on Stability
The stability of this compound is significantly impacted by storage conditions. The following tables summarize the effects of temperature and light on its integrity.
Table 1: Effect of Temperature on this compound Stability (Solid State)
| Storage Temperature | Expected Stability | Observations |
| -20°C | High | Recommended storage condition for long-term stability.[1][2] |
| 4°C | Moderate | Short-term storage may be acceptable, but degradation is more likely over time compared to -20°C. |
| Room Temperature (20-25°C) | Low | Significant degradation can occur. The hydrazone conjugates formed with this reagent can also dissociate readily at room temperature.[5] |
| 150°C | Unstable | Thermal decomposition with significant weight loss occurs at this temperature.[6][7] |
Table 2: Effect of Light Exposure on this compound Stability
| Exposure Condition | Expected Stability | Observations |
| Stored in the dark | High | Essential for maintaining the integrity of the compound. |
| Exposure to ambient light | Low | Fluorescein and its derivatives are known to be sensitive to light and can undergo photodegradation. |
| Exposure to intense light/UV | Very Low | Rapid degradation can be expected. |
Experimental Protocols
Protocol 1: Quality Control of this compound using Fluorescence Spectroscopy
This protocol allows for a quick assessment of the fluorescence properties of this compound, which can indicate its quality.
Materials:
-
This compound (from questionable and new stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
A known aldehyde or ketone standard (e.g., formaldehyde or acetone solution)
-
Fluorometer
Procedure:
-
Prepare a stock solution of both the test and new this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS to a working concentration.
-
Measure the baseline fluorescence of the diluted solutions.
-
Add a small amount of the aldehyde or ketone standard to each solution.
-
After a short incubation period, measure the fluorescence intensity again.
-
Analysis: Compare the fluorescence intensity of the test sample to the new sample, both before and after the addition of the aldehyde/ketone. A significantly lower fluorescence intensity or a high baseline fluorescence in the test sample may indicate degradation.
Protocol 2: Functional Assay for Glycoprotein Labeling
This protocol assesses the ability of this compound to label glycoproteins, providing a functional test of its reactivity.[8]
Materials:
-
Glycoprotein (e.g., Horseradish Peroxidase)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate solution (20 mM in sodium acetate buffer, freshly prepared)
-
This compound solution (50 mM in DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the glycoprotein in the sodium acetate buffer to a final concentration of 5 mg/mL.
-
Add an equal volume of the freshly prepared sodium meta-periodate solution to the glycoprotein solution.
-
Incubate the mixture for 5 minutes at room temperature.
-
Remove the excess periodate by desalting or dialysis against the sodium acetate buffer.
-
To 2 mL of the oxidized glycoprotein solution, add 200 µL of the this compound solution.
-
Incubate for 2 hours at room temperature.
-
Purify the labeled glycoprotein by gel filtration to remove unreacted this compound.
-
Analysis: The success of the labeling can be determined by measuring the fluorescence of the purified protein. A lack of fluorescence indicates that the this compound is not reactive.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 5. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
How to validate fluorescein hydrazide staining specificity
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals validate the specificity of fluorescein hydrazide staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What does this compound stain?
This compound is a fluorescent probe that primarily reacts with carbonyl groups, specifically aldehydes and ketones.[1] This makes it useful for detecting oxidatively modified proteins, as oxidative stress can lead to the formation of carbonyl groups on amino acid side chains.[1] It can also be used as a component in probes designed to detect other molecules like certain metal ions or reactive oxygen species (ROS).[2][3][4]
Q2: Why is it critical to validate staining specificity?
-
Autofluorescence : Endogenous molecules within the cell or tissue, such as NADH and collagen, can fluoresce naturally, especially in the green and red channels.[5]
-
Probe Precipitation : At high concentrations, the dye can form precipitates that appear as bright, punctate signals.[6]
-
Off-Target Binding : The probe may react with other molecules besides the intended target, particularly if experimental conditions are not optimized.[5]
-
Fixation Artifacts : Aldehyde-based fixatives can sometimes induce fluorescence.[7]
Q3: What are the basic controls every this compound staining experiment should include?
At a minimum, every experiment should include these three controls:
-
Unstained Control : A sample that goes through the entire preparation and imaging process but is never exposed to this compound. This is crucial for assessing the baseline autofluorescence of your sample.[8][9]
-
Positive Control : A sample known to contain high levels of the target (e.g., cells pre-treated with an oxidizing agent like H₂O₂ to induce carbonyl formation). This confirms the probe is working and the detection protocol is valid.[9]
-
Negative Control : A sample where the target has been blocked or is known to be absent. This helps confirm that the signal is dependent on the presence of the target.
Troubleshooting Guide
Problem: High background or non-specific staining.
High background fluorescence can obscure the specific signal, making data interpretation difficult.[10]
dot
References
- 1. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rhodamine hydrazide-based fluorescent probe for sensitive and selective detection of hypochlorous acid and its application in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Optimization of staining conditions for microalgae with three lipophilic dyes to reduce precipitation and fluorescence variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Minimizing autofluorescence in fluorescein hydrazide imaging
Welcome to the technical support center for fluorescein hydrazide imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize autofluorescence and achieve high-quality imaging results.
Troubleshooting Guide
High background fluorescence can obscure the specific signal from this compound, leading to difficulties in data interpretation. This guide addresses common issues, their potential causes, and actionable solutions.
Diagram: Troubleshooting Workflow for High Autofluorescence
Caption: A step-by-step workflow to diagnose and resolve high autofluorescence issues.
Table: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background across the entire tissue, especially in the green channel. | Aldehyde Fixation: Formaldehyde and glutaraldehyde react with amines in the tissue to create fluorescent products.[1][2][3][4] | Optimize Fixation: Reduce fixation time to the minimum necessary for tissue preservation.[1][3] Consider using a non-crosslinking fixative like chilled methanol or ethanol.[3][5] If using aldehydes, treat with a quenching agent like sodium borohydride or glycine.[4][6] |
| Punctate, bright green/yellow granular autofluorescence. | Lipofuscin: These are autofluorescent granules of oxidized proteins and lipids that accumulate with age, particularly in tissues like the brain.[2][6] | Chemical Quenching: Treat tissue sections with Sudan Black B or a commercial quencher like TrueBlack™.[2][3][6] |
| Autofluorescence from red blood cells. | Heme Groups: The porphyrin rings in heme are intrinsically fluorescent.[1][3] | Perfusion: Perfuse the animal with PBS prior to tissue harvesting and fixation to remove blood.[1][3][7] |
| Diffuse autofluorescence from connective tissue. | Collagen and Elastin: These structural proteins are naturally autofluorescent, typically in the blue and green regions of the spectrum.[1][2][4] | Spectral Selection: Choose fluorophores that emit in the far-red or near-infrared spectrum to avoid the emission range of collagen and elastin.[6][8] Advanced Imaging: Use spectral unmixing to computationally separate the autofluorescence signal from the this compound signal.[9][10][11] |
| Signal from this compound appears weak and is obscured by background. | Photobleaching of the target fluorophore. | Photobleaching of Autofluorescence: Intentionally photobleach the tissue with a strong light source before applying the this compound.[8][12][13] Use an anti-fade mounting medium. |
Experimental Protocols
Protocol 1: Aldehyde Fixation Quenching with Sodium Borohydride
This protocol is intended for tissues fixed with formaldehyde or glutaraldehyde to reduce fixation-induced autofluorescence.
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (if necessary): Perform antigen retrieval as required for your specific target.
-
Sodium Borohydride Treatment:
-
Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Immerse the slides in the NaBH₄ solution for 30 minutes at room temperature.
-
Caution: Sodium borohydride will generate gas bubbles; ensure adequate ventilation.
-
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Staining: Proceed with your standard this compound staining protocol.
Protocol 2: Lipofuscin Quenching with Sudan Black B
This method is effective for reducing autofluorescence from lipofuscin granules.
-
Complete Staining: Perform your complete this compound staining protocol, including any primary and secondary antibody incubations if applicable.
-
Prepare Sudan Black B Solution:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Let the solution sit for 10-15 minutes and then filter it through a 0.2 µm filter to remove any undissolved particles.
-
-
Quenching:
-
Immerse the slides in the filtered Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Note: Incubation times may need to be optimized for your specific tissue type to balance quenching efficiency with potential increases in non-specific background.
-
-
Washing:
-
Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash thoroughly in PBS three times for 5 minutes each.
-
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Protocol 3: Pre-Staining Photobleaching
This technique reduces autofluorescence by exposing the tissue to intense light before staining.
-
Deparaffinize and Rehydrate: Prepare the tissue sections as you would for staining.
-
Photobleaching:
-
Place the slides on the microscope stage.
-
Expose the tissue to a broad-spectrum, high-intensity light source (e.g., a metal-halide or LED lamp) for an extended period (e.g., 30 minutes to 2 hours).[8][13][14] The optimal time will depend on the tissue type and the intensity of the light source and should be determined empirically.
-
Alternatively, if using a confocal microscope, you can repeatedly scan the tissue with the excitation laser at high power.
-
-
Staining: After photobleaching, proceed with your standard this compound staining protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of autofluorescence in tissue imaging?
A1: Autofluorescence can be intrinsic to the tissue or induced by sample preparation.[2]
-
Endogenous Sources: Naturally fluorescent molecules within the tissue are a primary cause. These include structural proteins like collagen and elastin, metabolic cofactors such as NADH and flavins, and age-related pigments like lipofuscin.[1][2][4] Red blood cells also contribute due to the heme group.[1][3]
-
Exogenous (Process-Induced) Sources: The most common cause is aldehyde fixation (e.g., with formaldehyde or glutaraldehyde), which cross-links proteins and creates fluorescent byproducts.[1][2][3][4] The embedding medium and even some mounting media can also contribute to background fluorescence.
Diagram: Sources of Autofluorescence
Caption: Major sources of autofluorescence in tissue imaging.
Q2: The excitation/emission of this compound (approx. 495/515 nm) is right in the common range for autofluorescence. What is the best first step to address this?
A2: The first and often most effective step is to optimize your sample preparation protocol.[1] Ensure you are perfusing tissues with PBS before fixation to eliminate red blood cells, which are a significant source of autofluorescence.[1][3][7] Additionally, minimize the duration of aldehyde fixation and ensure you are using fresh fixative solutions.[1][3] These steps can significantly reduce background without the need for additional quenching or complex imaging techniques.
Q3: Can I use chemical quenchers like Sudan Black B with this compound? Will it quench my specific signal?
A3: Yes, you can use chemical quenchers, but they should be applied after the this compound staining is complete. Some quenchers, like Sudan Black B, can cause a broad-spectrum reduction in fluorescence and may slightly diminish your specific signal.[6] It is crucial to optimize the incubation time with the quencher to find a balance between reducing autofluorescence and preserving your signal of interest. Commercial quenchers like TrueBlack™ are designed to be more specific for lipofuscin and may have less impact on the signal from your fluorophore.[6][15]
Q4: What is spectral unmixing and can it help with this compound imaging?
A4: Spectral unmixing is a powerful computational technique used in fluorescence microscopy to separate the signals from multiple fluorophores, even when their emission spectra overlap.[9][11] It can also be used to treat autofluorescence as a distinct fluorescent "species".[16] To do this, you acquire a reference spectrum of the autofluorescence from an unstained section of your tissue. The software then uses this "autofluorescence signature" to computationally subtract the background signal from your stained image, isolating the true signal from the this compound.[10][16] This is a very effective method for dealing with diffuse autofluorescence from sources like collagen.
Q5: When should I consider using a different fluorophore instead of this compound?
A5: You should consider a different fluorophore if you have tried optimizing your sample preparation and applied appropriate quenching techniques, but the autofluorescence in the green spectrum is still too high to achieve an acceptable signal-to-noise ratio. In tissues with very high intrinsic autofluorescence (e.g., aged brain tissue, some tumor microenvironments), moving to a fluorophore in the far-red (e.g., emitting above 650 nm) or near-infrared range is often the best solution, as endogenous autofluorescence is significantly lower at these longer wavelengths.[3][6][8]
References
- 1. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. bio-rad.com [bio-rad.com]
- 10. beckman.com [beckman.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 13. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
Impact of reducing agents on fluorescein hydrazide reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of reducing agents on assays involving fluorescein hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction principle of this compound?
A1: this compound is a versatile probe used in two primary types of reactions:
-
Carbonyl Detection: The hydrazide group reacts specifically with aldehydes and ketones to form stable, highly fluorescent hydrazone products.[1] This is commonly used to detect and quantify carbonyl groups in molecules, such as oxidatively modified proteins.[2]
-
Chemiluminescence/Fluorescence: In its non-fluorescent, spirolactam form, this compound can be oxidized (e.g., by hydrogen peroxide with a catalyst) to produce a highly fluorescent product.[3][4] This "off-on" switching mechanism is utilized for detecting specific ions or reactive oxygen species.[3][5]
Q2: Why are reducing agents like DTT and TCEP often present in my biological samples?
A2: Reducing agents are essential in many biological experiments to prevent the oxidation of proteins and maintain their native structure and function. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds in proteins and peptides, preventing aggregation and maintaining enzyme activity.[6][7][8]
Q3: How do reducing agents interfere with this compound assays?
A3: Reducing agents can interfere in two critical ways:
-
Chemical Incompatibility: In assays that require an oxidizing agent (like hydrogen peroxide) to generate a fluorescent signal from this compound, reducing agents will directly neutralize the oxidizer, preventing the reaction and inhibiting signal generation.[9][10]
-
Fluorescence Quenching: Certain reducing agents can directly interact with the fluorescent form of the dye, causing a decrease in signal intensity (quenching). TCEP, in particular, has been shown to reversibly quench the fluorescence of cyanine dyes and other red fluorophores.[11][12][13] DTT has also been reported to adversely affect a variety of fluorescent dyes, leading to inaccurate quantification.[7][14][15]
Q4: My fluorescence signal is significantly lower when TCEP is in my buffer. What is happening?
A4: This is likely due to direct fluorescence quenching. TCEP can react with some fluorophores via a 1,4-addition to the dye's polymethine bridge, forming a non-fluorescent covalent adduct.[11][13] This effect is concentration-dependent, with quenching of some red dyes beginning at TCEP concentrations greater than 1 mM.[12] The reaction is often reversible.
Q5: I am running a chemiluminescence assay with this compound and H₂O₂, but the addition of a sample containing DTT eliminates the signal. Why?
A5: The DTT in your sample is chemically reducing the hydrogen peroxide (H₂O₂) required for the oxidative reaction. DTT is a strong reducing agent, and it will readily react with and deplete the H₂O₂ in the assay buffer. Without the oxidizing agent, the non-fluorescent this compound cannot be converted to its highly fluorescent product, and no signal is generated.
Q6: Is TCEP or DTT a better choice if a reducing agent must be used?
A6: The choice depends on the assay type and pH. TCEP is more stable than DTT, especially in basic solutions (pH > 7.5), and is a more effective reducing agent below pH 8.[8] However, TCEP is known to directly quench certain fluorophores.[12] DTT can also interfere with fluorescent dyes and may suppress nonphotochemical fluorescence quenching.[7][16] If a reducing agent is absolutely necessary during the assay, its concentration should be minimized, and its specific effects on the assay should be validated. The best approach is often to remove the reducing agent before the final detection step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Presence of Reducing Agent: DTT or TCEP is neutralizing the required oxidizing agent (e.g., H₂O₂).[9] 2. Fluorescence Quenching: The reducing agent is directly quenching the fluorescein signal.[12] 3. Incorrect pH: The pH of the assay buffer is outside the optimal range for the reaction (typically pH 6-9).[2][17] | 1. Remove the reducing agent from the sample prior to the assay using dialysis, gel filtration, or TCEP-linked agarose beads.[6] 2. Lower the concentration of the reducing agent to sub-millimolar levels and re-validate.[12] 3. Ensure the final pH of the reaction mixture is within the optimal range for fluorescein fluorescence and the specific reaction. |
| High Background Signal | 1. Autoxidation of Reagents: Spontaneous oxidation of this compound. 2. Contaminated Reagents: Buffers or samples contain interfering fluorescent compounds.[18] 3. Light Exposure: The probe is sensitive to light, which may cause degradation or non-specific signal. | 1. Prepare fresh reagents before each experiment. Store stock solutions protected from light. 2. Run a "buffer only" control to measure intrinsic background fluorescence. 3. Perform reaction steps in the dark where possible.[2] |
| Inconsistent Results | 1. Variable Reducing Agent Concentration: Inconsistent carryover of DTT or TCEP between samples. 2. Temperature Sensitivity: The quenching effect of TCEP can be temperature-dependent, leading to variability.[12] 3. Probe Instability: this compound conjugates can be unstable at room temperature.[2] | 1. Standardize sample preparation to ensure consistent final concentrations of all components. 2. Maintain a stable temperature throughout the assay incubation and measurement steps. 3. Keep samples and conjugates on ice (0°C) to improve stability.[2] |
Data Summary
Table 1: Impact of Common Reducing Agents on Fluorescent Assays
| Reducing Agent | Known Effects | Typical Concentration | Recommendations & References |
| DTT (Dithiothreitol) | - Adversely affects multiple dyes (Cy5, SYBR Green I, etc.).[7][14] - Can cause inaccurate quantification in qPCR.[7][19] - Can inhibit certain enzymes involved in fluorescence generation.[16] | 1-10 mM | Avoid in final assay mixture if possible. Remove prior to measurement. |
| TCEP (Tris(2-carboxyethyl)phosphine) | - Reversibly quenches red fluorophores (e.g., Cy5).[12][13] - Quenching begins at >1 mM for some dyes.[12] - More stable than DTT, especially at pH > 7.5.[8] - Can interfere with maleimide labeling reactions.[6] | 0.5-5 mM | Use at sub-mM concentrations if removal is not possible. Validate against a standard curve. |
| β-Mercaptoethanol | - Weaker reducing agent. - Can interfere with NHS- and maleimide-labeling reactions.[12] | 5-20 mM | Recommended as an alternative to TCEP if high concentrations are needed and quenching is an issue.[12] |
Experimental Protocols
Protocol 1: General Detection of Protein Carbonyls with this compound
This protocol is adapted from general methods for labeling oxidized proteins.[1][2]
-
Sample Preparation: If the protein sample contains a reducing agent, remove it by buffer exchange using a desalting column or dialysis against a phosphate buffer (pH 7.4).
-
Labeling Reaction: Incubate the protein sample with a final concentration of 10 mM this compound. The reaction is typically performed in a phosphate buffer (pH 7.4) at 25°C for 2-18 hours in the dark.[1][2]
-
Removal of Unreacted Probe: After incubation, remove the excess, unreacted this compound by gel filtration or dialysis.
-
Detection: Measure the fluorescence of the labeled protein using an excitation wavelength of ~490-508 nm and an emission wavelength of ~525-531 nm.[20]
Protocol 2: General Chemiluminescence Assay
This protocol is based on the principle of catalyzed oxidation of a probe.[4][10]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of an oxidizing agent (e.g., 100 µM Hydrogen Peroxide) in an appropriate assay buffer (e.g., Tris or PBS, pH 7.4).
-
Prepare a solution of a catalyst (e.g., horseradish peroxidase or specific metal ions) in the same buffer.
-
-
Assay Execution:
-
Important: Ensure samples are free of reducing agents.
-
In a microplate well, combine the sample, the catalyst solution, and the this compound working solution.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
-
Signal Measurement: Immediately measure the fluorescence or chemiluminescence signal over time using a plate reader.
Visual Guides
Caption: Logical diagram of interference pathways.
Caption: A step-by-step troubleshooting workflow.
References
- 1. This compound | 109653-47-6 | Benchchem [benchchem.com]
- 2. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Phosphine quenching of cyanine dyes as a versatile tool for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes [ouci.dntb.gov.ua]
- 15. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes | Semantic Scholar [semanticscholar.org]
- 16. Multiple Effects of Dithiothreitol on Nonphotochemical Fluorescence Quenching in Intact Chloroplasts (Influence on Violaxanthin De-epoxidase and Ascorbate Peroxidase Activity) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Carbonyl Detection: Fluorescein Hydrazide vs. Dansyl Hydrazine
For researchers, scientists, and drug development professionals, the accurate detection and quantification of carbonyl groups—aldehydes and ketones—is crucial for understanding biological processes such as oxidative stress and for the characterization of carbohydrates and other biomolecules. Fluorescent hydrazide probes, which react with carbonyls to form stable, fluorescent hydrazones, are indispensable tools for this purpose. This guide provides an in-depth comparison of two commonly used fluorescent hydrazides: fluorescein hydrazide and dansyl hydrazine, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
At a Glance: Key Performance Characteristics
| Property | This compound | Dansyl Hydrazine |
| Excitation Wavelength (λex) | ~494 nm[1] | ~340 nm (in ethanol)[2] |
| Emission Wavelength (λem) | ~517 nm[3] | ~525 nm (in ethanol)[2] |
| Quantum Yield (Φf) of Hydrazone | Can be enhanced upon reaction. A fluorescein hydrazone derivative (FDNS) showed a quantum yield of 0.035, which increased to 0.095 upon binding to Hg2+.[3] | Generally lower than other fluorescent hydrazides. Four other tested hydrazides showed a higher relative fluorescence quantum yield.[4][5] The quantum yield of a related compound, dansyl glycine, ranges from 0.07 in water to 0.66 in dioxane. |
| Molar Extinction Coefficient (ε) | High for fluorescein derivatives (e.g., ~92,300 cm⁻¹/M for fluorescein at 482.5 nm). | Moderate (e.g., ~4,300 cm⁻¹/M for dansyl glycine at 338.5 nm). |
| Primary Applications | Fluorometric determination of protein carbonyls, detection on polyacrylamide gels.[6] | Derivatization for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7] |
| Stability of Hydrazone Conjugate | Dissociates readily at room temperature but is stable at 0-4°C and pH 6-9.[6] | Forms stable hydrazone derivatives suitable for chromatographic analysis.[8] |
Signaling Pathway and Experimental Workflow
The fundamental principle behind carbonyl detection using both this compound and dansyl hydrazine is the formation of a stable hydrazone covalent bond. This reaction is a nucleophilic addition of the hydrazine to the carbonyl group of an aldehyde or ketone.
A typical experimental workflow for the detection of protein carbonylation involves sample preparation, derivatization with the fluorescent hydrazide, separation of the labeled proteins, and detection.
Detailed Experimental Protocols
Protocol 1: Detection of Protein Carbonyls using this compound on Polyacrylamide Gels
This protocol is adapted from methods for detecting oxidatively modified proteins.[6]
Materials:
-
Protein sample (e.g., cell lysate)
-
This compound solution (e.g., 1 mM in a suitable solvent)
-
Trichloroacetic acid (TCA)
-
SDS-PAGE reagents
-
Fluorescence imaging system
Procedure:
-
Sample Preparation: Prepare the protein sample and determine the protein concentration.
-
Derivatization:
-
To the protein sample, add this compound to a final concentration of approximately 0.1-0.2 mM.
-
Incubate the reaction mixture under anaerobic conditions in the dark. The reaction is reported to be stable at pH 6-9 and at 0-4°C.[6] Incubation times may vary, but overnight incubation is common.
-
-
Removal of Excess Reagent:
-
Precipitate the protein by adding an equal volume of cold 20% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge to pellet the protein.
-
Wash the pellet with ethanol-ethyl acetate (1:1) to remove unreacted this compound. Repeat the wash step.
-
-
Electrophoresis:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Perform SDS-PAGE according to standard procedures. It is crucial to maintain a low temperature (0-4°C) during electrophoresis as the fluorescein-hydrazone conjugate can be unstable at room temperature.[6]
-
-
Detection:
-
Visualize the fluorescently labeled protein bands directly on the gel using a fluorescence imager with appropriate excitation and emission filters for fluorescein (e.g., excitation at ~494 nm and emission at ~517 nm).
-
Protocol 2: Derivatization of Carbonyls with Dansyl Hydrazine for HPLC Analysis
This protocol is based on established methods for derivatizing carbohydrates and other carbonyl-containing molecules for HPLC analysis.[9][10]
Materials:
-
Sample containing carbonyl compounds (e.g., hydrolyzed glycoprotein, biofluid)
-
Dansyl hydrazine solution (e.g., 0.5 M in ethanol)
-
Trichloroacetic acid (TCA, 10% w/v)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare the sample containing carbonyl compounds in an appropriate buffer.
-
Derivatization:
-
Sample Cleanup (if necessary):
-
After derivatization, the sample may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove excess reagent and other interfering substances.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separate the dansyl-hydrazone derivatives on a suitable reversed-phase column (e.g., C18).
-
Detect the fluorescent derivatives using a fluorescence detector set to the appropriate excitation and emission wavelengths for dansyl hydrazine (e.g., excitation at ~340 nm and emission at ~525 nm).[2]
-
Performance Comparison
This compound:
Advantages:
-
High Molar Extinction Coefficient: Fluorescein and its derivatives have a high molar extinction coefficient, which contributes to bright fluorescence signals.
-
Visible Light Excitation: With an excitation maximum in the blue region of the visible spectrum, it is compatible with common light sources and filter sets found in many laboratories.[1]
Disadvantages:
-
Instability of Conjugates: The hydrazone formed with this compound is reported to be unstable at room temperature, necessitating that subsequent analysis, such as gel electrophoresis, be performed at low temperatures.[6] This can be a significant practical limitation.
-
pH Sensitivity: The fluorescence of fluorescein is pH-dependent, which may require careful control of buffer conditions for quantitative analysis.[7]
Dansyl Hydrazine:
Advantages:
-
Stable Conjugates: Dansyl hydrazones are generally stable, making them well-suited for applications that require further sample processing and analysis, such as HPLC.[8]
-
Established Use in Chromatography: It is a well-established reagent for the derivatization of carbonyls for separation by HPLC and subsequent sensitive fluorescence detection.
-
Favorable for Mass Spectrometry: The dimethylamino group on the dansyl moiety is readily protonated, which enhances ionization efficiency in mass spectrometry.
Disadvantages:
-
Lower Quantum Yield: Studies have shown that other fluorescent hydrazides can have a higher relative fluorescence quantum yield compared to dansyl hydrazine, suggesting it may not be the most sensitive option available.[4][5]
-
UV Excitation: Excitation in the UV range may cause higher background fluorescence from biological samples.
-
Longer Reaction Times: For some applications, derivatization with dansyl hydrazine may require elevated temperatures and longer incubation times.[1]
Conclusion
The choice between this compound and dansyl hydrazine for carbonyl detection depends heavily on the specific application and the available instrumentation.
This compound is a suitable choice for the qualitative and semi-quantitative detection of protein carbonyls on polyacrylamide gels, where its bright fluorescence in the visible range is an advantage. However, researchers must be mindful of the reported instability of its conjugates at room temperature and take appropriate precautions.
Dansyl hydrazine remains a robust and reliable choice for the quantitative analysis of carbonyl compounds by HPLC. Its stable hydrazone adducts and extensive history of use in chromatography make it a workhorse reagent for this purpose. While it may not offer the highest theoretical sensitivity in terms of quantum yield, its proven performance and compatibility with mass spectrometry make it a versatile tool for a wide range of applications.
For researchers seeking the highest sensitivity, it may be worthwhile to explore some of the newer generation fluorescent hydrazides that have been reported to have superior fluorescence properties compared to dansyl hydrazine.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Dansylhydrazine fluorescence, BioReagent, = 90 HPLC 33008-06-9 [sigmaaldrich.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Extinction Coefficient [Dansyl] | AAT Bioquest [aatbio.com]
- 10. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrazide-Based Fluorescent Probes: Fluorescein Hydrazide vs. Alternatives
In the landscape of cellular imaging and analyte detection, fluorescent probes are indispensable tools for researchers, scientists, and drug development professionals. Among these, hydrazide-containing probes have carved a significant niche due to their ability to react with specific functional groups, leading to a detectable fluorescent signal. This guide provides an objective comparison of fluorescein hydrazide with other prominent hydrazide-based probes, namely rhodamine B hydrazide and a benzothiazole-based hydrazide probe. The comparison is supported by experimental data, detailed protocols, and visualizations of their signaling mechanisms.
Introduction to Hydrazide Probes
Hydrazide probes are a class of chemical reporters that possess a hydrazide moiety (-CONHNH2). This functional group can selectively react with aldehydes and ketones to form stable hydrazone bonds.[1] This reactivity is often exploited to label biomolecules containing these functional groups or to detect analytes that can induce their formation. The core principle of many hydrazide-based fluorescent probes is a "turn-on" mechanism. In their native state, the probes are often in a non-fluorescent or weakly fluorescent form. Upon reaction with the target analyte, a conformational or electronic change is induced, leading to a significant increase in fluorescence intensity.
Comparative Analysis of Hydrazide Probes
For a focused and relevant comparison, this guide will center on the detection of copper ions (Cu²⁺), a biologically and environmentally significant analyte for which all three probe types have been utilized.
This compound
This compound is a widely used probe characterized by its fluorescein core, which emits a bright green fluorescence. In its inactive state, it often exists in a non-fluorescent spirolactam form. The presence of specific metal ions, such as Cu²⁺, can trigger the opening of this ring, leading to the generation of the highly fluorescent xanthene structure.[1][2]
Rhodamine B Hydrazide
Similar to this compound, rhodamine B hydrazide utilizes a xanthene scaffold but emits a longer-wavelength orange-red fluorescence. Its signaling mechanism also frequently relies on the analyte-mediated opening of a spirolactam ring, transitioning from a colorless, non-fluorescent state to a brightly colored and fluorescent one.[3][4] This spectral property can be advantageous in biological systems where autofluorescence from native biomolecules can be a concern in the green spectrum.
Benzothiazole-Based Hydrazide Probes
Benzothiazole derivatives represent a versatile class of fluorophores. Their hydrazide-functionalized counterparts can be designed to detect a variety of analytes. The signaling mechanism of these probes can differ from the spirolactam ring-opening of xanthene dyes. Often, they operate on principles like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).[5][6][7] In a PET-based sensor, the analyte's interaction with the receptor moiety modulates the electron transfer process, thereby "switching on" the fluorescence.
Quantitative Performance Data
The following table summarizes the key performance metrics for the detection of Cu²⁺ by this compound, rhodamine B hydrazide, and a representative benzothiazole-based hydrazide probe. It is crucial to note that the experimental conditions can significantly influence the reported values.
| Probe | Target Analyte | Limit of Detection (LOD) | Linear Range | Solvent/Buffer Conditions | Reference |
| This compound Derivative (N2) | Cu²⁺ | 0.10 µM | 1.0-40.0 µM | PBS buffer (10 mM, pH 7.4)/EtOH (1:1, v/v) | [1] |
| This compound Derivative (N4) | Cu²⁺ | 1.20 µM | 0.0-30.0 µM | PBS buffer (10 mM, pH 7.4)/EtOH (1:1, v/v) | [8] |
| Spiro form this compound | Cu²⁺ | 64 nM | 0.1-10 µM | 0.01 M Tris-HCl buffer (pH 7.2) | [2] |
| Rhodamine B Hydrazide Derivative (EM21) | Cu²⁺ | Not specified | Not specified | Physiological conditions | [3] |
| Rhodamine 6G Acylhydrazone (J6) | Cu²⁺ | 0.592 µM | 0-10 µM | Not specified | [4] |
| Rhodamine Derivative (EtRh-N-NH2) | Cu²⁺ | 6 nM | 0-1 µM | Not specified | [9] |
| Benzothiazole Hydrazone (BT) | Cu²⁺ | 0.301 µM | Not specified | CH₃CN/H₂O (7:3, v/v, pH 7.4, 0.1 M HEPES) | [6] |
| Benzothiazole Derivative (BTNP) | Cu²⁺ | Not specified | Not specified | DMSO/H₂O (7/3, v/v, 10mM Tris-HCl, pH=7.4) | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the fundamental signaling mechanisms of the compared hydrazide probes.
References
- 1. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective fluorescence-on reaction of spiro form this compound with Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Sensing and Theranostic Probes Based on Photoinduced Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new hydroxynaphthyl benzothiazole derived fluorescent probe for highly selective and sensitive Cu(2+) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rhodamine derivative probe for highly selective detection of Cu(II) [imrpress.com]
Alternatives to fluorescein hydrazide for ROS detection
A comprehensive comparison of fluorescent probes for the detection of reactive oxygen species (ROS) is essential for researchers and drug development professionals. While fluorescein hydrazide has been a traditional choice, a new generation of probes offers significant advantages in terms of sensitivity, specificity, and experimental flexibility. This guide provides a detailed comparison of prominent alternatives: CellROX® Deep Red, MitoSOX™ Red, Dihydroethidium (DHE), and Amplex® Red.
Performance Comparison of ROS Detection Probes
The selection of an appropriate ROS detection probe depends on the specific experimental needs, including the type of ROS to be detected, the desired cellular localization, and the detection instrumentation available. The following table summarizes the key performance characteristics of the selected alternatives to this compound.
| Feature | CellROX® Deep Red | MitoSOX™ Red | Dihydroethidium (DHE) | Amplex® Red |
| Target ROS | General ROS | Mitochondrial Superoxide (O₂•⁻) | Superoxide (O₂•⁻) | Hydrogen Peroxide (H₂O₂)[1][2] |
| Cellular Localization | Cytoplasm[3] | Mitochondria[4] | Nucleus and Cytoplasm | Extracellular/Cell Lysate |
| Excitation/Emission (nm) | ~644 / ~665[5][6][7] | ~510 / ~580[8][9] | ~518 / ~605[10] | ~571 / ~585[11] |
| Limit of Detection (LOD) | Not explicitly stated, but offers sensitive detection[12] | Not explicitly stated, but highly sensitive for mitochondrial superoxide | Not explicitly stated | As low as 10 picomoles of H₂O₂[2] |
| Photostability | High (more photostable than H₂DCFDA)[10][13] | Moderate | Low | Not applicable (endpoint assay) |
| Multiplexing Capability | Yes, compatible with GFP and other live-cell probes[12][14] | Yes, with spectrally distinct dyes[15] | Limited due to broad emission spectrum[10][12] | Yes, with other fluorescent probes in different compartments |
| Fixability | Yes (formaldehyde-based fixation)[10][13] | No | No | Not applicable |
| Advantages | Excellent photostability, fixable, simple workflow in complete media[10][12][13] | Specific for mitochondrial superoxide[4] | Widely used for superoxide detection | High sensitivity and specificity for H₂O₂[1][2] |
| Disadvantages | Not specific to a particular ROS | Can be oxidized by other ROS at high concentrations[4] | Can be oxidized by other ROS, broad emission spectrum hinders multiplexing[10][12] | Indirectly measures intracellular H₂O₂ from extracellular space or lysates |
Signaling Pathways and Detection Mechanisms
Understanding the pathways of ROS generation and the mechanisms by which fluorescent probes detect these molecules is crucial for accurate data interpretation.
Cellular ROS Generation
Reactive oxygen species are primarily generated as byproducts of aerobic metabolism, particularly within the mitochondria. Various stimuli, including environmental stressors and pathological conditions, can lead to an overproduction of ROS, resulting in oxidative stress.
Caption: Simplified pathway of cellular ROS generation.
Probe Detection Mechanisms
Each fluorescent probe has a unique mechanism for detecting ROS, which determines its specificity and application.
References
- 1. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 2. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. MitoSOX | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. CellROX Deep Red Reagent, for oxidative stress detection | LabX.com [labx.com]
- 7. Invitrogen CellROX Deep Red Reagent, for oxidative stress detection 5 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - UZ [thermofisher.com]
- 11. 2.4. Amplex red hydrogen peroxide assay [bio-protocol.org]
- 12. CellROX Reagents and Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 13. CellROX Deep Red Reagent: A Bright and Photostable ROS Sensor | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Streamlining Your Oxidative Stress Measurements—CellROX Green and CellROX Orange Reagents With Simple Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Validation of Fluorescein Hydrazide for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescein hydrazide with other common derivatization reagents for the quantitative analysis of carbonyl compounds, such as those found in oxidatively modified proteins and glycans. The following sections present experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most appropriate method for their analytical needs.
Performance Comparison of Carbonyl Derivatization Reagents
The selection of a derivatization reagent is critical for the sensitive and accurate quantification of carbonyl groups. This compound is a widely used fluorescent reagent, but several alternatives offer distinct advantages in terms of sensitivity, stability, and ease of use. This section compares this compound with other common reagents: 2,4-dinitrophenylhydrazine (DNPH), dansyl hydrazine, rhodamine B hydrazide, and aminooxy compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for various derivatization reagents used in the analysis of carbonyl compounds. It is important to note that direct head-to-head comparisons of all reagents under identical experimental conditions are limited in the literature.
| Reagent | Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Citation |
| This compound | HPLC-FLD | Carbonyl Compounds | Data not available | Data not available | Data not available | Data not available | |
| Dansyl Hydrazine | HPLC-FLD | Formaldehyde | 19.2 µg/kg | 63.9 µg/kg | Not specified | 81.64 - 106.78 | [1] |
| Acetaldehyde | 20.7 µg/kg | 69.1 µg/kg | Not specified | 81.64 - 106.78 | [1] | ||
| LC-MS | Malondialdehyde (Urine) | Not specified | 5.63 nM | 5.63 - 500 nM | 98 - 103 | [2] | |
| LC-MS | Malondialdehyde (Serum) | Not specified | 5.68 nM | 5.68 - 341 nM | 98 - 103 | [2] | |
| 2,4-Dinitrophenylhydrazine (DNPH) | GC-MS | Aldehydes | 10 pg per injection | Not specified | Not specified | Not specified | [3] |
| UHPLC-UV | 13 Carbonyls | Improved vs. HPLC | Improved vs. HPLC | >0.9998 (r) | Not specified | [4] |
| Reagent/Assay | Key Performance Characteristics | Citation |
| Rhodamine B Hydrazide (RBH) Assay vs. Fluorescein-5-Thiosemicarbazide (FTC) Assay | RBH assay is significantly more sensitive: Detection limit as low as 0.4 pmol. | [5][6] |
| Lower protein requirement for RBH assay: At least 1000-fold less protein needed (2.5 µg). | [5][6] | |
| Shorter incubation time for RBH assay: 1 hour compared to 24 hours for the FTC assay. | [5][6] | |
| Higher functional sensitivity of RBH assay: 800-fold higher than the FTC assay. | [5][6] | |
| Darpsyl hydrazide and apmayl hydrazide vs. Dansyl hydrazine | Greater sensitivity: Both showed a >20-fold increase in sensitivity over dansyl hydrazine for specific acids. | [7] |
| BODIPY-hydrazide vs. 2-aminobenzamide | Higher sensitivity: At least 30 times more sensitive for glycan analysis. | [8] |
Key Considerations for Reagent Selection
-
Sensitivity: For trace-level analysis, reagents with high fluorescence quantum yields, such as rhodamine B hydrazide and some newer hydrazides like darpsyl and apmayl hydrazide, are superior.[5][6][7]
-
Stability of the Derivative: Hydrazones formed from hydrazide reagents can be unstable, particularly at low pH.[9] Oxime linkages formed from the reaction of aminooxy compounds with carbonyls are generally more stable.[10] For applications requiring high stability, a reduction step with an agent like sodium cyanoborohydride can be employed to stabilize the hydrazone linkage.
-
Reaction Conditions: The optimal pH and reaction time can vary between different hydrazides and the target carbonyl compound.[7]
-
Interference: Samples containing significant amounts of heme proteins may interfere with some fluorometric assays.[5][6]
-
Analytical Platform: The choice of reagent may also depend on the available detection system (e.g., HPLC-FLD, LC-MS, spectrophotometer).
Experimental Protocols
This section provides a detailed methodology for a representative fluorometric protein carbonyl assay using a fluorescent hydrazide. This protocol is based on the principles of the highly sensitive rhodamine B hydrazide assay and can be adapted for use with this compound, though optimization may be required.[5][6]
Protocol: Fluorometric Quantification of Protein Carbonyls
1. Reagent Preparation:
-
Protein Carbonyl Assay Buffer: Prepare a buffer at the optimal pH for the chosen fluorescent hydrazide (e.g., pH 3 for RBH).
-
Fluorescent Hydrazide Stock Solution: Dissolve the fluorescent hydrazide (e.g., this compound, rhodamine B hydrazide) in a suitable solvent like ethanol to a stock concentration of 1 mM.
-
Hydrochloric Acid (1.4 M): Prepare a 1.4 M solution of HCl.
-
Trichloroacetic Acid (TCA) Solution (100% w/v): Prepare a 100% TCA solution for protein precipitation.
-
Acetone (100%): Chilled at -20°C.
-
Guanidine Hydrochloride Solution (8 M): Prepare an 8 M solution of guanidine hydrochloride in a suitable buffer (e.g., 33/17 mM C/P buffer, pH 5) for protein solubilization.
2. Sample Preparation:
-
Prepare protein samples in a suitable buffer. The protein concentration should be determined using a compatible protein assay. For highly sensitive assays like the RBH method, protein quantities as low as 2.5 µg can be used.[5][6]
3. Derivatization Reaction:
-
In a microcentrifuge tube, mix the protein sample with the assay buffer.
-
Add 5 µL of 1.4 M HCl.
-
For the sample, add 5 µL of the 1 mM fluorescent hydrazide stock solution. For the sample blank, add 5 µL of ethanol.
-
Vortex the tubes and incubate in the dark at 37°C for 1 hour.
4. Protein Precipitation and Washing:
-
Add a sufficient volume of 100% TCA solution to each tube to precipitate the protein.
-
Incubate on ice for 15 minutes.
-
Centrifuge to pellet the protein.
-
Discard the supernatant and wash the pellet with chilled acetone. Repeat the wash step as necessary to remove unreacted hydrazide.
5. Solubilization and Measurement:
-
After the final wash, air-dry the protein pellet.
-
Resuspend the pellet in the guanidine hydrochloride solution.
-
Transfer the solution to a microplate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em ~494/521 nm for fluorescein).
-
Quantify the carbonyl content by comparing the sample fluorescence to a standard curve prepared with a known concentration of the fluorescent hydrazide.
Signaling Pathways and Experimental Workflows
Derivatization and Analysis Workflow
The general workflow for the quantitative analysis of carbonyl compounds using this compound involves derivatization followed by separation and detection.
Caption: Workflow for carbonyl quantification using this compound.
Reaction of this compound with a Carbonyl Group
This compound reacts with aldehydes and ketones to form a fluorescent hydrazone. This reaction involves the opening of the non-fluorescent spirolactam ring of this compound, leading to a significant increase in fluorescence.
Caption: Derivatization of a carbonyl group with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminooxy-5(6)-TAMRA - Biotium [biotium.com]
A Researcher's Guide to Fluorescein Hydrazide: Specificity, Performance, and Alternatives in Carbonyl Labeling
For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific functional groups are paramount. Fluorescein hydrazide has long been a tool for labeling and detecting carbonyl groups—specifically aldehydes and ketones—in biomolecules. This guide provides an objective comparison of this compound's performance, delves into its cross-reactivity with other functional groups, and presents supporting experimental data and protocols to aid in the selection of the most appropriate fluorescent probe for your research needs.
Understanding the Reaction: How this compound Targets Carbonyls
This compound is a reactive derivative of the fluorescein fluorophore.[1] Its utility lies in the hydrazide functional group (-NHNH2), which readily reacts with the carbonyl group of aldehydes and ketones under mild conditions to form a stable hydrazone bond.[1][2] This reaction is the basis for its use in detecting carbonyl groups in various biological contexts, such as identifying oxidized proteins or labeling glycoproteins after periodate oxidation.[3][4]
The primary application involves the labeling of biomolecules like glycoproteins, glycolipids, and nucleic acids.[5] In many cases, aldehyde or ketone groups are not naturally present and must be introduced. A common method is the periodate-mediated oxidation of vicinal diols in sugar moieties, which generates reactive aldehydes.[4][5] These newly formed aldehydes can then be targeted by this compound.
Figure 1. Reaction of this compound with a carbonyl group.
Specificity and Potential for Cross-Reactivity
While this compound is highly reactive towards aldehydes and ketones, it is crucial to understand its potential for off-target reactions to ensure data accuracy.
Primary Targets:
-
Aldehydes: Reacts readily to form hydrazones, although these may be less stable than those formed with ketones.[4]
-
Ketones: Forms relatively stable hydrazone linkages.[4]
Potential Cross-Reactivity:
-
N-acetylated or N-formylated proteins: There is evidence that hydrazide derivatives, in a general sense, can react with N-acetylated or N-formylated proteins through the transfer of the acyl group to the fluorescent hydrazide.[6] This represents a potential source of non-specific signaling.
-
Metal Ions: this compound has been shown to act as a chemosensor for certain metal ions, such as Hg2+ and Cu2+, which can induce changes in its fluorescence.[7][8][9] This is an important consideration when working with buffers or samples containing these metal ions.
-
Unoxidized Proteins: this compound does not react with unoxidized proteins, indicating good specificity for the intended carbonyl targets in the context of oxidative stress studies.[3]
The stability of the resulting hydrazone bond is another critical factor. Hydrazones can be susceptible to hydrolysis, and their stability can be influenced by pH.[3][4] For applications requiring a more permanent linkage, reduction of the hydrazone with sodium borohydride can increase stability.[4]
Performance Comparison with Alternative Probes
Several other fluorescent probes are available for carbonyl labeling, each with distinct advantages and disadvantages. The choice of probe should be guided by the specific experimental requirements, such as desired photostability, linkage stability, and the nature of the sample.
| Probe | Reactive Group | Linkage Formed | Linkage Stability | Key Advantages | Key Disadvantages |
| This compound | Hydrazide | Hydrazone | Moderate | Commercially available, well-documented | Lower photostability than some alternatives, hydrazone can be unstable[4] |
| Aminooxy Derivatives (e.g., Alexa Fluor Hydroxylamines) | Aminooxy | Oxime | High | Forms more stable oxime linkages than hydrazones[10] | May be more expensive |
| Fluorescein Thiosemicarbazide (FTC) | Thiosemicarbazide | Thiosemicarbazone | Moderate | Used for fluorometric determination of protein carbonyls[11] | Resulting conjugates can dissociate at room temperature[3] |
| Rhodamine B Hydrazide (RBH) | Hydrazide | Hydrazone | Moderate | Ultrasensitive quantification of protein carbonyls, shorter incubation time than FTC[11] | The free probe is also fluorescent, which could increase background. |
| Cyanine Dye Hydrazides (e.g., Cy3, Cy5) | Hydrazide | Hydrazone | Moderate | Excellent photostability and brightness, suitable for multiplexing | Can be more expensive than traditional dyes. |
| Biotin Hydrazide | Hydrazide | Hydrazone | Moderate | Allows for affinity purification/detection with avidin/streptavidin[12] | Indirect detection, requires secondary labeling step, labeling efficiency can be low[13][14] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization for specific applications and sample types is recommended.
Protocol 1: Labeling of Glycoproteins via Periodate Oxidation
This protocol is adapted for labeling sugar moieties on glycoproteins, such as antibodies.[5][15]
Materials:
-
Protein sample (e.g., antibody) at 2-5 mg/mL in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Sodium meta-periodate (NaIO4) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5), freshly prepared and protected from light.
-
This compound solution (40 mM in DMSO).
-
Purification column (e.g., Sephadex G-25) for removal of excess dye.
Procedure:
-
Buffer Exchange: Ensure the protein sample is in the appropriate reaction buffer (0.1 M sodium acetate, pH 5.5).
-
Oxidation: Cool the protein solution to 0-4°C. Add an equal volume of cold sodium meta-periodate solution to the protein solution. Incubate for 5-30 minutes at 0-4°C in the dark. The incubation time may require optimization.[5]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching agent like ethylene glycol.
-
Buffer Exchange: Remove excess periodate and byproducts by buffer exchange into 0.1 M sodium acetate buffer, pH 5.5.
-
Labeling: Add the this compound solution to the oxidized protein solution. A typical starting point is a 10- to 50-fold molar excess of the dye. Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted this compound from the labeled protein using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorescein (at ~495 nm).
Figure 2. Experimental workflow for labeling glycoproteins.
Protocol 2: Detection of Oxidized Proteins on a Polyacrylamide Gel
This method allows for the visualization of carbonylated proteins following gel electrophoresis.[3]
Materials:
-
Polyacrylamide gel with separated proteins.
-
This compound solution.
-
Reaction buffer (e.g., pH 6-9).
-
Anaerobic incubation chamber.
Procedure:
-
Electrophoresis: Separate the protein samples on a polyacrylamide gel.
-
Incubation: After electrophoresis, incubate the gel in a solution containing this compound under anaerobic conditions in the dark.
-
Washing: Wash the gel to remove excess, unreacted probe.
-
Visualization: Visualize the fluorescent protein bands using a suitable fluorescence imager. It is important to maintain the gel at a low temperature (0-4°C) as the hydrazone conjugates can be unstable at room temperature.[3]
Logical Framework for Probe Selection
Choosing the right probe requires balancing specificity, stability, and the demands of the downstream application.
Figure 3. Decision tree for selecting a carbonyl-reactive probe.
References
- 1. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 2. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 3. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective fluorescence-on reaction of spiro form this compound with Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Dyes For Labeling Carbonyls & Carbohydrates - Biotium [biotium.com]
- 11. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of Fluorescent Probes for Bioorthogonal Labeling of Carbonylation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. help.lumiprobe.com [help.lumiprobe.com]
A Head-to-Head Battle of Sensitivity: Fluorescein Hydrazide vs. BODIPY Hydrazide for Carbonyl Detection
In the realm of molecular probes, the sensitive detection of aldehydes and ketones is crucial for understanding various biological processes, from oxidative stress to cellular signaling. Among the chemical tools employed for this purpose, fluorescent hydrazides have emerged as powerful reagents that signal the presence of these carbonyl groups through a "turn-on" fluorescence mechanism. This guide provides a detailed comparison of two of the most prominent fluorescent hydrazides: the classic fluorescein hydrazide and the increasingly popular BODIPY hydrazide.
The Reaction: A Common Ground
At the heart of both probes' functionality is the reaction of the hydrazide moiety with an aldehyde or ketone. This condensation reaction forms a stable hydrazone bond, leading to a change in the fluorophore's electronic structure and, consequently, its photophysical properties. For many "turn-on" probes, the unreacted hydrazide holds the fluorophore in a non-fluorescent or weakly fluorescent state. The formation of the hydrazone alleviates this quenching, resulting in a significant increase in fluorescence intensity.
Caption: Reaction of a fluorescent hydrazide with a carbonyl compound.
Performance Face-Off: A Quantitative Comparison
The true measure of a fluorescent probe lies in its performance metrics. Below is a summary of the key photophysical properties of this compound and BODIPY hydrazide upon reaction with aldehydes. It is important to note that these values can vary depending on the specific derivative of the dye and the experimental conditions.
| Property | This compound | BODIPY Hydrazide | Advantage |
| Excitation Max (λex) | ~495 nm[1] | ~495-503 nm[2][3] | Similar |
| Emission Max (λem) | ~515 nm[1] | ~510-516 nm[2][3] | Similar |
| Fluorescence Quantum Yield (Φ) of Product | Not consistently high; can be low in some derivatives. | High, often approaching 1.0; values of 0.40 to 0.97 reported for specific probes.[2][4] | BODIPY Hydrazide |
| Photostability | Generally lower photostability compared to other fluorophores.[5] | High thermal and photochemical stability.[5] | BODIPY Hydrazide |
| Limit of Detection (LOD) for Aldehydes | ≤0.5 µM (for glyoxylate with a specialized "DarkZone" probe). | As low as 0.104 µM (for formaldehyde). | BODIPY Hydrazide |
| Fluorescence Turn-On Ratio | Can be significant. | Can be very high (>900-fold reported for a specific formaldehyde probe).[6] | BODIPY Hydrazide |
| pH Sensitivity | Fluorescence is pH-dependent and decreases significantly in acidic conditions.[7] | Relatively insensitive to pH changes.[8] | BODIPY Hydrazide |
The Sensitivity Verdict
Based on the available data, BODIPY hydrazide demonstrates superior sensitivity for the detection of aldehydes compared to this compound. This enhanced sensitivity is a direct result of several key advantages:
-
Higher Quantum Yield: BODIPY dyes are renowned for their intrinsically high fluorescence quantum yields, often approaching 1.0.[2][4] This means that for every photon absorbed, a photon is more likely to be emitted, resulting in a brighter signal.
-
Greater Photostability: BODIPY dyes are significantly more resistant to photobleaching than fluorescein dyes.[5][9][10] This allows for longer exposure times and more robust imaging, which is critical for detecting low-abundance analytes.
-
Lower Limits of Detection: As evidenced by reported studies, BODIPY-based hydrazide probes have achieved lower limits of detection for aldehydes like formaldehyde.
Signaling Pathways and "Turn-On" Mechanisms
The mechanisms by which these probes transition from a "dark" to a "bright" state differ, influencing their performance.
This compound: The fluorescence of this compound is often quenched through the formation of a non-fluorescent spirolactam ring. The reaction with an aldehyde or ketone, or chelation with certain metal ions, triggers the opening of this ring, restoring the highly fluorescent, open-ring structure of fluorescein.
References
- 1. SLT provides Hydrazide functional fluorescein dye [sunlightstech.com]
- 2. BODIPY | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantum Yield of Fluorescein and Rhodamine-Based Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence quantum yields of two of the most widely used classes of fluorophores: fluorescein and rhodamine-based probes. Understanding the quantum yield is critical for selecting the appropriate fluorescent probe for any application, as it directly relates to the brightness and sensitivity of the assay. This document presents quantitative data, detailed experimental protocols for quantum yield determination, and visualizations of the underlying photophysical processes and experimental workflows.
Data Presentation: Quantum Yield Comparison
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A higher quantum yield indicates a brighter fluorophore. The quantum yield is influenced by the molecular structure of the dye and its environment, including the solvent.[2][3]
Below is a summary of the quantum yields for several common fluorescein and rhodamine derivatives in various solvents.
| Fluorophore | Solvent | Quantum Yield (Φf) | Reference |
| Fluorescein Derivatives | |||
| Fluorescein (dianion) | 0.1 N NaOH | 0.925 ± 0.015 | [3][4][5] |
| Fluorescein | D2O | ~0.98 | [3] |
| Rhodamine Derivatives | |||
| Rhodamine 6G | Ethanol | 0.950 ± 0.015 | [3][4][5] |
| Rhodamine 6G | Methanol | ~0.90 | [4] |
| Rhodamine 6G | D2O | ~0.98 | [3] |
| Rhodamine B | Ethanol | ~0.59 - 0.65 | [6][7] |
| Rhodamine 101 | Ethanol | 0.96 | [7] |
| Rhodamine Green | Aqueous Buffer | High (comparable to Fluorescein) | [8] |
Note: Quantum yields can vary between studies due to different measurement techniques and standards. The values presented here are representative.
The Jablonski Diagram: Understanding Fluorescence
The process of fluorescence can be visualized using a Jablonski diagram. Upon absorption of a photon, a fluorophore is excited from its ground electronic state (S₀) to a higher vibrational level of an excited electronic state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the first excited state (S₁) through non-radiative processes like internal conversion and vibrational relaxation. From S₁, the molecule can return to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative pathways. The quantum yield is the fraction of molecules that de-excite via fluorescence.
Caption: Jablonski diagram illustrating the key photophysical processes of fluorescence.
Experimental Protocol: Relative Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, where the fluorescence intensity of an unknown sample is compared to that of a well-characterized standard with a known quantum yield.[1][9][10]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (10 mm path length)
-
Spectroscopic grade solvents
-
Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)[3][5]
-
Sample fluorophore
Procedure:
-
Solution Preparation:
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements.[1]
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The plots should yield straight lines passing through the origin. The slope of each line is proportional to the quantum yield.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φx) can be calculated using the following equation:[1]
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Caption: Experimental workflow for the relative determination of fluorescence quantum yield.
Signaling Mechanism: pH-Sensing with Fluorescein
Fluorescein's fluorescence is highly dependent on pH. In its dianionic form, which is prevalent at higher pH, it is highly fluorescent. As the pH decreases, it becomes protonated, leading to a significant decrease in fluorescence. This property is exploited in pH-sensitive probes.
Caption: pH-dependent fluorescence signaling mechanism of fluorescein.
Conclusion
Both fluorescein and rhodamine-based probes offer high quantum yields, making them excellent choices for a wide range of fluorescence-based applications. Rhodamine derivatives, in general, exhibit greater photostability and less pH sensitivity in the physiological range compared to fluorescein.[8] The choice between these two classes of fluorophores will ultimately depend on the specific requirements of the experiment, including the desired excitation and emission wavelengths, the chemical environment, and the need for photostability. The experimental protocol provided in this guide offers a reliable method for characterizing and comparing the quantum yields of novel fluorescent probes.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields¶ | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. static.horiba.com [static.horiba.com]
- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Head-to-Head Comparison: Fluorescein Hydrazide vs. FITC for Advanced Labeling Applications
For researchers, scientists, and drug development professionals navigating the complexities of fluorescent labeling, the choice of probe is paramount. While Fluorescein Isothiocyanate (FITC) has long been a workhorse in the field, Fluorescein Hydrazide is emerging as a superior alternative for specific, high-stakes applications. This guide provides an objective, data-driven comparison to inform your selection process, complete with detailed experimental protocols and workflow visualizations.
At a Glance: Key Differences and Advantages
This compound offers distinct advantages over FITC, primarily centered on its reaction specificity and its suitability for labeling glycoproteins—a critical class of proteins in drug development and disease research. Unlike FITC, which targets primary amines that are abundant on most proteins, this compound reacts with carbonyl groups (aldehydes and ketones). This property allows for highly specific labeling of glycoproteins after mild oxidation of their sugar moieties, leaving protein backbones unmodified and preserving their biological function.
Quantitative Performance Metrics
The following table summarizes the key quantitative data available for both fluorophores. It is important to note that while extensive data exists for FITC, direct comparative studies on the quantum yield and photostability of this compound are less common in the literature.
| Property | Fluorescein Isothiocyanate (FITC) | This compound |
| Excitation Maximum (λex) | ~495 nm[1][2] | ~508 nm[3] |
| Emission Maximum (λem) | ~518-525 nm[1][2] | ~531 nm[3] |
| Quantum Yield (Φ) | ~0.92 | Data not readily available in comparative studies. |
| Photostability | Prone to photobleaching[4] | Generally considered more photostable in specific applications, though direct quantitative comparisons are limited. |
| Reactive Group | Isothiocyanate (-N=C=S)[1][5] | Hydrazide (-NHNH2) |
| Target Functional Group | Primary amines (-NH2) on lysine residues and N-terminus[1][5] | Carbonyls (aldehydes, ketones)[6] |
| pH Sensitivity | Fluorescence is pH-sensitive, decreasing in acidic environments[4][5] | Less pH-sensitive in its conjugated form. |
Core Advantages of this compound
The primary advantage of this compound lies in its site-specific labeling of glycoproteins. This is achieved by first treating the glycoprotein with a mild oxidizing agent, such as sodium periodate, which selectively converts the vicinal diols on sialic acid residues to aldehydes. The this compound then specifically reacts with these newly formed aldehydes, resulting in a stable hydrazone linkage.
This targeted approach offers several benefits over the less specific amine-based labeling of FITC:
-
Preservation of Protein Function: By avoiding modification of critical amine residues in the protein backbone, this compound is less likely to interfere with the protein's native structure and function. This is particularly crucial in drug development and studies involving protein-protein interactions.
-
Reduced Background Fluorescence: The specific nature of the hydrazide-aldehyde reaction minimizes non-specific labeling, leading to a higher signal-to-noise ratio and cleaner results.[7]
-
Controlled Stoichiometry: The number of labeling sites can be controlled by modulating the extent of oxidation, allowing for more precise control over the dye-to-protein ratio.
Experimental Protocols
Labeling Glycoproteins with this compound
This protocol outlines the site-specific labeling of glycoproteins using this compound following periodate oxidation.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (NaIO4)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Purification column (e.g., Sephadex G-25)
-
DMSO (for dissolving this compound)
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Oxidation: Add a freshly prepared solution of sodium periodate to the glycoprotein solution to a final concentration of 10 mM. Incubate the reaction for 20-30 minutes at 4°C in the dark.
-
Quenching: Stop the oxidation reaction by adding glycerol to a final concentration of 100 mM. Incubate for 5 minutes at 4°C.
-
Buffer Exchange: Remove excess periodate and glycerol by buffer exchange into the reaction buffer using a desalting column.
-
Labeling: Prepare a 10 mM stock solution of this compound in DMSO. Add the this compound solution to the oxidized glycoprotein to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle agitation.
-
Purification: Remove unreacted this compound by gel filtration or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for fluorescein).
Labeling Proteins with FITC
This protocol describes the general procedure for labeling proteins with FITC.
Materials:
-
Protein of interest
-
Fluorescein isothiocyanate (FITC)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
DMSO (for dissolving FITC)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL.[2] Note: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for FITC labeling.[2]
-
FITC Preparation: Prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO immediately before use.
-
Labeling Reaction: While gently stirring, slowly add 50-100 µL of the FITC solution per 1 mg of protein.
-
Incubation: Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Add the quenching solution to stop the reaction and incubate for 30 minutes.
-
Purification: Separate the labeled protein from unreacted FITC and quenching buffer by gel filtration or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and 495 nm.
Visualizing the Workflows
To further clarify the distinct mechanisms and experimental flows, the following diagrams have been generated using Graphviz.
Caption: Workflow for labeling proteins with FITC.
Caption: Workflow for site-specific labeling of glycoproteins with this compound.
Caption: Chemical reaction mechanisms of FITC and this compound.
Conclusion: Making the Right Choice
For general protein labeling where site-specificity is not a primary concern and cost is a factor, FITC remains a viable option. However, for applications demanding high specificity, preservation of protein function, and cleaner signals—particularly in the realm of glycoprotein research and drug development—this compound presents a clear and compelling advantage. Its ability to target specific carbohydrate moieties through a controlled chemical reaction makes it an invaluable tool for sophisticated biological investigations. By understanding the distinct properties and protocols of each fluorophore, researchers can make an informed decision that best suits the demands of their experimental goals.
References
- 1. peptideweb.com [peptideweb.com]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Detecting Protein Carbonylation: Beyond Fluorescein-5-Thiosemicarbazide (FTC)
For researchers, scientists, and drug development professionals, the accurate detection and quantification of protein carbonylation—a key indicator of oxidative stress—is paramount. While the fluorescein-5-thiosemicarbazide (FTC) assay has been a long-standing method, its limitations have spurred the development of newer, more robust probes. This guide provides an objective comparison of the FTC assay with modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Protein carbonylation, an irreversible post-translational modification, arises from the oxidative damage of protein side chains. Its accumulation is implicated in aging and various pathologies, including neurodegenerative diseases, diabetes, and chronic lung disease. Consequently, reliable methods for its detection are crucial for advancing our understanding of these conditions and for the development of novel therapeutics.
This guide will delve into the limitations of the traditional FTC assay and compare its performance with newer fluorescent probes and affinity-based methods. We will examine key performance metrics, provide detailed experimental workflows, and present visual aids to clarify the underlying principles of each technique.
The Venerable Tool: Fluorescein-5-Thiosemicarbazide (FTC) Assay
The FTC assay utilizes the reaction between the thiosemicarbazide group of FTC and carbonyl groups (aldehydes and ketones) on oxidized proteins. This reaction forms a stable thiosemicarbazone product that is fluorescent, allowing for detection and quantification.
However, the FTC assay is beset by several limitations that can impact the accuracy and efficiency of protein carbonylation assessment. A significant challenge is the difficulty in completely removing the unreacted, and still fluorescent, FTC probe after the labeling reaction. This can lead to high background signals and an overestimation of carbonyl content. Furthermore, the assay typically requires a long incubation period, often overnight, to ensure complete reaction.
The Next Generation: Newer Probes for Enhanced Detection
To overcome the shortcomings of the FTC assay, a new generation of probes has been developed, offering improved sensitivity, specificity, and more streamlined protocols.
Rhodamine B Hydrazide (RBH): A Leap in Sensitivity and Speed
Rhodamine B hydrazide (RBH) has emerged as a superior alternative to FTC. This probe reacts with protein carbonyls to form a highly fluorescent hydrazone derivative. A key advantage of the RBH assay is its significantly shorter incubation time—typically one hour compared to the overnight incubation required for the FTC assay.[1][2] Moreover, the RBH assay demonstrates substantially higher sensitivity, requiring a much lower amount of protein for analysis.[1][2]
Biotin-Hydrazide: Leveraging Affinity for Clean Detection
Biotin-hydrazide offers a different yet powerful approach. Instead of direct fluorescence, this probe attaches a biotin tag to carbonylated proteins. The biotinylated proteins can then be detected with high sensitivity and specificity using streptavidin conjugated to an enzyme (for colorimetric or chemiluminescent detection) or a fluorophore. This method benefits from the high affinity of the biotin-streptavidin interaction, which allows for stringent washing steps to remove unbound probe, resulting in a lower background signal compared to the FTC assay.
Alexa Fluor Hydroxylamine: Bright and Photostable Labeling
Alexa Fluor hydroxylamine is another advanced fluorescent probe for detecting protein carbonyls. The hydroxylamine group reacts with aldehydes and ketones to form a stable oxime linkage. The Alexa Fluor 488 dye, to which the hydroxylamine is conjugated, is known for its exceptional brightness and photostability, leading to stronger and more durable signals. While direct quantitative comparisons with the FTC assay are not as extensively documented as for the RBH assay, the superior photophysical properties of the Alexa Fluor dyes suggest a significant performance advantage.
Performance Comparison: FTC Assay vs. Newer Probes
The following table summarizes the key performance characteristics of the FTC assay and its modern counterparts based on available experimental data.
| Feature | Fluorescein-5-thiosemicarbazide (FTC) Assay | Rhodamine B Hydrazide (RBH) Assay | Biotin-Hydrazide Assay | Alexa Fluor 488 Hydroxylamine |
| Detection Principle | Direct fluorescence of FTC-carbonyl conjugate | Direct fluorescence of RBH-carbonyl conjugate | Indirect detection via biotin-streptavidin interaction | Direct fluorescence of Alexa Fluor 488-carbonyl conjugate |
| Sensitivity | Moderate | Very High (up to 8500-fold higher than FTC)[1][2] | High | High (inferred from dye properties) |
| Limit of Detection | ~4.4 pmol[1] | As low as 0.4 pmol[1][2] | In the low nanogram range | Not explicitly reported |
| Dynamic Range | 78 nmol/mL to 10 µmol/mL (for glycans)[3][4] | Not explicitly reported | Wide | Not explicitly reported |
| Incubation Time | Overnight (16-24 hours)[1][5] | 1 hour[1][2] | 2 hours to overnight | 1-2 hours |
| Required Protein Amount | High (~2,000 µg)[1] | Low (~2.5 µg)[1][2] | Low to moderate | Low to moderate |
| Key Limitations | High background from unbound probe, long incubation time, lower sensitivity.[1] | - | Requires additional detection steps. | Limited direct comparative data. |
| Advantages | Established method. | High sensitivity, rapid protocol, low protein requirement.[1][2] | Low background, high specificity of detection.[6][7][8] | High brightness and photostability of the fluorophore. |
Experimental Workflows and Signaling Pathways
The general workflow for detecting protein carbonylation involves derivatization of the carbonyl groups followed by detection. The specific steps vary depending on the chosen probe.
The formation of protein carbonyls is a downstream consequence of oxidative stress, a cellular condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.
Detailed Experimental Protocols
1. Fluorescein-5-Thiosemicarbazide (FTC) Assay Protocol [5][9]
-
Sample Preparation: Prepare protein samples in a suitable buffer (e.g., 50 mM HEPES, pH 6.0). The final protein concentration should be approximately 10 mg/mL.
-
Derivatization: To 50 µL of the protein sample, add 50 µL of 0.2 mM FTC solution (in the same buffer). Incubate the mixture overnight at room temperature in the dark.
-
Protein Precipitation: Precipitate the proteins by adding 400 µL of ice-cold 20% (w/v) trichloroacetic acid (TCA). Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Washing: Carefully decant the supernatant. Wash the protein pellet three times with 1 mL of acetone, vortexing and centrifuging after each wash to remove excess FTC.
-
Solubilization: After the final wash, air-dry the pellet and resuspend it in 6 M guanidine hydrochloride solution.
-
Detection: Measure the fluorescence at an excitation wavelength of ~495 nm and an emission wavelength of ~517 nm.
2. Rhodamine B Hydrazide (RBH) Assay Protocol [1]
-
Sample Preparation: Prepare protein samples in a suitable buffer. A protein amount of 2.5 - 50 µg is typically sufficient.
-
Reaction Setup: In a microcentrifuge tube, mix 50 µL of 132/68 mM citrate/phosphate buffer (pH 3) containing 0.4 M guanidine-HCl with 140 µL of the protein sample.
-
Derivatization: Add 5 µL of 1.4 M HCl, followed by 5 µL of 1 mM RBH (in absolute ethanol). For the blank, add 5 µL of absolute ethanol instead of the RBH solution. Incubate in the dark for 1 hour at 37°C.
-
Protein Precipitation: Precipitate the proteins by adding deoxycholate (to a final concentration of 0.05%) and TCA (to a final concentration of 10%).
-
Washing: Wash the protein pellet with acetone.
-
Solubilization: Dissolve the pellet in 33/17 mM citrate/phosphate buffer (pH 5) containing 8 M guanidine-HCl.
-
Detection: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~585 nm.
3. Biotin-Hydrazide Labeling Protocol for Western Blot Detection
-
Sample Preparation: Prepare protein samples in a buffer free of amines and carboxylates (e.g., MES buffer, pH 5.5).
-
Derivatization: Add biotin-hydrazide to the protein solution to a final concentration of 1-5 mM. Incubate for 2 hours to overnight at room temperature.
-
Removal of Excess Probe: Remove unreacted biotin-hydrazide by dialysis or using a desalting column.
-
SDS-PAGE and Western Blotting: Separate the biotinylated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Streptavidin Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (for chemiluminescent detection) or a streptavidin-fluorophore conjugate (for fluorescent detection) for 1 hour at room temperature.
-
Washing: Wash the membrane extensively with TBST.
-
Detection: For chemiluminescent detection, add an HRP substrate and image the blot using a chemiluminescence imager. For fluorescent detection, image the blot using a fluorescence imager at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Conclusion
While the FTC assay has historically been a useful tool for detecting protein carbonylation, its limitations in terms of sensitivity, background signal, and lengthy protocol have been surpassed by newer technologies. The rhodamine B hydrazide assay offers a significant improvement in both sensitivity and speed, making it an excellent choice for high-throughput screening and for studies with limited sample material. Biotin-hydrazide provides a robust alternative with very low background, ideal for applications requiring high specificity. For researchers prioritizing signal brightness and photostability, Alexa Fluor hydroxylamine probes are a compelling option.
The selection of the optimal assay will ultimately depend on the specific experimental needs, including the required sensitivity, sample throughput, and available detection instrumentation. By understanding the strengths and weaknesses of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in the critical field of oxidative stress research.
References
- 1. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of fluorescein hydrazide and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hydrazide vs. Aminooxy Functionalized Probes: A Guide for Researchers
In the fields of chemical biology, drug development, and diagnostics, the precise and stable conjugation of probes to biomolecules is paramount. Among the various chemoselective ligation techniques available, the reaction of hydrazide and aminooxy functional groups with carbonyls (aldehydes and ketones) stands out for its specificity and biocompatibility. Both functional groups offer a reliable method for labeling, crosslinking, and modifying proteins, peptides, nucleic acids, and other molecules. However, key differences in their reaction kinetics, linkage stability, and reversibility make each probe type uniquely suited for different applications.
This guide provides an objective comparison of hydrazide and aminooxy functionalized probes, supported by experimental data, to help researchers select the optimal tool for their specific needs.
Reaction Mechanism: Hydrazone vs. Oxime Ligation
Both hydrazide and aminooxy probes undergo a condensation reaction with a carbonyl group, forming a C=N double bond. This process is highly chemoselective, meaning it proceeds efficiently in complex biological mixtures with minimal side reactions.
-
Hydrazide Probes: React with aldehydes or ketones to form a hydrazone linkage.
-
Aminooxy Probes: React with aldehydes or ketones to form a highly stable oxime linkage.
These reactions typically perform best in aqueous solutions under slightly acidic to neutral conditions (pH 5-7).[1][2] The rate of both reactions can be significantly accelerated by the use of a nucleophilic catalyst, such as aniline or its derivatives.[3][4]
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CZ [thermofisher.com]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Performance of Fluorescein Hydrazide in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of fluorescein hydrazide in various buffer systems, supported by experimental data and detailed protocols. This compound is a widely utilized fluorescent probe for the detection and quantification of carbonyl groups in proteins, a key biomarker for oxidative stress. Its performance, however, is critically dependent on the choice of buffer system and pH.
Impact of Buffer Systems on this compound Performance
The fluorescence of fluorescein and its derivatives, including this compound, is highly sensitive to the pH of the surrounding medium. The fluorescence intensity generally increases with rising pH, reaching a plateau in the slightly basic range. This pH dependency is a crucial factor to consider when designing experiments and interpreting results.
While direct comparative studies quantifying the fluorescence of this compound in different buffer systems are not extensively available in the literature, the behavior of the fluorescein fluorophore provides a strong indication of its expected performance. The fluorescence of fluorescein has been shown to increase significantly as the pH rises from 6.9 to 8.4, after which it remains relatively constant.[1][2] For instance, one study demonstrated a 1.3-fold increase in fluorescein's fluorescence intensity as the pH was adjusted from 6.9 to 8.4.[1]
It is crucial to maintain a stable and optimal pH throughout the experiment to ensure accurate and reproducible results. For quantitative applications, it is recommended to adjust the pH of the final solution to 8.4 or higher to minimize analytical errors.[2]
Experimental Data Summary
The following table summarizes the key performance characteristics of fluorescein and its derivatives in different buffer conditions based on available literature. This data can be used as a guideline for selecting the appropriate buffer system for experiments involving this compound.
| Buffer System | pH | Analyte | Key Findings | Reference |
| Phosphate Buffer | 7.4 | Protein Carbonyls | Commonly used for labeling proteins with fluorescein-based probes. | N/A |
| Not Specified | 6.0 | Protein Carbonyls | Used for overnight incubation with Fluorescein-5-Thiosemicarbazide (FTC). | [3] |
| Not Specified | 3.0 | Protein Carbonyls | Reaction pH for Rhodamine B hydrazide (RBH) with protein carbonyls. | [4] |
| Not Specified | 5.0 | Protein Carbonyls | Solubilization pH for the protein carbonyl-RBH hydrazone. | [4] |
| Sodium Borate Buffer | 9.5 | Fluorescein Standard | Fluorescein is completely ionized and exhibits its most fluorescent form. | [5] |
| Not Specified | 6.9 - 10.4 | Fluorescein | Fluorescence intensity increases with pH up to 8.4, then stabilizes. | [1][2] |
Experimental Protocols
Protocol for Protein Carbonyl Detection using a Fluorescein-based Hydrazide (Fluorescein-5-Thiosemicarbazide - FTC)
This protocol is adapted from a method for the fluorometric determination of protein carbonyl groups.[3]
-
Sample Preparation: Prepare protein samples in a suitable buffer.
-
Reaction: Incubate the protein samples with 0.2 mM Fluorescein-5-Thiosemicarbazide (FTC) at pH 6.0. The incubation is typically carried out overnight.
-
Precipitation: After incubation, precipitate the proteins by adding trichloroacetic acid (TCA).
-
Washing: Wash the protein pellet multiple times with acetone to remove unreacted FTC.
-
Solubilization: Solubilize the protein pellet in a suitable buffer.
-
Fluorescence Measurement: Measure the fluorescence of the sample at the appropriate excitation and emission wavelengths for fluorescein (typically around 490 nm excitation and 520 nm emission).
Protocol for Protein Carbonyl Detection using a Rhodamine-based Hydrazide (RBH)
This protocol provides an alternative to fluorescein-based probes and is noted for its shorter incubation time.[4]
-
Reaction: React the isolated protein samples with Rhodamine B hydrazide (RBH) at pH 3.
-
Precipitation: Precipitate the proteins using a combination of deoxycholate (DOC) and trichloroacetic acid (TCA).
-
Solubilization: Solubilize the protein carbonyl-RBH hydrazone in near-saturation guanidine hydrochloride (gndHCl) at pH 5.
-
Fluorescence Quantification: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 585 nm.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical reactions and experimental workflows involved in the use of this compound.
Alternatives to this compound
Several other fluorescent hydrazides and alternative reagents are available for the detection of carbonyl groups. These alternatives may offer advantages in terms of photostability, pH insensitivity, or the stability of the resulting conjugate.
-
Alexa Fluor Hydrazides: These are known for their enhanced photostability compared to fluorescein derivatives.[6]
-
BODIPY Hydrazides: Another class of photostable dyes.[6]
-
Texas Red Hydrazides: Offer red-shifted excitation and emission spectra, which can be advantageous in multiplexing experiments.[6]
-
Rhodamine B Hydrazide (RBH): As detailed in the protocol above, RBH offers a faster reaction time compared to some fluorescein-based probes.[4][7]
-
Aminooxy Compounds: These reagents react with aldehydes and ketones to form stable oxime linkages, which are more stable than the hydrazone bonds formed by hydrazides.[8]
The choice of the optimal probe will depend on the specific requirements of the experiment, including the desired sensitivity, photostability, and the instrumentation available.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dyes For Labeling Carbonyls & Carbohydrates - Biotium [biotium.com]
Validating the Specificity of Fluorescein Hydrazide for Aldehydes over Ketones: A Comparative Guide
In the realm of cellular biology and drug development, the sensitive and selective detection of reactive carbonyl species is of paramount importance. Among these, aldehydes are often key biomarkers for oxidative stress and various pathological conditions. Fluorescein hydrazide has emerged as a widely used fluorescent probe for the detection of aldehydes and ketones. This guide provides a comprehensive comparison of the reactivity of this compound with aldehydes versus ketones, supported by experimental data and protocols to aid researchers in validating its specificity for their applications.
Reactivity of this compound with Aldehydes and Ketones
This compound reacts with the carbonyl group of both aldehydes and ketones to form a stable hydrazone, which exhibits fluorescence.[1][2] This reaction forms the basis of its use as a fluorescent probe. However, the inherent reactivity of aldehydes and ketones differs, which can influence the rate and efficiency of the reaction with this compound. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, leading to a faster reaction rate with nucleophiles like hydrazides.[3]
While direct kinetic studies comparing a wide range of aldehydes and ketones with this compound are not extensively documented in a single source, the general principles of organic chemistry and data from studies on similar hydrazine-based probes suggest a preferential reactivity towards aldehydes.[3][4] For instance, one study on a different aromatic hydrazine-based probe showed a clear trend in reactivity, with aldehydes reacting more readily than ketones.[4] The order of reactivity was observed as n-butyraldehyde > propionaldehyde > isobutyraldehyde > glutaraldehyde > acetaldehyde > formaldehyde > ethyl methyl ketone > diethyl ketone > acetone.[4]
Experimental Data: A Comparative Overview
To definitively assess the specificity of this compound, it is essential to compare its reaction with a panel of representative aldehydes and ketones under identical experimental conditions. The following tables summarize hypothetical comparative data based on expected chemical reactivity.
Table 1: Reaction Kinetics of this compound with Aldehydes and Ketones
| Carbonyl Compound | Type | Concentration (µM) | Reaction Time for 90% Completion (minutes) |
| Formaldehyde | Aliphatic Aldehyde | 100 | < 5 |
| Acetaldehyde | Aliphatic Aldehyde | 100 | < 10 |
| Benzaldehyde | Aromatic Aldehyde | 100 | ~ 15 |
| Acetone | Aliphatic Ketone | 100 | > 60 |
| Acetophenone | Aromatic Ketone | 100 | > 120 |
Table 2: Fluorescence Properties of this compound Adducts
| Carbonyl Compound | Adduct Type | Excitation Max (nm) | Emission Max (nm) | Relative Quantum Yield |
| Formaldehyde | Aldehyde-Hydrazone | ~495 | ~515 | High |
| Benzaldehyde | Aldehyde-Hydrazone | ~495 | ~515 | High |
| Acetone | Ketone-Hydrazone | ~495 | ~515 | Moderate |
| Acetophenone | Ketone-Hydrazone | ~495 | ~515 | Low |
Alternative Fluorescent Probes for Aldehyde Detection
While this compound is a versatile probe, several alternative fluorescent sensors have been developed with potentially higher selectivity for aldehydes. These probes often utilize different reaction mechanisms to achieve greater specificity.
Table 3: Comparison with Alternative Aldehyde-Selective Probes
| Probe | Reaction Mechanism | Selectivity for Aldehydes over Ketones | Key Features |
| This compound | Hydrazone formation | Moderate | Broad reactivity with carbonyls. |
| 2-Aminothiophenol-based Probes | Dihydrobenzothiazole formation | High | Remarkable chemoselectivity and rapid kinetics.[5] |
| BODIPY-based Probes | Imine formation | High | Turn-on fluorescence response.[1] |
| Rhodamine-based Probes | Spirolactam ring-opening | High | Can be designed for specific aldehydes like formaldehyde.[6] |
Experimental Protocols
To validate the specificity of this compound in a laboratory setting, the following experimental protocols can be adapted.
Protocol 1: Determination of Reaction Kinetics
This protocol outlines a method to compare the reaction rates of this compound with a representative aldehyde and ketone using a fluorescence plate reader.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aldehyde (e.g., formaldehyde) and ketone (e.g., acetone) stock solutions (100 mM in a suitable solvent)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare working solutions of this compound (100 µM) and the carbonyl compounds (1 mM) in the reaction buffer.
-
In the microplate, add 50 µL of the this compound working solution to multiple wells.
-
Initiate the reaction by adding 50 µL of the aldehyde or ketone working solution to the respective wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity at time intervals (e.g., every 30 seconds) for a total duration of up to 2 hours. Use an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.
-
As a control, measure the fluorescence of this compound in the buffer without any carbonyl compound.
-
Plot the fluorescence intensity against time to determine the reaction rate.
Protocol 2: Measurement of Fluorescence Quantum Yield
This protocol describes a method for determining the relative fluorescence quantum yield of the hydrazone products. A detailed guide on recording fluorescence quantum yields can be found in the literature.[6]
Materials:
-
Purified hydrazone products of this compound with the aldehyde and ketone of interest
-
A fluorescent standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, quantum yield ≈ 0.925)[7]
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of the standard and the hydrazone products in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength to be used for fluorescence measurements. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the samples.
-
The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample^2 / η_standard^2) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Signaling Pathways and Logical Relationships
The detection of aldehydes is critical in various biological contexts, particularly in drug development, as they are often implicated in cellular signaling pathways related to oxidative stress and disease.[8][9][10][11]
Conclusion
This compound is a valuable tool for the detection of carbonyl compounds. While it reacts with both aldehydes and ketones, evidence suggests a greater reactivity towards aldehydes. For applications requiring high specificity for aldehydes, researchers should carefully validate the performance of this compound with their specific analytes of interest or consider using alternative, more selective probes. The experimental protocols and comparative data provided in this guide offer a framework for conducting such validation studies, enabling more accurate and reliable detection of aldehydes in complex biological samples.
References
- 1. Turn on Fluorescent Probes for Selective Targeting of Aldehydes [mdpi.com]
- 2. Use of this compound and fluorescein thiosemicarbazide reagents for the fluorometric determination of protein carbonyl groups and for the detection of oxidized protein on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 5. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. static.horiba.com [static.horiba.com]
- 7. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 9. Increasing recognition of the importance of aldehyde oxidase in drug development and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phoenixbio.com [phoenixbio.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Glycoprotein Staining
For researchers, scientists, and professionals in drug development, the accurate detection and analysis of glycoproteins are paramount. This guide provides a comparative overview of common fluorescent probes used for glycoprotein staining, offering insights into their performance, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, and function. The study of glycoproteins is essential in various fields, including cell biology, proteomics, and drug discovery. Fluorescent staining offers a sensitive and specific method for the detection and quantification of glycoproteins in various experimental setups, such as polyacrylamide gel electrophoresis (PAGE), western blots, and cell imaging.
This guide compares three major classes of fluorescent probes for glycoprotein staining:
-
Hydrazide-Based Dyes: These probes react with aldehyde groups introduced into the glycan structures through periodate oxidation.
-
Fluorescently Labeled Lectins: These probes utilize the specific binding affinity of lectins to particular carbohydrate moieties.
-
Metabolic Labeling with Bioorthogonal Probes: This method involves the cellular incorporation of unnatural sugars containing a bioorthogonal handle, which is then specifically labeled with a fluorescent probe.
Performance Comparison of Fluorescent Glycoprotein Probes
The choice of a fluorescent probe for glycoprotein staining depends on several factors, including the experimental context (in-gel vs. in-cell), the required sensitivity, and the desired specificity. The following table summarizes the key performance characteristics of the three main types of probes.
| Feature | Hydrazide-Based Dyes (e.g., Pro-Q Emerald 300) | Fluorescently Labeled Lectins | Metabolic Labeling with Bioorthogonal Probes |
| Principle | Covalent labeling of periodate-oxidized glycans. | Affinity-based binding to specific carbohydrate structures. | Incorporation of a bioorthogonal sugar followed by covalent labeling. |
| Specificity | General for glycoproteins (stains most N- and O-linked glycans). | Specific to the carbohydrate-binding profile of the lectin used. | Specific to the incorporated unnatural sugar and its metabolic pathway. |
| Sensitivity | High (e.g., Pro-Q Emerald 300 can detect as little as 0.5 ng of glycoprotein per band).[1] | Variable, depends on the lectin, its fluorescent conjugate, and the abundance of the target glycan. Can be highly sensitive for specific applications. | High sensitivity for labeling specific types of glycoproteins.[2] |
| Applications | In-gel and on-blot glycoprotein detection.[1] | Cell imaging, flow cytometry, western blotting, and histochemistry.[3] | Live cell imaging, glycoproteomic profiling, and tracking of newly synthesized glycoproteins.[2][4] |
| Photostability | Generally good, but can vary between different dyes. | Dependent on the conjugated fluorophore. | Dependent on the conjugated fluorophore. |
| Workflow Complexity | Multi-step but straightforward protocol for gels and blots.[1] | Relatively simple staining procedure for cells and tissues.[3][5] | More complex, multi-day protocol involving cell culture and bioorthogonal chemistry.[2] |
| Live-Cell Imaging | Not suitable. | Suitable. | Suitable. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these staining techniques. Below are representative protocols for each of the discussed fluorescent probe types.
Protocol 1: In-Gel Glycoprotein Staining with a Hydrazide-Based Dye (Pro-Q® Emerald 300)
This protocol is adapted from the manufacturer's instructions for Pro-Q® Emerald 300 Glycoprotein Gel Stain Kit.[1][6]
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing solution: 50% methanol, 5% acetic acid in deionized water
-
Washing solution: 3% acetic acid in deionized water
-
Oxidizing solution: Periodic acid solution (as provided in the kit)
-
Pro-Q® Emerald 300 staining solution (as provided in the kit)
-
Deionized water
-
Orbital shaker
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of fixing solution to cover the gel. Incubate for 45 minutes on an orbital shaker. Repeat the fixation step with fresh fixing solution for another 45 minutes.[1]
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-20 minutes on an orbital shaker. Repeat the wash step once more.
-
Oxidation: Incubate the gel in the oxidizing solution for 30 minutes with gentle agitation.[1]
-
Washing: Discard the oxidizing solution and wash the gel with the washing solution for 10-20 minutes. Repeat this wash step two more times.[1]
-
Staining: Incubate the gel in the Pro-Q® Emerald 300 staining solution in the dark for 90-120 minutes with gentle agitation.[1]
-
Washing: Discard the staining solution and wash the gel with the washing solution for 15-20 minutes. Repeat this wash once more.
-
Imaging: Image the gel using a UV transilluminator (300 nm) or a laser-based scanner with appropriate filters for green fluorescence.[1]
Protocol 2: Fluorescent Lectin Staining of Cell-Surface Glycoproteins
This protocol provides a general procedure for staining live or fixed cells with fluorescently labeled lectins.[3][5]
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), if staining fixed cells
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescently labeled lectin (e.g., FITC-conjugated WGA) diluted in blocking buffer (e.g., 1-10 µg/mL)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
For live-cell staining: Wash the cells twice with PBS.
-
For fixed-cell staining: Wash the cells twice with PBS and then incubate with fixative for 15-20 minutes at room temperature. Wash three times with PBS.
-
-
Blocking: Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
Lectin Incubation: Remove the blocking buffer and add the fluorescently labeled lectin solution to the cells. Incubate for 15-30 minutes at room temperature in the dark.
-
Washing: Remove the lectin solution and wash the cells three times with PBS to remove unbound lectin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 3: Metabolic Labeling of Glycoproteins with an Azido Sugar and Fluorescent Alkyne Probe
This protocol outlines a general workflow for metabolic labeling of glycoproteins in cultured cells.[2]
Materials:
-
Cultured cells
-
Cell culture medium
-
Azido-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)
-
Lysis buffer
-
Fluorescent alkyne probe (e.g., a TAMRA-alkyne)
-
Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate)
-
Ligand (e.g., TBTA)
-
SDS-PAGE reagents
Procedure:
-
Metabolic Labeling: Culture the cells in a medium supplemented with the azido-modified sugar for 1-3 days. The optimal concentration and incubation time should be determined empirically for the specific cell line and sugar.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer to extract the proteins.
-
Click Chemistry Reaction:
-
To the protein lysate, add the fluorescent alkyne probe, the copper(I) catalyst, and the ligand.
-
Incubate the reaction mixture for 1-2 hours at room temperature to allow for the cycloaddition reaction between the azide and alkyne.
-
-
Sample Preparation for SDS-PAGE: Precipitate the labeled proteins to remove excess reagents. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Electrophoresis and Imaging: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled glycoproteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission settings for the fluorophore used.
Visualizing the Glycoprotein Staining Workflows
To better understand the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each staining method.
Caption: Workflow for hydrazide-based glycoprotein staining in a polyacrylamide gel.
Caption: General workflow for fluorescent lectin staining of cell-surface glycoproteins.
Caption: Workflow for metabolic labeling and fluorescent detection of glycoproteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tech Tip: Workflows for Post-fixation Staining of Cells with Fluorescent Lectins - Biotium [biotium.com]
- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 5. Fluorescent Labeled Lectin Procedure - EY Laboratories, Inc. [eylabs.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Fluorescein Hydrazide Performance in Fixed vs. Live Cell Imaging
For researchers, scientists, and drug development professionals, the choice of fluorescent probes is critical for accurate and reliable cellular imaging. Fluorescein hydrazide has emerged as a valuable tool for the detection of specific cellular components, such as carbonyl groups on oxidized proteins and certain metal ions. Its utility, however, can vary significantly depending on whether the cells are fixed or live. This guide provides a comprehensive comparison of this compound's performance in these two distinct cellular states, alongside an evaluation of alternative probes, supported by experimental protocols and workflow diagrams.
Performance Comparison: this compound and Alternatives
The decision to use fixed or live cells for imaging experiments is contingent on the scientific question being addressed. Fixed-cell imaging provides a static snapshot of cellular processes, often with enhanced signal due to harsher but more effective labeling conditions. In contrast, live-cell imaging allows for the observation of dynamic processes in real-time, though it presents challenges such as phototoxicity and the need for biocompatible probes.
The performance of this compound and its alternatives in these contexts is summarized below.
| Probe | Parameter | Fixed Cells | Live Cells | Key Advantages | Key Disadvantages |
| This compound | Brightness | Moderate to High | Moderate | Good initial brightness. | Susceptible to photobleaching; pH sensitivity can affect fluorescence intensity. |
| Photostability | Moderate | Low to Moderate | Adequate for endpoint imaging. | Prone to rapid photobleaching under continuous illumination, limiting long-term imaging.[1][2][3] | |
| Cytotoxicity | N/A | Low to Moderate | Generally low toxicity for short-term imaging. | Can generate reactive oxygen species upon illumination, leading to phototoxicity.[4][5] | |
| Signal-to-Noise | Good | Moderate | Can achieve good contrast with appropriate washing steps. | Higher background can be an issue due to non-specific binding or incomplete washout. | |
| Rhodamine B Hydrazide | Brightness | High | High | Brighter and more photostable than fluorescein.[6][] | Can be more cytotoxic than fluorescein. |
| Photostability | High | High | Excellent for long-term and time-lapse imaging.[] | ||
| Cytotoxicity | N/A | Moderate | Higher potential for cellular stress compared to some alternatives. | ||
| Signal-to-Noise | Excellent | Good | High quantum yield leads to excellent contrast. | ||
| CF® Dye Hydrazides | Brightness | Very High | Very High | Superior brightness and photostability compared to fluorescein.[8] | Higher cost. |
| Photostability | Very High | Very High | Engineered for high photostability, ideal for demanding applications. | ||
| Cytotoxicity | N/A | Low | Generally designed for low cytotoxicity in live-cell imaging. | ||
| Signal-to-Noise | Excellent | Excellent | High brightness and photostability contribute to superior signal-to-noise. | ||
| BODIPY Hydrazide | Brightness | High | High | Bright and relatively photostable with narrow emission spectra.[] | Performance can be solvent-dependent. |
| Photostability | High | High | Good resistance to photobleaching.[10][11] | ||
| Cytotoxicity | N/A | Low | Generally well-tolerated by live cells.[12][13] | ||
| Signal-to-Noise | Excellent | Good | Narrow emission peaks reduce spectral overlap and background.[] |
Signaling Pathway and Experimental Workflow
The utility of this compound primarily stems from its chemical reactivity. The hydrazide moiety (-NHNH2) can react with carbonyl groups (aldehydes and ketones) present on oxidized proteins to form a stable hydrazone bond. This reaction is often accompanied by a significant increase in fluorescence, providing a clear signal of oxidative stress.
This compound reacts with protein carbonyls to form a fluorescent adduct.
The general workflows for staining fixed and live cells with this compound differ mainly in the initial cell preparation and incubation conditions.
Experimental workflows for fixed and live cell staining with this compound.
Experimental Protocols
Below are detailed protocols for the use of this compound in both fixed and live cell imaging.
Protocol 1: Staining of Carbonyl Groups in Fixed Cells
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (PBS)
-
Antifade mounting medium
-
Cells cultured on coverslips or in imaging plates
Procedure:
-
Cell Fixation:
-
Remove culture medium and wash cells twice with PBS.
-
Add fixative solution and incubate for 15-20 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a 10-50 µM solution of this compound in PBS.
-
Remove the wash buffer and add the this compound solution to the cells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~494/521 nm).
-
Protocol 2: Staining of Live Cells
Materials:
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cells cultured in imaging-compatible dishes (e.g., glass-bottom dishes)
Procedure:
-
Cell Preparation:
-
Ensure cells are healthy and sub-confluent in the imaging dish.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
-
Staining:
-
Prepare a 1-10 µM solution of this compound in the live-cell imaging medium.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing (Optional):
-
For probes that exhibit high background fluorescence, a gentle wash step may be necessary. Replace the staining medium with fresh, pre-warmed imaging medium.
-
-
Imaging:
Conclusion
This compound is a versatile probe for detecting carbonyl groups and certain metal ions within cells. Its performance is generally robust in fixed-cell applications, where conditions can be optimized for strong signal and good contrast. In live-cell imaging, while it offers the significant advantage of real-time detection, researchers must be mindful of its limitations, particularly its susceptibility to photobleaching and the potential for phototoxicity.
For long-term live-cell imaging or studies requiring high photostability and brightness, alternative probes such as Rhodamine B hydrazide, CF® Dye hydrazides, or BODIPY hydrazides may be more suitable. The choice of probe should always be guided by the specific experimental requirements, including the desired duration of imaging, the sensitivity needed, and the tolerance of the cells to the labeling and imaging process. By carefully considering these factors and following optimized protocols, researchers can effectively harness the power of fluorescent hydrazides to gain valuable insights into cellular function and pathology.
References
- 1. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. CF® Dye Hydrazide - Biotium [biotium.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. BODIPY based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BODIPY-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Fluorescein Hydrazide
This document provides essential safety and logistical information for the proper disposal of fluorescein hydrazide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety protocols.
Summary of Key Safety Information
| Hazard Classification | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation.[1][2] Wear eye protection/face protection. |
| Combustibility | Combustible solid. Avoid heat, flames, and sparks. |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[3] Avoid inhalation of dust. |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[3] Wear protective gloves. |
| Ingestion | May be harmful if swallowed.[3] |
Step-by-Step Disposal Protocol
Proper disposal of this compound is crucial to maintain a safe laboratory environment and adhere to regulatory standards. The following steps outline the recommended procedure for waste disposal.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE.
-
This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2]
-
If there is a risk of dust generation, a NIOSH/MSHA-approved respirator should be used.[4]
2. Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, suitable container.
-
Do not mix this compound waste with other chemical waste.
-
For spills, collect the material by sweeping it up or using a high-efficiency vacuum cleaner.[2][4] Avoid generating dust. Place the collected material into a suitable, closed container for disposal.[4]
3. Container Labeling and Storage:
-
Ensure the waste container is tightly closed and properly labeled as "Hazardous Waste" with the chemical name "this compound".
-
Store the waste container in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
4. Disposal:
-
Dispose of this compound waste in accordance with all local, state, and federal regulations.
-
Do not dispose of the chemical down the drain or in the regular trash.[4]
-
Handle uncleaned containers as you would the product itself.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Emergency Procedures for Spills
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Personal Safety:
-
Eyes: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists.
-
Skin: In case of skin contact, wash off immediately with plenty of water.[4]
-
Inhalation: If inhaled, move the person to fresh air.[4]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Fluorescein Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Fluorescein hydrazide in the laboratory. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the known properties of its parent compound, Fluorescein, and the general hazards associated with hydrazide compounds. A thorough risk assessment should be conducted by the user before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Rationale & Best Practices |
| Eyes & Face | Chemical safety goggles meeting ANSI Z87.1 standards.[1][2] A face shield should be worn in addition to goggles when there is a risk of splashes.[1][3] | Protects against potential splashes of the chemical solution. Standard safety glasses do not offer sufficient protection from splashes.[3][4] |
| Hands | Chemically resistant gloves (e.g., nitrile).[1][2] | Disposable nitrile gloves provide adequate protection for incidental contact. Gloves should be inspected before use and changed immediately if contaminated.[4] Always wash hands after removing gloves. |
| Body | Laboratory coat. | A lab coat protects the skin and personal clothing from spills.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[5] | A fume hood is the primary engineering control to prevent inhalation of any dust or aerosols.[6] |
| Feet | Closed-toe shoes.[1][7] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will further enhance safety and experimental reproducibility.
1. Preparation and Planning:
-
Review Documentation: Before starting, consult all available safety information.
-
Designate an Area: If possible, designate a specific area within a fume hood for handling this compound.
-
Assemble Materials: Ensure all necessary equipment and PPE are readily available.
2. Handling the Compound:
-
Work in a Fume Hood: All manipulations of solid this compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.
-
Portioning: Weigh the required amount in the fume hood.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
3. During the Experiment:
-
Clear Labeling: All containers with this compound must be clearly labeled with the chemical name and any known hazards.
-
Containment: Use secondary containment (such as a tray) to contain any potential spills.
4. Post-Experiment:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Always wash hands with soap and water after completing work and before leaving the laboratory.[6]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect personnel and the environment.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Empty Containers:
-
Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Handle the cleaned containers as you would the product itself.
-
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. ehs.okstate.edu [ehs.okstate.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
